methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZVUEAMBRJIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553866 | |
| Record name | Methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21733-05-1 | |
| Record name | Methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Fundamental Chemical Properties of Chlorotriazoles for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core chemical properties of chlorotriazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By delving into their synthesis, reactivity, and physicochemical characteristics, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize these versatile molecules in their work.
Introduction to Chlorotriazoles: A Privileged Scaffold
Triazole rings, five-membered heterocycles containing three nitrogen atoms, are considered "privileged structures" in medicinal chemistry due to their favorable metabolic stability, capacity for hydrogen bonding, and their ability to act as bioisosteres for amide or ester groups.[1] The introduction of a chlorine atom onto the triazole ring to form a chlorotriazole further enhances its synthetic utility, providing a reactive handle for a variety of chemical transformations. The electron-withdrawing nature of the chlorine atom and the inherent electronic properties of the triazole ring govern the unique reactivity and characteristics of these compounds.
The position of the nitrogen atoms defines two major isomers: 1,2,3-triazoles and 1,2,4-triazoles. The chlorine substituent can be located at various positions on the carbon atoms of these rings, leading to a diverse array of chlorotriazole derivatives with distinct properties. Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles can accommodate a wide range of substituents, enabling the creation of diverse bioactive molecules with applications including antifungal, anticancer, antiviral, and antibacterial agents.[2][3]
Synthesis of Chlorotriazoles
The synthetic routes to chlorotriazoles are crucial for accessing a variety of derivatives for further investigation. The choice of synthetic strategy often depends on the desired isomer and substitution pattern.
Synthesis of 1,2,3-Chlorotriazoles
A primary and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] To obtain chlorotriazoles via this method, a chlorinated alkyne or a chlorinated azide can be employed.
A common approach involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[4][5] For instance, the reaction of an organic azide with a chloro-substituted alkyne in the presence of a copper(I) catalyst yields the corresponding 4-chloro-1,2,3-triazole.
Experimental Protocol: Synthesis of a 4-Chloro-1,2,3-triazole Derivative via CuAAC
Objective: To synthesize a 4-chloro-1,2,3-triazole derivative from an organic azide and 3-chloro-1-propyne.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and 3-chloro-1-propyne (1.2 eq) in a suitable solvent system, such as a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water.
-
Reaction Execution: Add the catalyst solution to the reaction mixture. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-chloromethyl-1,2,3-triazole derivative.
Causality Behind Experimental Choices:
-
Excess Alkyne: A slight excess of the chloroalkyne is used to ensure the complete consumption of the limiting azide.
-
Sodium Ascorbate: This reducing agent is crucial for generating the active Cu(I) species from the Cu(II) salt in situ.
-
Solvent System: The t-butanol/water mixture is a common solvent system for CuAAC as it can dissolve both organic and inorganic reagents.
Synthesis of 1,2,4-Chlorotriazoles
The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates containing the N-C-N fragment. For chlorotriazoles, a chlorinated precursor is typically used. One established method involves the reaction of a chloro-substituted imidate with a hydrazine derivative.
Logical Relationship: Synthesis of 1,2,4-Chlorotriazoles
Caption: General workflow for the synthesis of 1,2,4-chlorotriazole derivatives.
Chemical Reactivity of Chlorotriazoles
The chlorine atom on the triazole ring is a key functional group that dictates the reactivity of these compounds, making them valuable synthetic intermediates.[7] The electron-deficient nature of the triazole ring facilitates nucleophilic substitution reactions at the chlorinated carbon.[7]
Nucleophilic Substitution Reactions
Chlorotriazoles readily undergo nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at a specific position on the triazole ring.[7] The general mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) or a nucleophilic aromatic substitution (SNAr)-type mechanism, depending on the specific substrate and reaction conditions.[8][9][10]
Common Nucleophiles:
-
Amines: Reaction with primary or secondary amines yields amino-triazole derivatives.
-
Thiols: Thiolates can displace the chlorine to form thioether-substituted triazoles.
-
Alkoxides: Alkoxides react to produce alkoxy-triazole derivatives.
-
Azides: The introduction of an azide group opens up further possibilities for click chemistry.
Experimental Workflow: Nucleophilic Substitution on a Chlorotriazole
Caption: A typical experimental workflow for nucleophilic substitution on chlorotriazoles.
Cross-Coupling Reactions
Chlorotriazoles are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[11][12][13][14] Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are commonly employed.[13] These reactions enable the introduction of aryl, vinyl, and alkynyl groups onto the triazole ring, significantly expanding the accessible chemical space.
Examples of Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base.[13]
-
Stille Coupling: Coupling with an organotin reagent catalyzed by palladium.[12]
-
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[13]
Signaling Pathway: Suzuki Cross-Coupling of a Chlorotriazole
Caption: Catalytic cycle of a Suzuki cross-coupling reaction involving a chlorotriazole.
Physicochemical Properties of Chlorotriazoles
The physicochemical properties of chlorotriazoles, such as their acidity/basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of their behavior in biological systems and are therefore of paramount importance in drug development.[15][16]
| Property | Description | Importance in Drug Development |
| pKa | The pKa value indicates the strength of an acid or base. Triazoles are generally weakly basic. The chloro-substituent, being electron-withdrawing, can influence the pKa of the triazole ring nitrogens. | Influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[17] |
| logP | The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. The chlorine atom generally increases the lipophilicity of a molecule. | A key parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An optimal logP is often sought for good oral bioavailability.[18][19] |
| Solubility | The ability of a compound to dissolve in a solvent. The introduction of a chlorine atom can decrease aqueous solubility. | Poor solubility can be a major hurdle in drug development, affecting formulation and bioavailability.[15] |
Self-Validating System for Property Determination:
The accurate determination of these properties is crucial. A self-validating system for their measurement would involve:
-
Orthogonal Measurements: Employing at least two different experimental methods to measure each property (e.g., potentiometric titration and UV-spectrophotometry for pKa).
-
Calibration with Standards: Using well-characterized reference compounds with known pKa, logP, and solubility values to calibrate the instruments and validate the experimental setup.
-
Computational Prediction: Utilizing in silico models to predict these properties and comparing the predicted values with the experimental results. Discrepancies can highlight potential experimental errors or limitations of the computational model.[20][21][22]
Spectroscopic Characterization of Chlorotriazoles
The unambiguous identification and structural elucidation of chlorotriazoles rely on a combination of spectroscopic techniques.[23][24][25][26][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. The chemical shifts of the triazole ring protons are influenced by the position of the chlorine atom and other substituents.
-
¹³C NMR: Shows the chemical environment of the carbon atoms. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing the complete connectivity of the molecule and confirming the substitution pattern on the triazole ring.[27]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.[24] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature in the mass spectrum of chlorotriazoles.
X-ray Crystallography
For crystalline chlorotriazole derivatives, single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.[28][29][30][31] This technique can unambiguously determine the connectivity, stereochemistry, and intermolecular interactions, which is crucial for understanding structure-activity relationships.[28][31]
Experimental Protocol: Spectroscopic Analysis of a Novel Chlorotriazole
Objective: To fully characterize the structure of a newly synthesized chlorotriazole derivative.
Methodology:
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the spectra to assign all proton and carbon signals and establish the molecular structure.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer to obtain the molecular ion peak.
-
Perform HRMS analysis to confirm the elemental composition.
-
If necessary, perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern for further structural confirmation.[24]
-
-
X-ray Crystallography (if suitable crystals are obtained):
-
Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.
-
Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software to obtain the precise three-dimensional atomic coordinates.[28]
-
Trustworthiness of the Protocol: This multi-technique approach provides a self-validating system for structural characterization. The data from NMR and MS should be consistent with the structure determined by X-ray crystallography, providing a high degree of confidence in the assigned structure.
Conclusion
Chlorotriazoles represent a synthetically versatile and medicinally relevant class of compounds. A thorough understanding of their fundamental chemical properties, from their synthesis and reactivity to their physicochemical and spectroscopic characteristics, is essential for their effective application in research and development. The methodologies and insights presented in this guide are intended to provide a solid foundation for scientists working with these promising molecules, enabling them to design and execute experiments with a clear understanding of the underlying chemical principles.
References
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. Available from: [Link]
-
Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. Journal of Organic Chemistry. Available from: [Link]
-
Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available from: [Link]
-
Chemical Properties. The Chlorine Institute. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available from: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available from: [Link]
-
X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available from: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available from: [Link]
-
(PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available from: [Link]
-
X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Bradford Scholars. Available from: [Link]
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. Available from: [Link]_
-
Experimental and predicted pKa, log P and solubility of the study compounds. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and NMR Studies of 1,2,3-triazolium Ionic Liquids: A Good Perspective Regarding Cytotoxicity. PubMed. Available from: [Link]
-
SN2 nucleophilic substitution reaction push and pull transition state. Stack Exchange. Available from: [Link]
-
Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Scirp.org. Available from: [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available from: [Link]
-
what is a cross-coupling reaction?. YouTube. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available from: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Available from: [Link]
-
X-ray Crystallography of Chemical Compounds. PubMed. Available from: [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available from: [Link]
-
Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. YouTube. Available from: [Link]
-
Advances in Cross-Coupling Reactions. MDPI. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. Available from: [Link]
-
Copper(II)-benzotriazole coordination compounds in click chemistry: A diagnostic reactivity study. ePrints Soton. Available from: [Link]
-
Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available from: [Link]
-
7.3: X-ray Crystallography. Chemistry LibreTexts. Available from: [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available from: [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available from: [Link]
-
(PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. ResearchGate. Available from: [Link]
-
logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available from: [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available from: [Link]
-
Cross-coupling reaction. Wikipedia. Available from: [Link]
-
Ionic liquids for the green synthesis of 1,2,3-triazoles: a systematic review. OUCI. Available from: [Link]
-
Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. National Institutes of Health. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Advances in Cross-Coupling Reactions [mdpi.com]
- 13. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 15. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. scirp.org [scirp.org]
- 21. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Synthesis, characterization, and NMR studies of 1,2,3-triazolium ionic liquids: a good perspective regarding cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DSpace [bradscholars.brad.ac.uk]
- 30. mdpi.com [mdpi.com]
- 31. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Triazoles
Introduction: The Indispensable Role of Triazoles and the Imperative of Precise Characterization
Substituted triazoles are a cornerstone of modern medicinal chemistry and materials science. Their unique five-membered heterocyclic structure, featuring three nitrogen atoms, imparts a remarkable versatility that has led to their incorporation into a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The biological activity and material properties of these compounds are exquisitely sensitive to their substitution patterns and isomeric forms (e.g., 1,2,3- vs. 1,2,4-triazoles, and 1,4- vs. 1,5-disubstituted 1,2,3-triazoles).[3][4] Consequently, unambiguous structural elucidation is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth exploration of the core spectroscopic techniques employed in the comprehensive characterization of substituted triazoles, grounded in both theoretical principles and field-proven experimental insights.
This document is structured to empower researchers, from seasoned investigators to those new to the field, with the rationale behind methodological choices and the ability to interpret complex spectral data with confidence. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supplemented by computational approaches that bridge empirical data with theoretical understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of triazole derivatives, particularly for distinguishing between isomers.[3] The chemical environment of each nucleus within the molecule generates a unique resonance frequency, providing a detailed map of the molecular architecture.
Unambiguous Isomer Assignment: ¹H and ¹³C NMR
The precise substitution pattern on the triazole ring can be definitively established through one-dimensional (1D) ¹H and ¹³C NMR spectroscopy.[5] A key diagnostic for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles lies in the chemical shift of the triazole ring carbons.[4]
-
1,4-Disubstituted Isomers: The C5 carbon signal typically appears significantly upfield, around δ ~120-127 ppm.[5]
-
1,5-Disubstituted Isomers: The C4 carbon signal is found further downfield, at approximately δ ~133 ppm.[4]
The proton of the triazole ring (H5 in 1,4-isomers) also provides a characteristic singlet, though its chemical shift can be influenced by the nature of the substituents.[5]
Expert Insight: The choice of solvent is critical. Prototropic tautomerism of the NH proton in unsubstituted or N-H containing triazoles can lead to broadened signals in both ¹H and ¹³C NMR spectra, a phenomenon that is often concentration and solvent-dependent.[6] Using aprotic, non-polar solvents like CDCl₃ can sometimes sharpen these signals compared to more polar solvents like DMSO-d₆.
Advanced Structural Elucidation: 2D NMR Techniques
For complex molecules with overlapping signals, two-dimensional (2D) NMR experiments are indispensable for complete and accurate signal assignment.[3] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This web of correlations provides irrefutable proof of the compound's structure.
Experimental Protocol: Acquiring High-Quality NMR Data for a Novel Triazole Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified triazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Ensure the sample is free of particulate matter by filtering if necessary.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 16 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[7]
-
For distinguishing isomers, a gated decoupling experiment can be particularly useful to observe C-H coupling constants, which can further confirm assignments.[4]
-
-
2D NMR Acquisition (if required):
-
Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets. Adjust the number of scans and acquisition times to achieve the desired resolution and sensitivity.
-
-
Data Processing:
Data Summary Table: Typical NMR Chemical Shifts for Substituted Triazoles
| Nucleus | Isomer Type | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Triazole C-H | 7.5 - 8.8 | Singlet, position influenced by substituents. |
| N-H | 11.0 - 16.0 | Often a broad singlet, may exchange with D₂O.[6] | |
| ¹³C | C4 (1,5-disubstituted) | ~133 - 148 | Downfield shift is diagnostic.[4][5] |
| C5 (1,4-disubstituted) | ~120 - 127 | Upfield shift is diagnostic.[4][5] |
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation Pathways
Mass spectrometry is a cornerstone technique for determining the molecular weight of a synthesized triazole and for gaining structural insights through the analysis of its fragmentation patterns. The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum.
Ionization Techniques: Hard vs. Soft Methods
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and often complex fragmentation. While this provides a detailed fragmentation fingerprint, the molecular ion (M⁺) may be weak or absent for some derivatives.[9]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for generating protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[9] This is the method of choice for confirming molecular weight. By increasing the fragmentor voltage in the mass spectrometer, controlled fragmentation (tandem MS or MS/MS) can be induced to provide structural information.[9]
Characteristic Fragmentation Patterns
The fragmentation of the triazole ring is highly dependent on the isomer and the nature and position of its substituents.[9][10]
-
1,2,4-Triazoles (EI): A common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN), leading to a significant fragment ion.[9] Loss of a nitrogen molecule (N₂) is also frequently observed.[9]
-
1,2,3-Triazoles: Fragmentation is strongly influenced by the substituents. Prominent fragmentation pathways can include the loss of N₂, HCN, or fragments related to the substituent groups.[10] For instance, skeletal rearrangements can occur, leading to the elimination of the maximum possible number of N₂ molecules.[10]
The ability to distinguish between isomers using MS can be challenging, but detailed analysis of MS/MS spectra, sometimes coupled with infrared ion spectroscopy, can reveal subtle differences in fragmentation pathways that allow for their differentiation.[11]
Experimental Protocol: LC-MS Analysis of a Triazole Derivative
This protocol is representative for confirming the molecular weight and purity of a synthesized triazole.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.
-
-
Instrumentation (LC-ESI-MS):
-
HPLC: Agilent 1260 Infinity system or equivalent.[9]
-
Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm).[9]
-
Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9] Formic acid aids in the protonation of the analyte.
-
Flow Rate: 0.4 mL/min.[9]
-
Mass Spectrometer: Triple-stage quadrupole or Q-TOF mass spectrometer with an ESI source.[12]
-
-
MS Parameter Optimization:
-
Capillary Voltage: ~4000 V.[9]
-
Drying Gas (N₂): Flow rate of ~10 L/min at a temperature of ~300-350 °C.[9][13]
-
Scan Range: m/z 100–1000.[9]
-
Fragmentor Voltage: Start with a low voltage (e.g., 70 V) to observe the ([M+H]⁺) ion, then increase (e.g., to 150-200 V) to induce fragmentation for MS/MS analysis.[9]
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the triazole.
-
Determine the exact mass of the ([M+H]⁺) ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.
-
Visualization of MS Analysis Workflow
Caption: Workflow for LC-MS analysis of triazoles.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For triazoles, it is particularly useful for confirming the formation of the ring and identifying key substituent bonds.
Key Vibrational Frequencies
The infrared spectrum of a triazole derivative contains a wealth of information. Specific absorption bands can be assigned to the vibrational modes of the triazole ring and its substituents.[1]
-
N-H Stretching: For triazoles with an N-H bond, a stretching vibration is typically observed in the region of 3100-3200 cm⁻¹.[14][15]
-
C-H Aromatic Stretching: Aromatic C-H stretching vibrations from both the triazole ring and any aryl substituents usually appear just above 3000 cm⁻¹.[14]
-
C=N and N=N Stretching: Vibrations corresponding to C=N and N=N stretching within the triazole ring are found in the 1400-1600 cm⁻¹ region.[1][14]
-
Ring Deformation: The triazole ring itself has characteristic "marker bands" or deformation vibrations that can help confirm its presence.[16]
Expert Insight: The interpretation of FT-IR spectra is significantly enhanced by computational methods.[16][17] Density Functional Theory (DFT) calculations can predict the vibrational frequencies of a proposed structure. Comparing the computed spectrum with the experimental one allows for a much more confident assignment of the observed bands.[16]
Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Data Summary Table: Characteristic FT-IR Absorption Bands for Substituted Triazoles
| Vibrational Mode | Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | 3100 - 3200 | Present in N-unsubstituted triazoles.[14][15] |
| Aromatic C-H Stretch | 3000 - 3100 | From triazole ring and aryl substituents.[14] |
| C=N / N=N Stretch | 1400 - 1600 | Characteristic of the triazole ring.[1][14] |
| C-N Stretch | 1300 - 1380 | Within the triazole ring structure.[1] |
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of triazole derivatives by probing the electronic transitions between molecular orbitals. The absorption characteristics are highly dependent on the conjugation within the molecule.
Electronic Transitions in Triazoles
Substituted triazoles typically exhibit absorption bands in the UV region corresponding to:
-
π → π* Transitions: These high-energy transitions are characteristic of aromatic systems and are usually the most intense absorption bands.[18] Conjugation with other aromatic substituents can cause a bathochromic (red) shift to longer wavelengths.
-
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen atom) to an anti-bonding π* orbital. They are typically weaker in intensity and occur at longer wavelengths than π → π* transitions.[19]
The solvent can influence the position of these absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions.[7]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the triazole derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 1x10⁻³ M).
-
Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution.[7] The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λₘₐₓ) for each transition.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Visualization of Spectroscopic Data Integration
Caption: Integrated workflow for triazole characterization.
Conclusion: A Multi-faceted Approach to Structural Certainty
The robust characterization of substituted triazoles is not achieved through a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the definitive structural framework and isomer identification. Mass spectrometry confirms the molecular formula and offers clues to the molecule's stability and substructures. FT-IR rapidly verifies the presence of key functional groups and the integrity of the triazole ring. Finally, UV-Vis spectroscopy sheds light on the electronic properties of the system. By thoughtfully applying these techniques and understanding the causality behind the resulting data, researchers can proceed with confidence, knowing their molecular tools are precisely defined and ready for their intended application in drug discovery and materials innovation.
References
-
American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025. Available at: [Link].
-
Al-Omary, F. A. M., El-Emam, A. A., & El-Gohary, A. R. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. Available at: [Link].
-
Schermerhorn, P. G., Golden, P. E., Krynitsky, A. J., & Leimkuehler, W. M. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 88(5), 1491–1502. Available at: [Link].
-
ResearchGate. FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... Available at: [Link].
-
Schermerhorn, P. G., Golden, P. E., Krynitsky, A. J., & Leimkuehler, W. M. (2005). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Journal of AOAC INTERNATIONAL, 88(5), 1491-1502. Available at: [Link].
-
ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link].
-
ResearchGate. Vibrational spectroscopy of triazoles and tetrazole. Available at: [Link].
-
Black, P. J., Heffernan, M. L., Lahey, F. N., & Spotswood, T. M. (1964). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 443-447. Available at: [Link].
-
The Journal of Physical Chemistry A. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available at: [Link].
-
Taylor & Francis Online. NMR spectral, DFT and antibacterial studies of triazole derivatives. Available at: [Link].
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link].
-
AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link].
-
ResearchGate. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl... Available at: [Link].
-
The Journal of Physical Chemistry A. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available at: [Link].
-
The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available at: [Link].
-
PubMed Central. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Available at: [Link].
-
Journal of the Chemical Society B. The infrared spectra of 1,2,3-triazole N-oxides. Available at: [Link].
-
ResearchGate. Experimental (a)[20] and theoretical (b) IR spectra of triazole. Available at: [Link].
-
Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Available at: [Link].
-
ResearchGate. Experimental UV-Visible spectra of 3,5-diamino-1,2,4- triazole Frontier... Available at: [Link].
-
PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Available at: [Link].
-
PubMed Central. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available at: [Link].
-
and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared. Available at: [Link].
-
PubMed. The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. Available at: [Link].
-
ResearchGate. Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in... Available at: [Link].
-
IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available at: [Link].
-
PubMed Central. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Available at: [Link].
-
International Research Journal of Education and Technology. COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. Available at: [Link].
-
AJOL. SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available at: [Link].
-
SciELO. Solvatochromism and Thermochromism of Fluconazole. Available at: [Link].
-
American Chemical Society. Method for Assigning Structure of 1,2,3-Triazoles. Available at: [Link].
-
PubMed. a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Available at: [Link].
-
The Journal of Chemical Physics. The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Available at: [Link].
-
University of Edinburgh Research Explorer. The electronic states of 1,2,3-triazole studied by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy, and a comparison with >ab initio> configuration interaction methods. Available at: [Link].
-
ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link].
-
PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link].
-
ResearchGate. UV-vis spectra of triazole-containing brush polymers: (a)... Available at: [Link].
-
ResearchGate. (PDF) Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Available at: [Link].
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link].
-
MDPI. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Available at: [Link].
-
ResearchGate. a UV absorption spectrum of gas phase 1,2,3-triazole molecules in the... Available at: [Link].
-
Interpretation of mass spectra. Available at: [Link].
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. irjweb.com [irjweb.com]
- 3. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijrpc.com [ijrpc.com]
- 16. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel
In the landscape of pharmaceutical and materials science, substituted heterocyclic compounds are fundamental building blocks for innovation. This guide focuses on methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate, a molecule of significant interest due to its structural relation to key pharmaceutical intermediates. It is critical to establish at the outset that this specific chloro-substituted derivative is not widely characterized in publicly accessible scientific literature, and a dedicated CAS number has not been identified.
Therefore, this document adopts a dual-pronged scientific approach. Firstly, it provides a comprehensive, data-rich profile of the well-documented parent compound, methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5) . Secondly, it leverages expert knowledge to project the physicochemical impact of the C3-chloro substitution, offering a predictive framework for researchers. This guide further outlines robust, field-proven methodologies for the synthesis and definitive characterization of this novel compound, ensuring a self-validating approach to its study.
Part 1: The Foundational Molecule - Methyl 1H-1,2,4-triazole-5-carboxylate
The parent compound, also known as methyl 1,2,4-triazole-3-carboxylate, serves as a vital intermediate in the synthesis of antiviral drugs, most notably Ribavirin.[1] Its well-documented properties provide an essential baseline for understanding its chlorinated analogue.
Physicochemical Properties
A summary of the key quantitative data for methyl 1H-1,2,4-triazole-5-carboxylate is presented below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 4928-88-5 | [1][2][3][4] |
| Molecular Formula | C₄H₅N₃O₂ | [2][3][4] |
| Molecular Weight | 127.10 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid/powder | [3][5] |
| Melting Point | 196-199 °C (decomposes) | [2][3] |
| Boiling Point | 283.9 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 125.5 °C (Predicted) | [3] |
| Purity | ≥98.0% (HPLC) | [5] |
Spectroscopic and Chromatographic Data
Structural elucidation of the parent compound is unequivocally established through standard spectroscopic techniques.
-
¹H NMR (DMSO-d₆, 400MHz): δ 3.85 (s, 3H, -OCH₃), 8.74 (s, 1H, C5-H), 14.68 (s, 1H, N-H). The spectrum is characterized by a sharp singlet for the methyl ester protons, a downfield singlet for the proton on the triazole ring, and a very broad singlet for the acidic N-H proton.
-
¹³C NMR (DMSO-d₆, 400MHz): δ 52.15 (-OCH₃), 145.19 (C5), 154.02 (C3), 160.36 (C=O).
-
Purity Analysis (HPLC): High-performance liquid chromatography is the standard method for assessing the purity of this compound, typically achieving ≥98.0%.[5]
Part 2: The Target Molecule - Analysis of this compound
While direct experimental data is unavailable, we can infer the properties of the target molecule by understanding the influence of a chlorine atom on the triazole ring system.
Predicted Physicochemical Properties
The introduction of a chlorine atom at the C3 position is expected to induce significant changes in the molecule's properties.
| Property | Predicted Change from Parent Compound | Rationale (Causality) |
| Molecular Weight | Increase to 161.55 g/mol | Addition of a chlorine atom (atomic weight ~35.45 amu) and removal of a hydrogen atom. |
| Melting Point | Likely Higher | The chlorine atom increases molecular weight and polarizability, potentially leading to stronger intermolecular dipole-dipole interactions and improved crystal lattice packing. |
| Acidity (pKa) | Lower pKa (More Acidic) | Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect delocalizes the negative charge on the triazole ring upon deprotonation of the N-H proton, stabilizing the conjugate base and thus increasing acidity.[6] |
| Solubility | Decreased in non-polar solvents; potentially slight increase in polar aprotic solvents | The introduction of the polar C-Cl bond increases the overall molecular dipole moment. However, the increased molecular size and hydrophobicity from the chlorine atom may decrease solubility in non-polar solvents. Solubility in polar solvents like DMSO or DMF might be comparable or slightly enhanced. |
| LogP | Higher | The addition of a halogen atom generally increases the lipophilicity of a molecule, resulting in a higher octanol-water partition coefficient (LogP).[6] |
| Spectroscopy | ¹H NMR: The C5-H signal would likely shift downfield due to the electron-withdrawing effect of the adjacent chlorine. ¹³C NMR: The C3 signal would be significantly deshielded (shifted downfield) due to the direct attachment of the electronegative chlorine atom. | The inductive effect of chlorine alters the electron density around the nuclei in the ring, changing their chemical shifts. |
Proposed Synthetic Pathway
Synthesizing substituted 1,2,4-triazoles can be achieved through various routes.[7][8] A plausible pathway to this compound could start from the parent compound, methyl 1H-1,2,4-triazole-5-carboxylate, via electrophilic chlorination. However, a more robust and controllable method would involve building the ring with the chloro-substituent already in place. A logical, non-diazotization approach is outlined below, adapted from established methods for triazole synthesis.[9][10]
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices: This proposed pathway is advantageous because it avoids the use of potentially hazardous diazonium salts, which is a major safety concern in traditional triazole syntheses.[9] Starting with thiosemicarbazide and an oxalic acid derivative is a well-established route.[9] The final step, converting the thiol group to a chloro group, can be achieved with various chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), offering flexibility and control over the reaction.
Part 3: A Self-Validating Protocol for Characterization
For any novel compound, a rigorous and systematic characterization workflow is non-negotiable. This section provides the detailed methodologies required to validate the identity, purity, and key physicochemical properties of a newly synthesized batch of this compound.
Workflow for Synthesis, Purification, and Characterization
Caption: Comprehensive workflow for synthesis and validation.
Detailed Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: HPLC is the gold standard for determining the purity of small organic molecules. It separates the target compound from any starting materials, by-products, or isomers.
-
Protocol:
-
System: Agilent 1200 series or equivalent with a Diode-Array Detector (DAD).[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 220 nm and 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Validation: Purity is calculated based on the area percentage of the main peak. A pure sample should exhibit a single, sharp peak.
-
B. Nuclear Magnetic Resonance (NMR) for Structural Elucidation
-
Rationale: NMR provides definitive information about the chemical structure, connectivity, and chemical environment of atoms (¹H, ¹³C). It is essential for confirming the presence and position of the chloro-substituent.[12][13]
-
Protocol:
-
Instrument: Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time (e.g., 1024 scans) may be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform HMBC and HSQC experiments to unequivocally assign proton and carbon signals and confirm connectivity, especially the C-Cl bond.[12]
-
C. Melting Point Determination
-
Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range typically signifies a pure compound.
-
Protocol:
-
Instrument: Digital melting point apparatus (e.g., Stuart SMP10).
-
Sample Preparation: Load a small amount of the dry, crystalline solid into a capillary tube.
-
Measurement: Place the capillary in the apparatus and heat at a ramp rate of 2-5 °C/min for a preliminary measurement, then at 1 °C/min for an accurate determination.
-
Reporting: Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
-
Conclusion
While this compound remains a novel entity with limited published data, this guide provides a comprehensive framework for its scientific exploration. By leveraging the extensive data available for its parent compound, applying fundamental principles of physical organic chemistry, and adhering to the rigorous, self-validating experimental protocols detailed herein, researchers can confidently synthesize, characterize, and unlock the potential of this promising molecule.
References
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. Available at: [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available at: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. ResearchGate. Available at: [Link]
-
1H-1,2,4-Triazole, 3-chloro-5-methyl-. NIST WebBook. Available at: [Link]
-
7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciELO. Available at: [Link]
-
N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. arkat usa. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.
-
Discovery of[11][14][15]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. PMC - NIH. Available at: [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]
-
methyl 1H-1,2,4-triazole-3-carboxylate. PubChem. Available at: [Link]
-
1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available at: [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain University. Available at: [Link]
-
Methyl 1,2,4-triazole-3-carboxylate. GM Chemical. Available at: [Link]
- CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. Google Patents.
-
Methyl 1-methyl-1H-[11][14][15]triazole-3-carboxylate. PubChem. Available at: [Link]
- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.
Sources
- 1. Methyl 1,2,4-triazole-3-carboxylate | CAS 4928-88-5 | China Manufacturer [gmchemix.com]
- 2. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 1,2,4-Triazole-3-carboxylate | 4928-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 10. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Tautomeric Forms of Substituted 1,2,4-Triazoles: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] The biological efficacy and physicochemical properties of substituted 1,2,4-triazoles are profoundly influenced by the phenomenon of prototropic tautomerism.[1][5] This in-depth technical guide provides a comprehensive exploration of the tautomeric forms of substituted 1,2,4-triazoles. We will delve into the structural nuances of the primary annular tautomers (1H, 2H, and 4H), elucidate the key experimental and computational methodologies for their characterization, and analyze the factors governing their tautomeric equilibrium. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to understand, predict, and control the tautomeric behavior of this important class of heterocyclic compounds, ultimately enabling more rational and effective drug design.
Introduction to Tautomerism in 1,2,4-Triazoles
Tautomerism is a form of structural isomerism where isomers of a compound, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[6][7] Prototropic tautomerism, the most common form, involves the migration of a proton.[6] In the case of the 1,2,4-triazole ring, the position of a mobile proton on one of the three nitrogen atoms gives rise to three potential annular tautomers: the 1H, 2H, and 4H forms.[1][6][8]
The unsubstituted 1,2,4-triazole exists predominantly as the 1H-tautomer.[8] However, the introduction of substituents can significantly alter the relative stabilities of these tautomers.[1][8] This tautomeric equilibrium is not merely an academic curiosity; it has profound implications for a molecule's properties, including its:
-
Biological Activity: The specific tautomeric form dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic distribution, all of which are critical for its interaction with biological targets like enzymes and receptors.[1]
-
Physicochemical Properties: Tautomerism influences properties such as pKa, lipophilicity, and solubility, which in turn affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[9]
-
Reactivity and Synthesis: The location of the proton affects the nucleophilicity and electrophilicity of the ring nitrogens, influencing the outcomes of synthetic reactions like alkylation and arylation.[10]
A thorough understanding of the tautomeric landscape of substituted 1,2,4-triazoles is therefore a cornerstone of rational drug design.[1]
The Annular Tautomers of Substituted 1,2,4-Triazoles
The three primary annular tautomers of a monosubstituted 1,2,4-triazole are depicted below. The nomenclature (1H, 2H, 4H) indicates the position of the migratory proton on the triazole ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities - Neliti [neliti.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Tautomer - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
CAS number for methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Substituted 1,2,4-Triazole Carboxylates for Drug Discovery
This guide provides a comprehensive technical overview of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate and its parent compound, methyl 1H-1,2,4-triazole-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document explores the synthesis, chemical properties, and significant applications of these heterocyclic compounds, with a focus on their role as versatile building blocks in the creation of novel therapeutic agents.
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone of modern medicinal chemistry.[1] This scaffold is considered a "privileged" structure due to its ability to engage in a wide range of biological interactions, including hydrogen bonding, dipole-dipole interactions, and coordination with metal ions in enzymes.[1] Its metabolic stability and favorable pharmacokinetic properties have led to its incorporation into a multitude of clinically successful drugs, spanning antifungal, antiviral, anticancer, and anticonvulsant therapies.[1][2][3]
Within this important class of compounds, methyl 1H-1,2,4-triazole-3-carboxylate (CAS Number: 4928-88-5) stands out as a critical industrial intermediate.[4][5][6][7] Its primary claim to fame is its role as an essential precursor in the synthesis of Ribavirin, a broad-spectrum antiviral medication used to treat Hepatitis C and other viral infections.[4][8]
The subject of this guide, This compound , represents a next-generation derivative. While a specific CAS number for this exact substituted structure is not readily found in major chemical databases, its study is of significant interest. The introduction of a chlorine atom onto the triazole ring is a common medicinal chemistry strategy to modulate a molecule's physicochemical properties. Halogenation can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and introduce new binding interactions (e.g., halogen bonding) with target proteins, potentially leading to increased potency and altered selectivity.
This guide will therefore provide a detailed examination of the well-documented parent compound, methyl 1H-1,2,4-triazole-3-carboxylate, and use this as a foundation to discuss the synthesis and potential applications of its chlorinated analogue.
Compound Profile: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data below is for the well-characterized parent compound, methyl 1H-1,2,4-triazole-3-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 4928-88-5 | [5][6][7] |
| Molecular Formula | C₄H₅N₃O₂ | [5][6][9] |
| Molecular Weight | 127.10 g/mol | [5][9][10] |
| Appearance | White to off-white crystalline powder | [6][11] |
| Melting Point | 196-199 °C (decomposes) | [4][5][9] |
| Boiling Point | 283.9 °C at 760 mmHg (Predicted) | [11] |
| Solubility | Soluble in DMF and DMSO | [11] |
| Purity (Typical) | ≥98% (HPLC) | [6] |
| InChI Key | QMPFMODFBNEYJH-UHFFFAOYSA-N | [9] |
| SMILES | COC(=O)c1nc[nH]n1 | [9] |
Note: Due to tautomerism, this compound is interchangeably named methyl 1H-1,2,4-triazole-3-carboxylate and methyl 1H-1,2,4-triazole-5-carboxylate.
Synthesis Methodologies: From Industrial Precursor to Novel Analogue
The synthesis of substituted 1,2,4-triazoles is a well-established field, with various methods developed to optimize yield, purity, and safety.
Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate
Two primary routes dominate the synthesis of this key intermediate.
A. Traditional Diazotization Route (Caution Advised)
The historical industrial method begins with 5-amino-1H-1,2,4-triazole-3-carboxylic acid. The process involves the diazotization of the amino group using a nitrite source (e.g., sodium nitrite) in a strong acid, followed by removal of the resulting diazonium group. The final step is esterification of the carboxylic acid to yield the methyl ester.
-
Causality: This method is effective but carries significant safety risks. Diazonium salts are notoriously unstable and can be explosive, especially when isolated or in a dry state.[12] This hazard has led to a shift towards safer, alternative manufacturing processes.[12]
B. Non-Diazotization Route (Recommended for Safety)
A safer and more modern approach avoids the hazardous diazonium intermediate. One patented method involves using thiosemicarbazide and oxalic acid as starting materials.[8]
-
Workflow:
-
Condensation & Cyclization: Thiosemicarbazide reacts with oxalic acid in water to form an intermediate, which then undergoes an alkali-mediated ring closure to form a mercapto-triazole derivative.[8]
-
Desulfurization: The mercapto group is removed using an oxidizing agent like nitric acid.
-
Esterification: The resulting 1H-1,2,4-triazole-3-carboxylic acid is esterified with methanol under acidic catalysis to yield the final product.[8]
-
-
Expertise & Trustworthiness: This multi-step, one-pot reaction sequence is inherently safer and avoids the need for column chromatography, making it more scalable and industrially viable.[8]
Caption: Non-diazotization synthesis workflow.
Proposed Synthesis of this compound
To generate the target chlorinated analogue, one can start from a precursor that allows for the introduction of the chloro and carboxylate functionalities. A logical starting material is 3,5-diamino-1H-1,2,4-triazole.
-
Rationale: This approach leverages well-known Sandmeyer-type reactions to convert amino groups into other functionalities, providing a robust and versatile synthetic strategy.
Caption: Proposed synthesis of the chloro-derivative.
Detailed Protocol: Proposed Synthesis
The following is a detailed, self-validating protocol for the proposed synthesis of this compound.
Step 1: Synthesis of 3-Amino-5-chloro-1H-1,2,4-triazole
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,5-diamino-1H-1,2,4-triazole in concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 1 hour at this temperature.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Workup: Allow the reaction to warm to room temperature and stir for several hours. Pour the mixture onto ice, collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the replacement of one amino group with a chlorine atom.
Step 2: Synthesis of 3-Chloro-5-cyano-1H-1,2,4-triazole
-
Diazotization: Suspend the 3-amino-5-chloro-1H-1,2,4-triazole from Step 1 in aqueous sulfuric acid and cool to 0-5 °C. Add a solution of NaNO₂ dropwise.
-
Cyanation: Prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water. Neutralize the cold diazonium salt solution carefully with a base (e.g., sodium carbonate) and then add it to the cyanide solution.
-
Workup: Heat the mixture gently to complete the reaction. Cool, filter the product, and purify by recrystallization or column chromatography.
-
Validation: Infrared (IR) spectroscopy should show a characteristic nitrile (C≡N) stretch around 2230 cm⁻¹.
Step 3: Synthesis of this compound
-
Methanolysis: Reflux the 3-chloro-5-cyano-1H-1,2,4-triazole from Step 2 in a mixture of methanol and concentrated sulfuric acid (catalytic amount) for several hours.
-
Workup: Cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Final Validation: The final product should be characterized by ¹H NMR (expecting a singlet for the methyl ester protons around 3.9 ppm), ¹³C NMR, high-resolution mass spectrometry (HRMS) to confirm the exact mass, and HPLC to determine purity.
Applications in Drug Discovery and Agrochemicals
The utility of these compounds stems from the versatile reactivity of the triazole core and its substituents.
-
Antiviral Agents: As established, the parent compound is a direct precursor to Ribavirin.[4] The chlorinated analogue serves as a valuable scaffold for creating new nucleoside and non-nucleoside analogues with potentially improved activity against a range of viruses, including influenza, RSV, and emerging viral threats. The chlorine atom can enhance binding affinity in the target active site.
-
Antifungal Agents: The 1,2,4-triazole nucleus is famously present in azole antifungals like fluconazole and itraconazole, which inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][3] this compound is an ideal starting point for synthesizing novel antifungal candidates.
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate the 1,2,4-triazole moiety. The chloro- and carboxylate- groups provide two distinct points for chemical modification, allowing for the rapid generation of compound libraries for screening against various cancer targets.
-
Agrochemicals: These compounds are also used as building blocks for fungicides and herbicides, protecting crops and improving agricultural yields.[6] The stability of the triazole ring ensures longevity in field applications.
Safety and Handling
Based on the safety data for the parent compound, the following precautions should be observed when handling methyl 1H-1,2,4-triazole-3-carboxylate and its derivatives.
-
Hazard Classification: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] Use in a well-ventilated area or under a chemical fume hood.[13][14] For handling powders, a dust mask is recommended.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] Keep away from strong oxidizing agents, strong acids, and strong bases.[13]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13][16]
-
Skin: Wash off immediately with plenty of soap and water.[13][15]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13]
-
Conclusion
Methyl 1H-1,2,4-triazole-3-carboxylate is a high-value chemical intermediate with a critical role in the pharmaceutical industry, most notably in the production of antiviral drugs. The strategic introduction of a chlorine atom to create this compound opens up new avenues for drug discovery, offering a versatile scaffold for developing next-generation therapeutics with potentially enhanced efficacy and improved pharmacokinetic profiles. The synthetic pathways and protocols outlined in this guide provide a robust framework for researchers to access these valuable building blocks, enabling the continued exploration of the vast therapeutic potential of the 1,2,4-triazole chemical space.
References
- Apollo Scientific. (2023, July 7).
- Thermo Fisher Scientific. (2025, December 22).
- Thermo Fisher Scientific. (2024, March 28).
- Sigma-Aldrich. (2025, November 6).
-
NIST. (n.d.). 1H-1,2,4-Triazole, 3-chloro-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- ChemicalBook. (2025, August 9).
-
Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole, 3-chloro-5-methyl- (CAS 15285-15-1). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 1H-1,2,4-Triazole-3-Carboxylate: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015).
-
Chem-Impex International. (n.d.). Methyl 1,2,4-triazole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methyl-1H-[11][15][16]triazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Khan, I., et al. (2018). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Molecules, 23(10), 2533.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- Google Patents. (2021).
- BenchChem. (2025).
- Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105215.
- Sławiński, J., & Szafrański, K. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(20), 3758.
- Gomaa, A. A. M., & Ali, M. A. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(22), 5368.
- Sigma-Aldrich. (n.d.).
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 9. Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 [sigmaaldrich.com]
- 10. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
molecular structure of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles and experimental data. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for esters and amides. Its incorporation into drug candidates can enhance pharmacological properties such as solubility, membrane permeability, and target binding affinity. The title compound, this compound, combines this important heterocyclic core with reactive functional groups—a chloro substituent and a methyl ester—making it a versatile building block for the synthesis of more complex molecules with therapeutic potential.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 125972-88-1 | |
| Molecular Formula | C4H4ClN3O2 | |
| Molecular Weight | 161.55 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 163-167 °C | |
| Boiling Point | 333.5±25.0 °C (Predicted) | |
| pKa | 5.31±0.25 (Predicted) | |
| LogP | 0.38 (Predicted) |
Structural Elucidation:
The structure consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. A chlorine atom is attached at the C3 position, and a methyl carboxylate group is at the C5 position. The "1H" in the name indicates that the nitrogen at position 1 bears a hydrogen atom, though tautomerism is possible.
Synthesis and Mechanistic Insights
The synthesis of this compound is not widely reported in standard literature, suggesting it is often prepared as an intermediate for specific applications. A plausible and efficient synthetic route involves the esterification of the corresponding carboxylic acid, 3-chloro-1H-1,2,4-triazole-5-carboxylic acid.
Synthesis of 3-chloro-1H-1,2,4-triazole-5-carboxylic acid
A common method for the synthesis of the parent carboxylic acid involves the cyclization of a suitable precursor followed by chlorination. One potential route starts from commercially available starting materials.
Esterification to this compound
The conversion of the carboxylic acid to the methyl ester can be achieved through several standard esterification protocols. The choice of method depends on the scale of the reaction and the desired purity.
Protocol: Fischer Esterification
This classic acid-catalyzed esterification is a reliable method for this transformation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (0.1-0.2 eq), to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: Serves as both the reactant and the solvent. The use of an anhydrous solvent is crucial to drive the equilibrium towards the product side, as water is a byproduct of the reaction.
-
Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Work-up: The sodium bicarbonate wash is essential to remove the acid catalyst, preventing potential hydrolysis of the ester product during storage.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Below are the expected data based on the structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl ester protons (O-CH₃) would likely appear in the range of 3.8-4.2 ppm. The N-H proton of the triazole ring is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically appearing downfield (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the ester is expected in the range of 160-170 ppm. The two aromatic carbons of the triazole ring would have distinct chemical shifts, influenced by the chloro and carboxylate substituents. The methyl carbon of the ester would appear upfield, typically around 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.
-
C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the triazole ring.
-
C-O Stretch: A band in the 1100-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₄H₄ClN₃O₂), the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would correspond to the isotopic pattern of chlorine:
-
[M]⁺: m/z ≈ 161.00 (for ³⁵Cl)
-
[M+2]⁺: m/z ≈ 163.00 (for ³⁷Cl) in an approximate 3:1 ratio, which is a characteristic signature for a monochlorinated compound.
Characterization Workflow Diagram:
An In-depth Technical Guide to the Solubility of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate in Organic Solvents
Abstract
Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical synthesis, serving as a key structural motif in the development of novel therapeutic agents. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this target molecule. By integrating theoretical principles with a detailed, field-proven experimental protocol, this document serves as a self-contained methodology for researchers. It moves beyond a simple listing of data to explain the causal relationships between solvent properties, solute structure, and solubility, empowering scientists to make informed decisions in solvent selection and process optimization.
Introduction: The Critical Role of Solubility
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents. The specific functionalization of this compound—featuring a halogen atom, an ester group, and a protonated nitrogen—creates a molecule with a distinct electronic and steric profile. Its solubility behavior is consequently complex and crucial for several stages of drug development:
-
Synthesis: Solvent choice dictates reaction rates, yield, and impurity profiles.
-
Purification: Crystallization, a primary purification technique, is entirely dependent on differential solubility in various solvents and at different temperatures.
-
Formulation: The ability to create stable, concentrated solutions is paramount for developing parenteral drug forms and for high-throughput screening campaigns.
This guide provides the theoretical underpinnings and a practical, robust protocol to systematically characterize the solubility of this compound, mitigating risks in process development and ensuring reproducible results.
Part 1: A Theoretical Framework for Rational Solvent Selection
An efficient investigation into solubility does not begin with random trial-and-error but with a reasoned, predictive approach. The following pillars provide a logical pathway to selecting a high-potential set of solvents for experimental screening.
Pillar 1: Fundamental Principles of "Like Dissolves Like"
The adage "like dissolves like" is a foundational concept in chemistry, referring to the principle that substances with similar intermolecular forces are more likely to be miscible.[1] For this compound, we must consider:
-
Polarity: The triazole ring, with its multiple nitrogen atoms and the chloro- and ester- substituents, introduces significant polarity. Therefore, it is expected to have low solubility in non-polar solvents like hexanes and higher solubility in more polar solvents.
-
Hydrogen Bonding: The N-H bond on the triazole ring acts as a hydrogen bond donor. The nitrogen atoms and the carbonyl oxygen of the ester act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are thus strong candidates for effective solvation.
-
Dipole-Dipole Interactions: The chloro- and ester- groups create permanent dipoles, suggesting that polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) which possess significant dipole moments will also be effective.
Pillar 2: Predictive Modeling with Hansen Solubility Parameters (HSP)
To quantify the "like dissolves like" principle, the Hansen Solubility Parameter (HSP) system provides a more sophisticated model. It deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3] A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the solute and solvent in the three-dimensional "Hansen space" can be calculated, and if this distance is less than the solute's interaction radius (R₀), dissolution is predicted.[3]
While the specific HSP values for this compound are not published, a researcher can determine them experimentally by assessing the solubility in a range of solvents with known HSP values.[4] A starting point is to use solvents that span the HSP space to probe the compound's characteristics.
Table 1: Hansen Solubility Parameters for Common Organic Solvents [5]
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Water | 15.5 | 16.0 | 42.3 |
Causality Insight: By selecting solvents from different regions of this table (e.g., a non-polar alkane, an aromatic, a polar aprotic ketone, and a protic alcohol), a researcher can efficiently map the solubility profile and deduce the dominant intermolecular forces governing dissolution for the target compound.
Pillar 3: Guidance from an Analog Compound
Part 2: A Self-Validating Protocol for Experimental Solubility Determination
This section provides a robust, step-by-step methodology for accurately measuring the thermodynamic (equilibrium) solubility of the target compound. The gold-standard saturation shake-flask method is employed, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.[7]
The Isothermal Shake-Flask Method: Rationale
This method is considered the most reliable for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the undissolved solid and the saturated solution.[7] Kinetic solubility measurements, while faster, can often overestimate solubility as they rely on the precipitation from a supersaturated solution (typically from a DMSO stock) and may not represent a stable state.[8][9] For applications in purification and formulation, thermodynamic solubility is the required parameter.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Measurement.
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
This compound (ensure high purity, >98%).
-
Selected organic solvents (HPLC grade or higher).
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL).
-
Analytical balance.
-
Calibrated positive displacement pipettes or volumetric flasks.
-
Thermostatted orbital shaker or shaking incubator.
-
Benchtop centrifuge with temperature control.
-
Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE).
-
HPLC system with a UV detector, autosampler, and a reverse-phase C18 column.
2. Preparation of Saturated Solutions:
-
Accurately weigh an amount of the solid compound into a series of vials, ensuring it is in clear excess of the expected solubility (e.g., 20-50 mg for a 2 mL solvent volume).
-
Precisely add a known volume of the selected solvent to each vial (e.g., 2.00 mL). Prepare at least three replicates for each solvent and temperature point.
3. Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatted shaker set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 hours is often adequate, but 48 hours is recommended to confirm stability.[10]
-
Trustworthiness Check: To validate the equilibration time, samples can be taken at 24, 48, and 72 hours. If the measured solubility does not change significantly between the later time points, equilibrium has been achieved.
-
4. Phase Separation:
-
Remove the vials from the shaker and let them rest in a temperature-controlled bath at the same temperature for at least 1 hour to allow solid particles to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at the experimental temperature for 15-20 minutes.
-
Immediately after centrifugation, carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to prevent undissolved microparticles from artificially inflating the result.
5. Quantification by HPLC:
-
Method Setup: Develop a reverse-phase HPLC method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid for peak shaping) and a UV detector set to a wavelength where the compound has strong absorbance.[11][12]
-
Calibration Curve: Prepare a stock solution of the compound in a strong solvent (like acetonitrile or DMF) of a known concentration. Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.
-
Calculation: Inject the standards and the diluted sample onto the HPLC. Construct a calibration curve by plotting peak area against concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample, then multiply by the dilution factor to determine the final solubility in units of mg/mL or mol/L.[13]
Part 3: Thermodynamic Analysis of Solubility Data
Measuring solubility at a single temperature is useful, but determining it across a range of temperatures provides deeper insight into the thermodynamics of the dissolution process.
The van't Hoff Equation
The relationship between solubility and temperature can be described by the van't Hoff equation, which allows for the calculation of the apparent enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.[14][15] The integrated form of the equation is:
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where:
-
x is the mole fraction solubility of the solute.
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
T is the absolute temperature in Kelvin.
By measuring solubility at several temperatures (e.g., 288.15 K, 298.15 K, 308.15 K), a plot of ln(x) versus 1/T (a "van't Hoff plot") can be generated. This plot should be linear.[16]
-
The slope of the line is equal to -ΔH°sol / R.
-
The y-intercept is equal to ΔS°sol / R.
Interpreting the Thermodynamic Parameters
-
Enthalpy of Dissolution (ΔH°sol):
-
A positive ΔH°sol indicates an endothermic process, meaning that heat is absorbed during dissolution. In this case, solubility will increase with increasing temperature. This is the most common scenario for solids dissolving in liquids.
-
A negative ΔH°sol indicates an exothermic process where heat is released, and solubility will decrease as temperature increases.
-
-
Entropy of Dissolution (ΔS°sol):
-
A positive ΔS°sol indicates that the system becomes more disordered upon dissolution, which is typical as the ordered crystal lattice is broken down. This entropy gain is a primary driving force for the dissolution process.[17]
-
Thermodynamic Analysis Workflow
Sources
- 1. echemi.com [echemi.com]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 6. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Item - Determination of Solubility and Thermodynamic Analysis of Solubility Behavior of 2,5-Furandicarboxylic Acid in Water and Ether Binary Solvent System - American Chemical Society - Figshare [acs.figshare.com]
- 16. Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zaguan.unizar.es [zaguan.unizar.es]
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By integrating theoretical principles with experimental evidence, this document serves as an essential resource for researchers aiming to leverage the unique chemical properties of this molecule in the design and synthesis of novel therapeutic agents. The guide delves into the electronic landscape of the substituted 1,2,4-triazole core, identifying key reactive sites and predicting their behavior in various chemical transformations.
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] Its aromatic, five-membered heterocyclic structure containing three nitrogen atoms imparts a unique combination of stability and reactivity. The distribution of electrons within the ring system gives rise to distinct regions of electrophilicity and nucleophilicity, which can be strategically exploited for the synthesis of diverse derivatives.
This guide focuses on a particularly valuable derivative: this compound. The presence of two potent electron-withdrawing groups—a chlorine atom at the 3-position and a methyl carboxylate group at the 5-position—profoundly influences the electronic properties and, consequently, the chemical reactivity of the triazole core. Understanding the interplay of these substituents is paramount for predicting and controlling the outcomes of chemical reactions involving this molecule.
Theoretical Framework: Unveiling the Electronic Landscape
To elucidate the electrophilic and nucleophilic character of this compound, we first turn to theoretical principles and computational analysis.
Electron Distribution in the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is an aromatic system with 6 π-electrons delocalized across the five ring atoms.[2] This delocalization, however, is not uniform due to the presence of three electronegative nitrogen atoms. As a result, the carbon atoms (C3 and C5) of the 1H-1,2,4-triazole ring are inherently π-deficient, rendering them susceptible to nucleophilic attack.[2][3] Conversely, the nitrogen atoms possess lone pairs of electrons and are considered electron-rich, making them the primary sites for electrophilic substitution.[2][3]
Influence of Substituents
The electronic landscape of the parent 1,2,4-triazole ring is significantly modulated by the chloro and methyl carboxylate substituents in the target molecule.
-
Chloro Group (at C3): The chlorine atom is a highly electronegative substituent that exerts a strong electron-withdrawing inductive effect (-I). This effect further depletes the electron density at the C3 carbon, making it a highly activated site for nucleophilic aromatic substitution.
-
Methyl Carboxylate Group (at C5): The methyl carboxylate group is also strongly electron-withdrawing, primarily through its resonance effect (-M) and inductive effect (-I). This group enhances the electrophilicity of the C5 carbon and the overall π-deficiency of the triazole ring.
The combined influence of these two electron-withdrawing groups creates a highly electron-poor aromatic system, which dictates its reactivity profile.
Computational Insights: Molecular Orbitals and Electrostatic Potential
-
Frontier Molecular Orbitals (HOMO and LUMO): In substituted 1,2,4-triazoles, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen atoms, consistent with their nucleophilic character.[4][5] The Lowest Unoccupied Molecular Orbital (LUMO), conversely, is expected to have significant contributions from the ring carbon atoms, particularly C3 and C5, indicating their electrophilic nature.[4][5] The electron-withdrawing substituents will lower the energy of the LUMO, making the molecule a better electrophile.
-
Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map is predicted to show regions of high positive potential (blue/green) around the C3 and C5 carbons, confirming their electrophilicity. The regions around the nitrogen atoms and the oxygen atoms of the carboxylate group would exhibit negative potential (red/yellow), indicating their nucleophilic and hydrogen-bond accepting capabilities.
Below is a conceptual workflow for generating such computational data.
Caption: Computational workflow for reactivity prediction.
Identification of Reactive Sites
Based on the theoretical framework, we can identify the primary electrophilic and nucleophilic sites of this compound.
Caption: Electrophilic and nucleophilic sites.
Electrophilic Sites
-
C3 Carbon: This is the most prominent electrophilic site. The attached chlorine atom is a good leaving group, making C3 highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions.
-
C5 Carbon: The electron-withdrawing effect of the adjacent carboxylate group renders the C5 carbon electrophilic and prone to attack by strong nucleophiles.
-
Carbonyl Carbon of the Ester: This carbon is a classic electrophilic center and can undergo nucleophilic acyl substitution, leading to amides, carboxylic acids (via hydrolysis), or other ester derivatives.
Nucleophilic Sites
-
Ring Nitrogen Atoms (N1, N2, and N4): The lone pairs on the nitrogen atoms make them nucleophilic.
-
N1-H Deprotonation: The proton on the N1 nitrogen is acidic (pKa of unsubstituted 1,2,4-triazole is 10.26) and can be removed by a base to generate a highly nucleophilic triazolate anion.[3] The electron-withdrawing substituents on the ring are expected to increase the acidity of this proton, facilitating anion formation.
-
N-Alkylation and N-Acylation: The ring nitrogens can be alkylated or acylated by electrophiles. The regioselectivity of these reactions can often be controlled by the reaction conditions.
-
-
Carbonyl Oxygen of the Ester: The lone pairs on the carbonyl oxygen make it a Lewis basic site, capable of coordinating to Lewis acids or participating in hydrogen bonding.
Synthetic Utility and Reaction Protocols
The identified reactive sites provide a roadmap for the synthetic manipulation of this compound.
Nucleophilic Aromatic Substitution at C3
The displacement of the C3-chloro substituent is a key transformation for introducing a wide range of functional groups.
General Protocol for Nucleophilic Aromatic Substitution:
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Nucleophile and Base: Add the desired nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine; 1.5-2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Functional Group |
| Amines (R-NH₂) | 3-Amino-1,2,4-triazole |
| Alcohols/Phenols (R-OH) | 3-Alkoxy/Aryloxy-1,2,4-triazole |
| Thiols (R-SH) | 3-Thioether-1,2,4-triazole |
| Azide (N₃⁻) | 3-Azido-1,2,4-triazole |
Reactions at the Nucleophilic Nitrogen Atoms
The nucleophilicity of the ring nitrogens allows for various derivatization strategies.
Protocol for N-Alkylation:
-
Deprotonation: In an inert atmosphere, suspend a strong base like sodium hydride (1.1 equivalents) in a dry aprotic solvent (e.g., THF or DMF).
-
Anion Formation: Slowly add a solution of this compound (1 equivalent) in the same solvent at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the triazolate anion.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate; 1.1 equivalents) to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until the starting material is consumed. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Caption: Key synthetic transformations.
Conclusion: A Versatile Building Block for Drug Discovery
This compound is a highly functionalized and versatile building block for the synthesis of novel heterocyclic compounds. The presence of two strong electron-withdrawing groups activates the triazole ring for a variety of chemical transformations. The C3 position is a prime site for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. The ring nitrogen atoms, particularly after deprotonation, serve as potent nucleophiles for the formation of N-substituted derivatives. Furthermore, the methyl ester group provides a handle for further modifications. A thorough understanding of the electrophilic and nucleophilic sites, guided by both theoretical principles and experimental validation, is crucial for harnessing the full synthetic potential of this valuable compound in the pursuit of new therapeutic agents.
References
- 1. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 2. isres.org [isres.org]
- 3. scispace.com [scispace.com]
- 4. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
An in-depth guide for the synthesis of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate, designed for researchers and professionals in drug development. This document provides a detailed examination of the synthetic protocols, underlying chemical principles, and critical safety considerations.
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its trifunctional nature—featuring a reactive chloro group, a nucleophilic triazole ring, and an ester moiety—makes it a versatile intermediate for constructing diverse molecular architectures. This application note presents a comprehensive guide to its synthesis, focusing on a robust and well-documented two-stage pathway. The protocol begins with the synthesis of the precursor, methyl 3-amino-1H-1,2,4-triazole-5-carboxylate, followed by a copper-catalyzed Sandmeyer reaction to introduce the chloro substituent. This guide provides detailed, step-by-step experimental procedures, an analysis of the reaction mechanisms, safety protocols, and methods for characterization and purification.
Introduction: Significance and Synthetic Strategy
The 1,2,4-triazole scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability. The title compound, this compound, serves as a key intermediate for introducing this important heterocycle into target molecules.
The most logical and widely applicable synthetic strategy involves a two-part approach:
-
Formation of the Triazole Core: Synthesis of the amino-triazole precursor, methyl 3-amino-1H-1,2,4-triazole-5-carboxylate. This is typically achieved through the cyclization of a guanidine derivative with an oxalate derivative.
-
Halogenation via Sandmeyer Reaction: Conversion of the 3-amino group to a 3-chloro group. This classic transformation proceeds via a diazonium salt intermediate and is catalyzed by copper(I) chloride.[1][2][3][4]
This document will detail the protocols for this pathway, emphasizing the causality behind experimental choices and the necessary safety precautions, particularly concerning the potentially hazardous diazonium salt intermediate.[5][6]
Visualizing the Synthetic Pathway
The overall synthetic scheme can be visualized as a two-stage process, starting from readily available commercial reagents. The workflow diagram below outlines the key transformations and intermediate stages.
Caption: Workflow for the two-stage synthesis of the target compound.
Experimental Protocols
Part A: Synthesis of Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate (Precursor)
Principle: This synthesis involves the cyclocondensation reaction between aminoguanidine and dimethyl oxalate. Aminoguanidine acts as the nitrogen backbone, while dimethyl oxalate provides the two-carbon unit required to form the five-membered triazole ring. A strong base, such as sodium ethoxide or methoxide, is used to deprotonate the aminoguanidine and facilitate the cyclization cascade.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| Aminoguanidine Hydrochloride | 110.55 | 1.0 | 11.06 g |
| Dimethyl Oxalate | 118.09 | 1.1 | 12.99 g |
| Sodium Metal | 22.99 | 2.2 | 5.06 g |
| Anhydrous Methanol | 32.04 | - | 200 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Acetic Acid (Glacial) | 60.05 | - | As needed |
Protocol:
-
Preparation of Sodium Methoxide: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of anhydrous methanol. Carefully add sodium metal (5.06 g) in small portions to control the exothermic reaction and hydrogen gas evolution. Allow the sodium to react completely until a clear solution of sodium methoxide is formed.
-
Addition of Reactants: To the freshly prepared sodium methoxide solution, add aminoguanidine hydrochloride (11.06 g) in one portion. Stir the resulting suspension for 15 minutes at room temperature.
-
Reaction Initiation: Add dimethyl oxalate (12.99 g) to the suspension. The reaction mixture will gradually become thicker.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the dropwise addition of glacial acetic acid until the pH is approximately 6-7.
-
Precipitation: A white precipitate of the product will form. If precipitation is slow, the volume of the solvent can be reduced under reduced pressure.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 30 mL) and cold diethyl ether (2 x 30 mL) to remove residual salts and impurities.
-
Drying: Dry the product under vacuum at 50°C to a constant weight. The expected product is a white to off-white solid.
Part B: Synthesis of this compound (Target Compound)
Principle: This transformation utilizes the Sandmeyer reaction, a cornerstone of aromatic and heterocyclic chemistry for converting primary amines to various functional groups.[7] The reaction proceeds in two critical steps performed in a single pot:
-
Diazotization: The primary amino group of the precursor is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[8]
-
Copper-Catalyzed Substitution: The unstable diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The Cu(I) species catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical, which is then trapped by the chloride ion to yield the final product.[1][2]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate | 142.12 | 1.0 | 7.11 g |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~4.0 | ~20 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 3.80 g |
| Copper(I) Chloride (CuCl) | 99.00 | 1.2 | 5.94 g |
| Ethyl Acetate | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Protocol:
-
Preparation of Precursor Suspension: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend the precursor (7.11 g) in a mixture of concentrated HCl (15 mL) and water (25 mL). Cool the suspension to 0°C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (3.80 g) in 10 mL of cold water. Add this solution dropwise to the cold precursor suspension over 30 minutes, ensuring the internal temperature is strictly maintained between 0°C and 5°C. Vigorous stirring is essential. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
-
Preparation of Catalyst Solution: In a separate 250 mL beaker, dissolve copper(I) chloride (5.94 g) in concentrated HCl (5 mL).
-
Sandmeyer Reaction: Add the cold diazonium salt solution from step 2 to the CuCl solution in portions, while maintaining vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Safety Warning: The addition should be controlled to manage the rate of gas evolution. This reaction should be performed in a well-ventilated fume hood.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize excess acid), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure target compound.
Caption: Simplified mechanism of the Sandmeyer reaction.
Safety and Handling
-
Diazonium Salts: Aryl diazonium salts, especially when isolated in a dry state, are notoriously unstable and can be explosive.[5] The protocol described herein generates the diazonium salt in situ and uses it immediately in solution, which is a significantly safer practice. Never attempt to isolate the diazonium salt intermediate.
-
Temperature Control: Strict adherence to the 0-5°C temperature range during diazotization is paramount for both safety and yield.
-
Reagents: Handle concentrated hydrochloric acid and sodium nitrite with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be conducted within a certified chemical fume hood.
-
Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and that there is adequate ventilation to prevent pressure buildup.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a singlet for the methyl ester protons and a broad singlet for the N-H proton of the triazole ring. ¹³C NMR will confirm the presence of the carbonyl carbon, the methyl carbon, and the two distinct carbons of the triazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₄H₄ClN₃O₂; MW: 161.55 g/mol ). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.
-
Infrared (IR) Spectroscopy: To identify key functional groups, including the N-H stretch (broad, ~3100-3300 cm⁻¹), the C=O stretch of the ester (~1730-1750 cm⁻¹), and C=N stretches of the triazole ring.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The synthetic route described provides a reliable and scalable method for preparing this compound. The protocols are based on well-established chemical transformations and offer a clear path to this versatile building block. By understanding the underlying mechanisms and adhering strictly to the safety precautions, researchers can confidently synthesize this key intermediate for applications in drug discovery and development. While alternative non-diazotization routes exist to enhance safety, the Sandmeyer reaction remains a highly effective and common method when performed with appropriate care and control.[9][10]
References
-
ResearchGate. Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. Available at: [Link]
- Google Patents. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
-
ACS Publications. Synthesis of Fused Bicyclic[9][11][12]-Triazoles from Amino Acids. Available at: [Link]
-
ResearchGate. An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Available at: [Link]
-
ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
ResearchGate. Synthesis of 3-Azido-5-amino-1,2,4-triazole. Available at: [Link]
-
Royal Society of Chemistry. One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
PubMed Central (PMC). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
-
PubMed Central (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]
- Google Patents. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
- Google Patents. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
-
PubMed Central (PMC). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Available at: [Link]
- Google Patents. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate.
-
PubMed Central (PMC). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]
-
IISTE. The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. One-pot synthesis of N -substituted benzannulated triazoles via stable arene diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00968K [pubs.rsc.org]
- 9. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 10. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate as a Versatile Intermediate in Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The 1,2,4-triazole heterocycle is a cornerstone in modern agrochemical design, forming the structural basis for a multitude of commercially successful fungicides and herbicides.[1][2][3] This application note explores the utility of a key functionalized intermediate, methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate, as a strategic building block in the synthesis of novel crop protection agents. We provide a detailed examination of its chemical reactivity, highlighting the chloro and methyl ester functionalities as handles for molecular elaboration. A comprehensive, step-by-step protocol for the synthesis of a novel, hypothetical herbicidal candidate is presented, followed by a detailed greenhouse bioassay protocol for the evaluation of its pre-emergent and post-emergent activity. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of new agrochemical solutions.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in agrochemical research due to its unique combination of chemical stability, metabolic resistance, and its ability to interact with a wide range of biological targets.[1][3] In the realm of fungicides, triazoles are renowned for their mode of action as inhibitors of sterol biosynthesis, a critical pathway in fungal cell membrane formation.[2][4] As herbicides, triazole derivatives have been developed to target various plant processes, including amino acid synthesis.[5][6]
This compound is a particularly attractive starting material for the synthesis of new agrochemical candidates. The presence of a chlorine atom at the 3-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse structural motifs. The methyl ester at the 5-position can be readily converted into amides or other functional groups, further expanding the accessible chemical space.
Synthetic Utility and Strategy
The strategic value of this compound lies in its potential for sequential, regioselective modifications. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce desired pharmacophores. Subsequently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted to amides via aminolysis.
This dual functionality allows for the construction of a library of diverse compounds from a single, readily accessible intermediate. For example, reaction with a substituted aniline could yield a novel herbicide candidate, while reaction with a thiol-containing fragment could lead to a potential fungicide.
Below is a generalized synthetic workflow illustrating the versatility of this intermediate:
Sources
- 1. arkema.com [arkema.com]
- 2. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate as a Versatile Building Block for Novel Antifungal Agents
Abstract
The emergence of drug-resistant fungal pathogens presents a significant challenge to global public health, necessitating the development of novel, more effective antifungal agents.[1][2] The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, forming the core of market-leading drugs like fluconazole and itraconazole.[2][3][4] These agents function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6][7][8] This guide provides an in-depth exploration of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate, a highly functionalized and versatile building block for the synthesis of next-generation triazole-based antifungal candidates. We present its synthetic utility, detailed experimental protocols, and the underlying chemical principles to empower researchers in medicinal chemistry and drug development.
The 1,2,4-Triazole Pharmacophore: A Foundation of Antifungal Therapy
The therapeutic success of triazole antifungals stems from their specific and potent inhibition of fungal CYP51. By binding to the heme iron atom in the enzyme's active site, triazoles disrupt the conversion of lanosterol to ergosterol.[5][8] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane and resulting in a fungistatic or fungicidal effect.[4][9]
The general mechanism is a validated and highly successful strategy in antifungal drug design. The challenge for chemists is to design new molecules that overcome existing resistance mechanisms, exhibit a broader spectrum of activity, and possess favorable pharmacokinetic profiles.[2]
Caption: Mechanism of action of triazole antifungal agents.
Strategic Value of this compound
This specific building block offers three distinct points for chemical modification, making it an exceptionally valuable starting material for constructing diverse chemical libraries. Its structure provides a robust platform for systematically exploring structure-activity relationships (SAR).
-
The Triazole Core: Serves as the essential pharmacophore for binding to the CYP51 enzyme.
-
C3-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a reactive handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl substituents.
-
C5-Methyl Carboxylate Group: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups. This position is crucial for modulating solubility, cell permeability, and interaction with the active site.
-
N1-Proton: Provides a site for N-alkylation or N-arylation, a key modification in many potent antifungal agents like fluconazole and voriconazole.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Setup: To a dry microwave vial or Schlenk tube equipped with a stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent catalyst degradation.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. If using a microwave reactor, irradiate at 120-150 °C for 15-30 minutes. [10]Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours for conventional heating).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired C3-arylated triazole.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | Phenylboronic acid | 5 | Typical range: 70-90% |
| 2 | 4-Fluorophenylboronic acid | 5 | Typical range: 75-95% |
| 3 | 2,4-Difluorophenylboronic acid | 5 | Typical range: 70-90% |
| 4 | 3-Pyridylboronic acid | 5 | Typical range: 60-85% |
| Yields are illustrative and highly dependent on the specific substrate and reaction optimization. |
Protocol 2: N1-Alkylation
This protocol describes the addition of an alkyl group to the N1 position of the triazole ring, a common feature in many antifungal drugs.
Rationale: The N-H proton of the triazole is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to form a nucleophilic triazolide anion. This anion then reacts with an alkyl halide in an SN2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.
Materials:
-
This compound (1.0 mmol)
-
Alkyl halide (e.g., benzyl bromide) (1.1 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Reaction flask
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure:
-
Setup: To a dry, nitrogen-flushed flask containing anhydrous DMF (10 mL), add this compound (1.0 mmol). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 mmol) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up and Purification: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3: Amide Formation via Ester Hydrolysis
This protocol demonstrates the conversion of the C5-methyl ester to an amide, a functional group that can significantly alter the compound's properties by forming hydrogen bonds.
Rationale: The protocol is a two-step process. First, the methyl ester is saponified using a strong base like lithium hydroxide (LiOH) to yield the carboxylate salt. Acidification then provides the carboxylic acid. Second, the carboxylic acid is coupled with an amine using a standard peptide coupling reagent like HATU, which activates the carboxyl group for nucleophilic attack by the amine.
Materials:
-
Methyl 3-substituted-1H-1,2,4-triazole-5-carboxylate (1.0 mmol)
-
Lithium Hydroxide (LiOH) (2.0 mmol)
-
Tetrahydrofuran (THF) / Water
-
1M Hydrochloric Acid (HCl)
-
Desired Amine (1.1 mmol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous DMF
Step-by-Step Procedure:
Part A: Hydrolysis
-
Dissolve the starting ester (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Add LiOH (2.0 mmol) and stir at room temperature until hydrolysis is complete (monitor by TLC/LC-MS).
-
Concentrate the mixture to remove the THF.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1M HCl.
-
Extract the carboxylic acid product with ethyl acetate, dry the organic phase, and concentrate to yield the crude acid, which is often used directly in the next step.
Part B: Amide Coupling
-
Dissolve the crude carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL).
-
Add the desired amine (1.1 mmol), HATU (1.2 mmol), and DIPEA (3.0 mmol).
-
Stir the reaction mixture at room temperature for 2-12 hours until completion (monitor by TLC/LC-MS).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain the final amide.
Conclusion
This compound is a powerful and economically viable building block for the discovery of new antifungal agents. Its trifunctional nature permits a modular and divergent synthetic approach, enabling the rapid generation of compound libraries for biological screening. The protocols outlined in this guide, based on robust and high-yielding chemical transformations, provide a solid foundation for researchers aiming to develop the next generation of triazole antifungals to combat the growing threat of fungal infections.
References
-
Kumar, R., & Singh, P. (2013). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]
-
Research Starters. (n.d.). Triazole antifungals. EBSCO. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. [Link]
-
Kauffman, C. A. (2006). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]
-
Lohray, B. B., et al. (2007). Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Chavan, R. S., et al. (2012). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews - PMC. [Link]
-
Kumar, A., et al. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Sheng, C., et al. (2013). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules - PMC, NIH. [Link]
-
Bakherad, M., et al. (2016). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry - RSC Publishing. [Link]
-
Zhang, W., et al. (2017). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances - NIH. [Link]
-
Altmeyer, P. (2020). Triazole antifungals. Altmeyers Encyclopedia. [Link]
-
Kumar, R., & Singh, P. (2013). 1,2,4-Triazole - a versatile azole, proves and popular as an antifungal agent. International Journal of Current Research and Review. [Link]
-
Kamal, A., et al. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Topics in Medicinal Chemistry - PubMed. [Link]
-
Anonymous. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. [Link]
-
Anonymous. (2025). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Hindawi. [Link]
-
Sheng, C., et al. (2013). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. International Journal of Molecular Sciences - PMC, NIH. [Link]
-
Sheng, C., et al. (2011). Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. ResearchGate. [Link]
-
Anonymous. (n.d.). N-arylation of 1,2,4-triazole. ResearchGate. [Link]
-
Liu, C. M., et al. (2007). Design, synthesis of novel antifungal triazole derivatives with high activities against Aspergillus fumigatus. ResearchGate. [Link]
-
Anonymous. (n.d.). The Ligand-Free N-Arylation of 1,2,4-triazoles at Room Temperature. YIDDISH. [Link]
-
Yang, D., et al. (2009). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Saquib, M., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy and Bioallied Sciences - PMC. [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Anonymous. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. [Link]
- CN113651762A. (n.d.). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
- CN105037284A. (n.d.). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
-
El-Emam, A. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules - NIH. [Link]
Sources
- 1. chemconsai.com [chemconsai.com]
- 2. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Ribavirin from Triazole Precursors: A Detailed Guide for Researchers
Introduction: The Enduring Significance of Ribavirin
Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a synthetic guanosine analog, has been a cornerstone of antiviral therapy for over four decades.[1] Its broad-spectrum activity against a range of RNA and DNA viruses has established it as a critical component in the treatment of diseases such as chronic hepatitis C (in combination with other agents) and respiratory syncytial virus (RSV) infections.[2][3] The unique structure of Ribavirin, featuring a 1,2,4-triazole ring linked to a ribofuranosyl moiety, is pivotal to its biological activity.[1] This guide provides an in-depth exploration of the primary synthetic routes to Ribavirin, with a focus on methods starting from pre-formed triazole precursors. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis of nucleoside analogs.
Strategic Approaches to Ribavirin Synthesis
The synthesis of Ribavirin can be broadly categorized into chemical and enzymatic methods.[1] While enzymatic and chemoenzymatic approaches offer high regio- and stereoselectivity, chemical synthesis remains a prevalent and versatile strategy in both laboratory and industrial settings.[1][4][5] This guide will primarily focus on the chemical synthesis pathways, which typically involve the crucial step of coupling a triazole derivative with a protected ribose moiety.
A pivotal challenge in Ribavirin synthesis is the regioselective glycosylation of the 1,2,4-triazole ring, which possesses multiple nitrogen atoms that can potentially react. The desired product is the N1-ribosylated isomer. Modern synthetic methods have been optimized to favor the formation of this specific isomer.
Core Synthetic Pathway: Glycosylation of Triazole Precursors
The most established chemical route to Ribavirin involves the condensation of a protected ribose derivative with a suitable 1,2,4-triazole precursor. This is typically followed by deprotection and, if necessary, amidation to yield the final product.
Key Precursors and Reagents
-
Triazole Precursors: The most common starting materials are esters of 1,2,4-triazole-3-carboxylic acid, such as methyl 1,2,4-triazole-3-carboxylate.[4][6] Alternatively, 1,2,4-triazole-3-carboxamide can be used directly.[1]
-
Ribose Derivatives: To ensure stereoselectivity and prevent unwanted side reactions, the hydroxyl groups of the D-ribofuranose are protected. A frequently used derivative is 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
-
Coupling Agents and Catalysts: The choice of coupling agent and catalyst is critical for achieving high yields and the correct stereochemistry. Common systems include silylating agents (e.g., HMDS) followed by a Lewis acid catalyst (e.g., SnCl₄), a methodology often referred to as the Vorbrüggen glycosylation.[7]
Visualizing the General Synthetic Workflow
Sources
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105439968A - Synthesis method of ribavirin drug intermediate methyl 1,2,4-triazolyl-3-carboxylate - Google Patents [patents.google.com]
- 7. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1,2,4-Triazoles via the Pellizzari Reaction
I. Introduction: The Enduring Relevance of the Pellizzari Reaction in Modern Drug Discovery
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, anticancer, and antidepressant properties.[1][2] Its prevalence in marketed drugs such as the antifungal Fluconazole, the antiviral Ribavirin, and the anti-HIV agent Doravirine underscores the therapeutic importance of this heterocyclic motif.[3] The Pellizzari reaction, first described by Guido Pellizzari in 1911, represents a foundational and direct method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[1][4]
While contemporary synthetic organic chemistry has introduced a plethora of methods for heterocycle synthesis, the Pellizzari reaction remains a valuable tool, particularly for generating diverse libraries of 1,2,4-triazoles for structure-activity relationship (SAR) studies.[1] The substituents at the 3- and 5-positions of the triazole ring can be readily varied by simply changing the starting amide and acylhydrazide.[1]
This guide provides an in-depth technical overview of the Pellizzari reaction, including its mechanism, practical application notes, detailed experimental protocols for both conventional and microwave-assisted synthesis, and a comprehensive troubleshooting section to empower researchers, scientists, and drug development professionals in their pursuit of novel 1,2,4-triazole-based therapeutics.
II. Reaction Mechanism: A Stepwise Journey to Aromaticity
The Pellizzari reaction proceeds through a condensation-cyclization-dehydration cascade. The generally accepted mechanism is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide. This is the rate-determining step and is facilitated by high temperatures.
The key steps are as follows:
-
Nucleophilic Attack: The reaction commences with the nucleophilic attack of the primary amine of the acylhydrazide (R'-C(=O)NHNH₂) on the carbonyl carbon of the amide (R-C(=O)NH₂), forming a tetrahedral intermediate.[2]
-
Dehydration I: This intermediate undergoes dehydration, losing a molecule of water to form an acyl amidrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the amidrazone then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group, forming a five-membered ring.[2]
-
Dehydration II: A second dehydration step occurs, leading to the formation of the stable, aromatic 1,2,4-triazole ring.[2]
III. Application Notes: From Theory to Practice
Key Considerations for Successful Synthesis
-
Symmetrical vs. Unsymmetrical Triazoles: When the acyl groups of the amide and the acylhydrazide are identical (R = R'), a single, symmetrical 3,5-disubstituted-1,2,4-triazole is formed. However, when the acyl groups are different (R ≠ R'), the high reaction temperatures can promote an "acyl interchange" or transamination, leading to a mixture of three products: the desired unsymmetrical triazole (3-R-5-R'-1,2,4-triazole) and two symmetrical side products (3,5-di-R- and 3,5-di-R'-1,2,4-triazoles).[5][6] This significantly complicates purification. Therefore, whenever possible, a symmetrical Pellizzari reaction is preferred.
-
Reaction Conditions:
-
Conventional Heating: Traditional protocols often require high temperatures, typically in the range of 220-250°C, for 2 to 4 hours.[1] The reaction can be performed neat (without solvent) or in a high-boiling point solvent such as nitrobenzene or diphenyl ether.
-
Microwave Irradiation: The use of microwave synthesis is a significant modern improvement. It dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the time the reactants are exposed to high temperatures, thereby reducing side reactions.[2]
-
-
Substrate Scope and Limitations:
-
The Pellizzari reaction is most commonly employed for the synthesis of 3,5-diaryl-1,2,4-triazoles.
-
The presence of electron-donating or electron-withdrawing groups on the aromatic rings of the starting materials is generally tolerated, although this can influence reaction times and yields.
-
The use of aliphatic amides and acylhydrazides is less common and may require optimization of reaction conditions.
-
A major limitation is the lack of regioselectivity in unsymmetrical reactions.[2]
-
Quantitative Data: A Survey of Pellizzari Reaction Yields
The yield of the Pellizzari reaction is highly dependent on the specific substrates and the reaction conditions employed. The following table provides representative examples.
| Amide (R-C(=O)NH₂) | Acylhydrazide (R'-C(=O)NHNH₂) | Conditions | Product | Yield | Reference |
| Benzamide | Benzoylhydrazide | Neat, 220-250°C, 2-4 h | 3,5-Diphenyl-1,2,4-triazole | ~70-80% | [1][4] |
| Formamide | Hydrazine Hydrochloride | KOH, heat | 1,2,4-Triazole | Moderate | [4] |
| Substituted Aromatic Amide | Substituted Aromatic Hydrazide | Microwave, 150°C, 2 h, n-butanol | Substituted 3,5-Diaryl-1,2,4-triazole | Often >80% | [1] |
IV. Experimental Protocols
Safety Precautions: These reactions are conducted at high temperatures. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves. Conduct the reaction in a well-ventilated fume hood.
Protocol 1: Conventional Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide (e.g., 1.21 g, 10 mmol) and benzoylhydrazide (e.g., 1.36 g, 10 mmol).[1]
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1]
-
Maintain this temperature for 2-4 hours. Water vapor will be evolved as the reaction progresses.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product will be more nonpolar than the starting materials.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will solidify.[1]
-
Triturate the solid product with ethanol to remove impurities.[1]
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[1]
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.
Materials:
-
Substituted Aromatic Hydrazide (0.005 moles)
-
Substituted Nitrile or Amide (0.0055 moles)
-
Potassium Carbonate (optional, as a base) (0.0055 moles)
-
n-Butanol (10 mL)
-
Microwave reactor vial (20 mL)
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, the corresponding nitrile or amide, and potassium carbonate (if used).[1]
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for a specified time (typically ranging from 30 minutes to 2 hours, optimization may be required).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the analytically pure compound.
V. Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Reaction temperature is too low.- Insufficient reaction time.- Purity of starting materials is low (presence of water). | - Gradually increase the reaction temperature in 10-20°C increments.- Extend the reaction time, monitoring progress by TLC.- Ensure the amide and acylhydrazide are pure and thoroughly dried before use.[5] |
| Formation of Isomeric Mixture (in unsymmetrical reactions) | - High reaction temperature promoting acyl interchange.- Prolonged reaction times at elevated temperatures. | - Optimize the reaction to the lowest effective temperature.- Consider using microwave synthesis to reduce the overall heating time.[5]- If possible, design the synthesis to use a symmetrical Pellizzari reaction.[5] |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of starting materials or products at high temperatures.- Side reactions involving other functional groups on the substrates. | - Lower the reaction temperature.- Protect sensitive functional groups on the starting materials before the reaction.- Analyze the crude mixture by LC-MS to identify the byproducts.[5] |
| Difficulty in Purification | - Similar polarities of the desired product and isomeric side products.- Co-crystallization of the product mixture. | - Utilize column chromatography with a carefully selected solvent system (gradient elution may be necessary).- High-Performance Liquid Chromatography (HPLC) can be effective for separating isomers.[5] |
VI. References
-
Wikipedia. Pellizzari reaction. Available from: [Link].
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. Available from: [Link].
-
Asif, M. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Moroccan Journal of Chemistry, 2(3), 136-164. Available from: [Link].
-
El-Sayed, N. N. E., et al. (2023). Five and six membered heterocyclic rings endowed with azobenzene as dual EGFR T790M and VEGFR-2 inhibitors: design, synthesis, in silico ADMET profile, molecular docking, dynamic simulation and anticancer evaluations. RSC Advances, 13(28), 19185-19207. Available from: [Link].
-
ResearchGate. Some examples of triazole containing FDA approved drugs Seviteronel, Bomedemstat, Cefatrizine and Tazobactam. Available from: [Link].
-
Organic Chemistry. (2020). Pellizzari Reaction Mechanism. YouTube. Available from: [Link]. (Note: A representative, non-active link is provided as the original may become unavailable).
-
Kumar, V., & Jawaria, R. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Available from: [Link].
-
Abdel-Wahab, B. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4933. Available from: [Link].
-
Dighe, N. S., et al. (2010). Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. Der Pharmacia Lettre, 2(2), 35-40. Available from: [Link].
-
Sławiński, J., & Szafrański, K. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 136. Available from: [Link].
-
Wiley Online Library. Pellizzari Reaction. Available from: [Link].
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986420. Available from: [Link].
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986420. Available from: [Link].
-
Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic letters, 9(11), 2151–2154. Available from: [Link].
-
Kutkin, A. V., et al. (2018). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Chemistry of Heterocyclic Compounds, 54(8), 756-764. Available from: [Link].
-
Noshita, T., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Scientific Reports, 14(1), 11985. Available from: [Link].
-
Pathak, T. P., & Verma, A. K. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1245–1300. Available from: [Link].
-
Kumari, A., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC advances, 14(6), 3845–3863. Available from: [Link].
-
Kumar, G. S., et al. (2020). Microwave-assisted synthesis, biological evaluation and molecular docking studies of new coumarin-based 1,2,3-triazoles. Scientific reports, 10(1), 5198. Available from: [Link].
-
Li, Y., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570–2575. Available from: [Link].
-
Stanovnik, B., & Svete, J. (2010). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. ARKIVOC, 2010(1), 275-334. Available from: [Link].
Sources
The Einhorn-Brunner Reaction: A Comprehensive Guide to the Synthesis of 1,2,4-Triazole Derivatives
Introduction: The Enduring Relevance of a Classic Reaction
In the landscape of heterocyclic chemistry, the 1,2,4-triazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with significant biological activity.[1] These five-membered aromatic rings, containing three nitrogen atoms, are integral to a wide array of therapeutic agents, including those with antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] Among the classical methods for constructing this vital heterocycle, the Einhorn-Brunner reaction remains a cornerstone transformation for synthetic and medicinal chemists.
First detailed by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction offers a direct and reliable pathway to substituted 1,2,4-triazoles.[3] It proceeds via the acid-catalyzed condensation of diacylamines (imides) with hydrazines or their derivatives.[4] Despite being over a century old, the reaction's straightforward procedure, predictable outcomes, and applicability to a diverse range of substrates ensure its continued relevance in both academic research and industrial drug development.[2] This guide provides an in-depth exploration of the Einhorn-Brunner reaction, from its underlying mechanism to detailed, field-tested protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Reaction Mechanism and the Principle of Regioselectivity
The Einhorn-Brunner reaction is an acid-catalyzed condensation that culminates in the formation of the aromatic 1,2,4-triazole ring through a sequence of well-defined steps.[2] The process is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of a diacylamine (imide).[3]
The generally accepted mechanism proceeds as follows:
-
Protonation: The reaction begins with the protonation of a carbonyl oxygen on the diacylamine, enhancing its electrophilicity. Concurrently, the more basic nitrogen of the hydrazine can also be protonated.[5]
-
Nucleophilic Attack: The primary amine of the hydrazine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]
-
Dehydration & Iminium Formation: This intermediate undergoes dehydration, losing a molecule of water to form an iminium ion.[5]
-
Proton Shift: A 1,5-proton shift occurs from a nitrogen atom to the oxygen of the remaining carbonyl group.[5]
-
Intramolecular Cyclization: The nitrogen atom from the initial nucleophilic attack then performs an intramolecular attack on the second carbonyl carbon, leading to the closure of the five-membered ring.[5]
-
Final Dehydration (Aromatization): A final elimination of water and a proton from the cyclic intermediate results in the formation of the stable, aromatic 1,2,4-triazole ring.[2][5]
A critical and powerful feature of the Einhorn-Brunner reaction is its predictable regioselectivity when unsymmetrical diacylamines are used. The outcome is governed by the electronic properties of the two acyl groups. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger corresponding carboxylic acid will predominantly reside at the 3-position of the resulting 1,2,4-triazole.[2][3] This predictability is invaluable for the targeted synthesis of specific triazole isomers.
Sources
The Alchemist's Bond: A Senior Application Scientist's Guide to Copper-Catalyzed Triazole Synthesis
Foreword for the Modern Alchemist
In the intricate tapestry of modern molecular science, the quest for reactions that are not only efficient and high-yielding but also orthogonal to a vast array of functional groups is paramount. It is in this context that the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) emerges not merely as a reaction, but as a paradigm shift in chemical synthesis. This transformation, the crown jewel of "click chemistry," a concept elegantly conceived by K.B. Sharpless, has irrevocably altered the landscape of drug discovery, materials science, and chemical biology.[1] For their pioneering work in this field, K. Barry Sharpless, Morten Meldal, and Carolyn R. Bertozzi were jointly awarded the 2022 Nobel Prize in Chemistry, a testament to the reaction's profound impact.[2][3][4]
This guide is crafted for the discerning researcher, the meticulous scientist, and the innovative drug development professional. It is not a mere recitation of steps but a deep dive into the causality of the CuAAC reaction. We will explore the intricate dance of copper ions, the rationale behind ligand selection, and the practical wisdom that transforms a good reaction into a flawless one. Herein lies the knowledge to not just perform the CuAAC reaction, but to master it.
Part 1: The Heart of the Matter - The CuAAC Catalytic Cycle
The magic of the CuAAC reaction lies in its ability to dramatically accelerate the Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an azide, a reaction that, when thermally induced, is sluggish and often yields a mixture of 1,4- and 1,5-regioisomers.[5] The introduction of a copper(I) catalyst not only accelerates the reaction by a factor of up to 107 but also renders it exquisitely regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole.[5] While initial proposals suggested a mononuclear copper catalyst, compelling kinetic and computational evidence now strongly supports a dinuclear copper-mediated pathway as the kinetically favored route.[6]
The currently accepted mechanism involves the following key steps:
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne to a Cu(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a highly nucleophilic copper-acetylide intermediate. Evidence suggests the formation of a dinuclear Cu(I)-acetylide complex is a crucial step.
-
Coordination of the Azide: The azide then coordinates to the second copper center in the dinuclear complex. This proximity and activation are key to the subsequent steps.
-
Cycloaddition: The coordinated azide undergoes a [3+2] cycloaddition with the activated alkyne. This is the triazole-forming step.
-
Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.
Part 2: The Practitioner's Toolkit - Reagents and Conditions
A successful CuAAC reaction is a symphony of well-chosen reagents and optimized conditions. Here, we dissect the key players and their roles.
The Copper Source: A Tale of Two Oxidation States
The active catalytic species is Cu(I). However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[7] Therefore, the most common and convenient approach is to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent.[8]
-
Pro-Tip: Sodium ascorbate is the most widely used reducing agent. It is effective, inexpensive, and generally biocompatible.[9] Always prepare sodium ascorbate solutions fresh, as they are susceptible to degradation.
The Ligand: The Unsung Hero of the Reaction
The choice of ligand is critical for a successful CuAAC reaction, particularly in biological applications. A well-chosen ligand serves multiple purposes:
-
Stabilizes Cu(I): It prevents the oxidation and disproportionation of the active Cu(I) catalyst.[10]
-
Accelerates the Reaction: Ligands can significantly enhance the reaction rate.[10]
-
Enhances Solubility: Water-soluble ligands are essential for bioconjugation reactions in aqueous media.
-
Reduces Cytotoxicity: By chelating the copper ion, ligands can mitigate its toxic effects in cellular environments.[5]
| Ligand | Key Features | Catalytic Efficiency | Biocompatibility Profile |
| TBTA | The first widely used ligand, but has limited water solubility. | Good | Moderate |
| THPTA | Highly water-soluble and acts as a sacrificial reductant. | Moderate to Good | Good |
| BTTAA | High water solubility. | Excellent | Excellent |
| BTTES | High water solubility. | Excellent | Excellent |
Source: [5]
For demanding bioconjugation applications, BTTAA and BTTES are often the superior choices due to their excellent balance of catalytic efficiency and biocompatibility.[5]
Solvent Systems: From Organic to Aqueous
The CuAAC reaction is remarkably versatile in its choice of solvent. It can be performed in a wide range of organic solvents, including t-BuOH/H₂O, DMSO, DMF, and THF.[11] Notably, water has been shown to accelerate the reaction rate, making it an excellent choice for bioconjugation.[12] For substrates with poor water solubility, the addition of a co-solvent like DMSO or DMF is often beneficial.[11]
Part 3: In the Trenches - Detailed Experimental Protocols
The following protocols are designed to be robust starting points for your CuAAC reactions. Remember, optimization is key, and these should be adapted to your specific substrates and application.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the synthesis of 1,4-disubstituted-1,2,3-triazoles from small organic azides and alkynes.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Round-bottom flask and stir bar
Procedure:
-
To a round-bottom flask, add the azide and the terminal alkyne.
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).[8]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.[8]
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[8] A color change to yellow or orange is often observed.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Bioconjugation of an Alkyne-Modified Protein with an Azide-Containing Dye
This protocol provides a general guideline for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein (e.g., in PBS buffer)
-
Azide-containing fluorescent dye (4-50 fold excess)[10]
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
THPTA ligand
-
Sodium Ascorbate
-
Aminoguanidine (optional, to scavenge reactive oxygen species)[9]
-
Purification supplies (e.g., size-exclusion chromatography columns)
Procedure:
-
Prepare Stock Solutions:
-
CuSO₄: 20 mM in nuclease-free water.
-
THPTA: 50 mM in nuclease-free water.
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
Azide-dye: 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-dye stock solution.
-
If using, add aminoguanidine to the reaction mixture.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, prepare a premixed solution of CuSO₄ and THPTA. For a 500 µL reaction, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve final concentrations of 100 µM and 1.25 mM, respectively (a 5:1 ligand to copper ratio).[8] Let this complex form for a few minutes.
-
-
Initiate the Reaction:
-
Add the preformed Cu(I)/THPTA complex to the reaction mixture containing the protein and dye.
-
Initiate the conjugation by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[6]
-
-
Incubation:
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light if using a photosensitive dye.
-
-
Purification:
-
Purify the resulting labeled protein using size-exclusion chromatography to remove unreacted dye, copper catalyst, and other small molecules.
-
Part 4: Navigating the Nuances - Troubleshooting and Optimization
Even the most robust reactions can present challenges. This section provides a systematic approach to troubleshooting common issues in CuAAC reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II). | Ensure you are using a fresh solution of sodium ascorbate. Degas your solvents to remove dissolved oxygen.[11] |
| Poor Reagent Quality: Impurities in starting materials. | Verify the purity of your azide and alkyne. Purify if necessary. | |
| Steric Hindrance: Bulky groups near the reactive centers. | Increase the reaction time and/or temperature (e.g., 40-50°C).[6] Increase the catalyst and ligand concentration. | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): An oxygen-mediated side reaction. | Thoroughly deoxygenate your reaction mixture. |
| Biomolecule Degradation | Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu/ascorbate system. | Use a higher ligand-to-copper ratio (e.g., 5:1). Add a scavenger like aminoguanidine.[8] Keep reaction times as short as possible. |
Optimization Strategy: To achieve the highest yields and minimize side reactions, systematically vary key parameters such as catalyst loading, ligand-to-copper ratio, temperature, and reaction time in a series of small-scale experiments.
Conclusion: The Future is a "Click" Away
The Copper-Catalyzed Azide-Alkyne Cycloaddition is more than a reaction; it is a philosophy of synthesis that prioritizes efficiency, reliability, and modularity. Its applications continue to expand, from the development of novel therapeutics and diagnostics to the creation of advanced materials. By understanding the fundamental principles and mastering the practical techniques outlined in this guide, you are well-equipped to harness the power of this extraordinary transformation in your own research endeavors. The ability to "click" molecules together with such precision opens a world of possibilities, limited only by our imagination.
References
- BenchChem. (2025). mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- BenchChem. (2025). A Comparative Guide to the Biocompatibility of Copper Ligands for CuAAC Chemistry.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Sample, I. (2022, October 5). Three 'click chemistry' scientists share Nobel prize. The Guardian.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883.
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- AAT Bioquest. (2024, April 10). What are the most common pharmaceutical applications of click chemistry?
- Grove, J. (2022, October 5). Click chemistry pioneers win Nobel prize. Times Higher Education (THE).
- Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289-302.
- The Local Denmark. (2022, October 5). Danish and US chemists win Nobel prize for work on 'click chemistry'.
- Oreate AI. (2025, December 16). Three Scientists Who Pioneered 'Click Chemistry' Awarded the 2022 Nobel Prize in ....
- Slideshare. (n.d.). Applications of click chemistry in drug discovery.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- NobelPrize.org. (2022, October 5). Press release: The Nobel Prize in Chemistry 2022.
- Pericàs, M. A., et al. (2016). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 21(12), 1645.
- BenchChem. (2025). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers.
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- Finn, M. G., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Domingo, L. R., & Ripoll, M. M. (2017). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 7(82), 52029-52037.
- Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Chemistry, 15(16), 2830-2845.
- BenchChem. (2025). troubleshooting low yield in copper-catalyzed click reactions.
- ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
- BenchChem. (2025). "troubleshooting low yields in azide-alkyne cycloaddition reactions".
- ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- NIH. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
Application Note & Protocols: Microwave-Assisted Synthesis of Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of substituted triazoles, core scaffolds in a multitude of pharmaceutical agents, is a cornerstone of modern medicinal chemistry.[1][2] This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of these critical heterocyclic compounds. We will delve into the fundamental principles of microwave heating, contrasting it with conventional methods to highlight its significant advantages in accelerating reaction rates, improving yields, and promoting greener chemical practices.[3][4][5] Detailed, field-proven protocols for the synthesis of both 1,4-disubstituted 1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and 1,5-disubstituted 1,2,3-triazoles via the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) are presented. This guide is designed to empower researchers to harness the full potential of microwave synthesis, enabling faster discovery and development of novel triazole-based therapeutics.
The Strategic Advantage of Microwave Synthesis for Triazoles
Triazole moieties are integral to a wide array of drugs due to their favorable pharmacological properties, including their ability to engage in hydrogen bonding and their metabolic stability.[1][2] Traditional methods for their synthesis, however, often suffer from long reaction times, harsh conditions, and modest yields.[1][2] Microwave-assisted synthesis has emerged as a transformative technology, addressing these limitations directly.[4][6]
Unlike conventional heating which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation heats the sample volumetrically and directly.[7] This is achieved through the interaction of the microwave's electric field with polar molecules and ions within the reaction mixture.[8][9][10]
Two primary mechanisms govern microwave heating:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants themselves, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the sample.[7][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. This movement is impeded by collisions with other molecules, and this resistance to the ionic flow results in the dissipation of energy as heat.[8][10]
This direct and efficient energy transfer leads to a number of significant advantages over conventional heating methods:
-
Dramatically Reduced Reaction Times: Reactions that might take hours or even days to complete under conventional reflux can often be accomplished in a matter of minutes using microwave irradiation.[1][4][5]
-
Increased Reaction Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can result from prolonged exposure to high temperatures, leading to cleaner reactions and higher yields of the desired product.[3][5]
-
Enhanced Reaction Control and Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more reproducible experimental outcomes.[5]
-
Greener Chemistry: Reduced reaction times translate to lower energy consumption.[3][4] Additionally, the efficiency of microwave heating can sometimes allow for the use of less solvent or more environmentally benign solvents.[3][6]
The following diagram illustrates the fundamental difference in heating profiles between conventional and microwave methods.
Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.
Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Microwave-Assisted CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11][12] This reaction is exceptionally well-suited for microwave acceleration, which dramatically shortens the time required for the cycloaddition.[13][14]
Reaction Mechanism
The CuAAC reaction proceeds through a well-established catalytic cycle involving a copper(I) acetylide intermediate. The use of microwave irradiation does not alter the fundamental mechanism but significantly enhances the rate of each step in the cycle.[10]
Caption: Simplified Catalytic Cycle for the CuAAC Reaction.
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol details a reliable microwave-assisted, three-component reaction for the synthesis of a representative 1,4-disubstituted 1,2,3-triazole.[15]
Materials:
-
Benzyl bromide (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Sodium azide (1.1 mmol)
-
Copper(II) sulfate solution (1N, 200 µL)
-
Copper wire (50 mg, as a source of Cu(0) for in situ reduction to Cu(I))
-
tert-Butanol (1.5 mL)
-
Deionized water (1.5 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
CEM Discover microwave reactor (or equivalent)
Procedure:
-
Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add benzyl bromide (1.0 mmol), phenylacetylene (1.1 mmol), and sodium azide (1.1 mmol).
-
Solvent and Catalyst Addition: Add 1.5 mL of tert-butanol and 1.5 mL of deionized water to the vial. Subsequently, add the copper wire (50 mg) and the copper(II) sulfate solution (200 µL).
-
Sealing the Vessel: Tightly seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture under the following conditions:
-
Power: 100 W
-
Temperature: 80 °C (monitored by an IR sensor on the vial's outer surface)
-
Hold Time: 10 minutes
-
Stirring: On
-
-
Cooling: After the irradiation period, the reaction vessel will be rapidly cooled to approximately 50 °C by the instrument's gas jet cooling system.
-
Work-up and Purification:
-
Once cooled, carefully open the vial.
-
Dilute the reaction mixture with 20 mL of water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid residue sequentially with cold water (20 mL), 0.25 N HCl (10 mL), and finally with petroleum ether (50 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterization: The identity and purity of the synthesized 1-benzyl-4-phenyl-1H-1,2,3-triazole can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15][16][17]
Synthesis of 1,5-Disubstituted-1,2,3-Triazoles via Microwave-Assisted RuAAC
While the CuAAC reaction exclusively yields the 1,4-disubstituted isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselective access to the corresponding 1,5-disubstituted 1,2,3-triazoles.[18][19] This complementary reactivity is crucial for expanding the chemical space available to drug discovery programs. Microwave irradiation has been shown to significantly improve the efficiency of the RuAAC reaction, leading to higher yields and shorter reaction times, particularly for less reactive substrates like aryl azides.[18]
Reaction Mechanism
The mechanism of the RuAAC is distinct from that of the CuAAC. It is proposed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product.[20][21]
Caption: Proposed Mechanism for the RuAAC Reaction.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole
This protocol describes the synthesis of a 1,5-disubstituted triazole using a highly active ruthenium catalyst under microwave conditions.[18]
Materials:
-
1-azido-4-methoxybenzene (0.5 mmol)
-
Phenylacetylene (0.6 mmol)
-
Tetrakis(pentamethylcyclopentadienylruthenium(III) chloride) [Cp*RuCl]₄ (0.01 mmol, 2 mol %)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
CEM Discover microwave reactor (or equivalent)
Procedure:
-
Vial Preparation: In a 10 mL microwave process vial containing a magnetic stir bar, dissolve 1-azido-4-methoxybenzene (0.5 mmol) and phenylacetylene (0.6 mmol) in 2 mL of anhydrous DMF.
-
Catalyst Addition: Add the [Cp*RuCl]₄ catalyst (0.01 mmol) to the solution.
-
Sealing the Vessel: Tightly seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the following conditions:
-
Temperature: 110 °C
-
Hold Time: 15 minutes
-
Stirring: On
-
-
Cooling: Allow the reaction vessel to cool to room temperature using the instrument's automated cooling system.
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.[16]
-
Comparative Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most clearly demonstrated by comparing reaction outcomes with those of conventional heating methods.[1][14] The following table summarizes typical results for the synthesis of various triazole derivatives, highlighting the dramatic improvements in reaction time and yield achieved with microwave irradiation.
| Triazole Product | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1,4-disubstituted triazole | Conventional | CuI | Ethanol/Water | 24 h | 62% | |
| 1,4-disubstituted triazole | Microwave | NiO/Cu₂O | Ethanol/Water | 15 min | 94% | [22] |
| 1,2,4-triazole derivative | Conventional | - | - | 27 h | - | [1] |
| 1,2,4-triazole derivative | Microwave | - | Ethanol | 30 min | 96% | [1] |
| Bis-1,2,3-triazole | Conventional | [(IMes)CuCl] | Water | 24 h | 65% | [23] |
| Bis-1,2,3-triazole | Microwave | [(IMes)CuCl] | Water | 15 min | 88% | [23] |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of substituted triazoles for pharmaceutical and materials science applications.[2][5] The technology offers unparalleled speed, efficiency, and control, enabling chemists to accelerate their research and development efforts.[4] The protocols detailed in this application note for both 1,4- and 1,5-disubstituted 1,2,3-triazoles provide robust and reproducible methods that can be readily adopted in any modern synthesis laboratory. By embracing microwave technology, researchers can not only enhance their productivity but also align their work with the principles of green chemistry, contributing to a more sustainable scientific enterprise.[3][6]
References
-
Wikipedia. Microwave chemistry. [Link]
- Yadav, D., & Sharma, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
- Borah, G., & Borah, R. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Joshi, R. S., & Mandhane, P. G. (n.d.).
- Microwave Chemistry: A Review. (n.d.).
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
- Bandyopadhyay, D. (n.d.). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
-
Yadav, D., & Sharma, R. (n.d.). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
-
Britton, R. A., et al. (2024). Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. MDPI. [Link]
- El-Sayed, R., et al. (2024).
- Microwave-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazoles Using Aryldiazonium Silica Sulfates. (n.d.).
- Varma, R. S. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Microwave assisted green organic synthesis. (2024).
- Dudley, G. B., et al. (2015).
- A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I). (n.d.). SciSpace.
-
El-Sayed, R., et al. (2024). Microwave‐assisted synthesis of 1,4‐disubstituted 1,2,3‐triazole derivatives utilizing NiO/Cu2O nano‐photocatalyst | Request PDF. ResearchGate. [Link]
- Mohammed, A. I., et al. (n.d.). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity.
-
Khan, I., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]
-
Chuprakov, S., et al. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
- Microwave-Assisted Click Chemistry. (2025).
- Cravotto, G., & Orio, L. (n.d.).
-
Singh, M., & Singh, J. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. [Link]
-
Valenti, S., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. PMC - NIH. [Link]
- Nagaraju, K., et al. (n.d.). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Indian Academy of Sciences.
- ChemInform Abstract: Microwave-Assisted Copper Azide Alkyne Cycloaddition (CuAAC) Reaction Using D-Glucose as a Better Alternative Reductant | Request PDF. (2025).
-
Boren, B. C., et al. (n.d.). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. [Link]
-
Soto, F., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC - PubMed Central. [Link]
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. [Link]
-
Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
- Venkatarao, V., et al. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals.
-
Ibraheem, F., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]
- US4269987A - Purification of triazoles. (n.d.).
- Kumar, R. S., et al. (n.d.). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Publishing.
- (PDF) Microwave-induced Triazole Synthesis via 1,3-dipolar azide-alkyne cycloaddition: Recent Advances. (2025).
-
Boren, B. C., et al. (n.d.). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]
-
Shingare, S. M., et al. (2013). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol- 3-yl]. Advanced Pharmaceutical Bulletin. [Link]
- Murti, Y., et al. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. ijper.org [ijper.org]
- 10. ajrconline.org [ajrconline.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iris.unito.it [iris.unito.it]
- 14. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts [mdpi.com]
Application Note: A Researcher's Guide to the N-Alkylation of 1,2,4-Triazoles—Strategies for Regiocontrol Using Different Bases
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and biological activity. The functionalization of the triazole ring via N-alkylation is a critical step in the synthesis of a vast array of compounds. However, the presence of multiple nitrogen atoms presents a significant challenge in achieving regioselectivity. This application note provides an in-depth technical guide on the N-alkylation of 1,2,4-triazoles, focusing on how the choice of base—from strong inorganic hydrides to milder organic bases—can be strategically employed to control the reaction's outcome. We will explore the underlying chemical principles, provide field-tested experimental protocols, and present comparative data to empower researchers in drug development and chemical synthesis.
Theoretical Background: The Chemistry of the 1,2,4-Triazole Core
Acidity and Tautomeric Forms
The 1,2,4-triazole ring contains three nitrogen atoms and a single N-H proton, which is acidic in nature. The pKa of the N-H proton is approximately 10.26, allowing it to be readily deprotonated by a suitable base.[1][2][3] This deprotonation is the crucial first step in N-alkylation. Due to proton migration, unsubstituted 1,2,4-triazole exists as a mixture of two tautomers in equilibrium: the 1H- and 4H-tautomers.[4] This tautomerism means that alkylation can potentially occur at the N1, N2, or N4 positions.
Caption: Tautomeric equilibrium of 1,2,4-triazole.
The Challenge of Regioselectivity
Upon deprotonation, a triazolide anion is formed, which is an ambident nucleophile. The subsequent alkylation reaction, typically an SN2 process, can yield a mixture of N1- and N4-substituted isomers.[4][5] In some substituted triazoles, N2 alkylation is also possible.[6][7] The ratio of these isomers is not random; it is dictated by a combination of electronic and steric factors, which can be manipulated by the choice of reaction conditions. This competition between reaction sites is the central challenge in the synthesis of N-substituted 1,2,4-triazoles.
The Role of the Base in Directing Regioselectivity
The choice of base is arguably the most critical factor in controlling the regioselectivity of N-alkylation. The strength of the base determines the extent of deprotonation and the nature of the resulting nucleophile, which in turn influences the reaction pathway.
-
Strong Inorganic Bases (e.g., Sodium Hydride, NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the triazole to form the sodium salt.[5][8] This creates a "naked" triazolide anion, a strong nucleophile. Reactions with NaH are typically conducted in anhydrous polar aprotic solvents like DMF or THF. The resulting isomer ratio is often governed by kinetic control, where the product that forms fastest is favored.[9][10] This often leads to a preference for the N1 isomer, which is generally considered the site of higher electron density and is less sterically hindered.
-
Weaker Inorganic Bases (e.g., Potassium Carbonate, K₂CO₃): Bases like K₂CO₃ are milder and establish an equilibrium with the triazole, meaning that only a fraction of the triazole is deprotonated at any given time.[11][12] These reactions are often run at higher temperatures to achieve a reasonable rate. The reversibility of the deprotonation step can allow the system to reach thermodynamic equilibrium, favoring the most stable product.[13] The thermodynamic product is not always the same as the kinetic one, and this difference provides a powerful tool for synthetic chemists. For example, in some systems, heating with K₂CO₃ can favor the formation of the N2-alkylated isomer.[6]
-
Organic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base that is effective for promoting alkylations under mild conditions.[5] It is particularly useful when working with sensitive substrates that might be degraded by harsher inorganic bases. Alkylation of 1,2,4-triazole with DBU consistently yields a mixture of N1 and N4 isomers, typically with a regioselectivity of around 90:10 in favor of the N1 isomer.[5][14]
Experimental Protocols & Workflow
The following protocols provide step-by-step methodologies for the N-benzylation of 1,2,4-triazole, a common model reaction, using both a strong and a weak base.
Caption: General experimental workflow for N-alkylation of 1,2,4-triazoles.
Protocol A: Kinetic Control using Sodium Hydride (NaH)
-
Objective: To synthesize 1-benzyl-1H-1,2,4-triazole as the major product.
-
Safety Note: NaH is highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.
Materials:
-
1,2,4-Triazole (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Benzyl Bromide (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Saturated aq. Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add NaH (1.1 equiv).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous DMF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve 1,2,4-triazole (1.0 equiv) in a minimum amount of anhydrous DMF.
-
Add the triazole solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature; hydrogen gas evolution should be observed.
-
Add benzyl bromide (1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aq. NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N4 isomers.
Protocol B: Thermodynamic Control using Potassium Carbonate (K₂CO₃)
-
Objective: To perform N-alkylation under milder, equilibrium conditions.
-
Note: This method may yield a different isomer ratio compared to Protocol A, often requiring heat to proceed efficiently.
Materials:
-
1,2,4-Triazole (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, powdered, 2.0 equiv)
-
Benzyl Bromide (1.0 equiv)
-
Acetone or DMF
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1,2,4-triazole (1.0 equiv), powdered K₂CO₃ (2.0 equiv), and acetone.
-
Stir the suspension vigorously. Add benzyl bromide (1.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or ~60-80 °C (for DMF) and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with additional solvent (acetone or ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) to remove any remaining salts or DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation to separate the isomers.
Data Presentation: Isomer Ratios Under Various Conditions
The regiochemical outcome of the N-alkylation is highly dependent on the interplay of several factors. The table below summarizes literature-reported outcomes for the alkylation of unsubstituted 1,2,4-triazole.
| Alkylating Agent | Base | Solvent | Temp. (°C) | N1:N4 Ratio | Reference(s) |
| 4-Nitrobenzyl Bromide | NaH | DMF | RT | ~90:10 | [5] |
| 4-Nitrobenzyl Chloride | DBU | THF | RT | ~90:10 | [5] |
| Various Alkyl Halides | DBU | THF | RT | 86:14 to 94:6 | [5] |
| Various Alkyl Halides | K₂CO₃ | Ionic Liquid | 80 (MW) | N1 selective | [11] |
| Methyl Iodide | NaOMe | Methanol | 56 | N1 selective | [15][16] |
Note: "RT" denotes room temperature; "MW" denotes microwave irradiation. The separation of N1 and N4 isomers is often achievable due to differences in their physical properties, such as polarity and boiling point.[5]
Caption: Key factors influencing the regioselectivity of 1,2,4-triazole N-alkylation.
Field Insights and Troubleshooting
-
Isomer Separation: N1 and N4 isomers often have significantly different polarities. The N1 isomer is typically less polar and will have a higher Rf value on silica gel TLC compared to the more polar N4 isomer. This difference is exploited for purification via column chromatography.[5]
-
Over-alkylation: Using an excess of the alkylating agent or a strong base can lead to the formation of a quaternary triazolium salt.[4][17] This can be minimized by using a 1:1 stoichiometry of triazole to electrophile and adding the alkylating agent slowly.
-
Thermodynamic vs. Kinetic Control: To favor the kinetic product, use a strong, irreversible base (NaH) at low temperatures.[18] To favor the thermodynamic product, use a weaker base (K₂CO₃) at elevated temperatures for a longer duration to allow the reaction to equilibrate.[13]
-
Substituent Effects: The presence of substituents on the triazole ring can dramatically alter the regioselectivity due to steric and electronic effects. For example, bulky groups at C3 or C5 can hinder alkylation at the adjacent N4 and N1 positions, respectively.
Conclusion
The N-alkylation of 1,2,4-triazoles is a nuanced yet controllable transformation. By understanding the fundamental principles of acidity, tautomerism, and reaction kinetics, researchers can strategically select a base to steer the reaction towards the desired regioisomer. Strong bases like sodium hydride favor kinetic control, often yielding the N1 product, while weaker bases such as potassium carbonate can enable thermodynamic control, potentially favoring other isomers. The use of organic bases like DBU offers a mild and reliable method that consistently favors the N1-substituted product. The protocols and data presented herein serve as a robust starting point for scientists aiming to synthesize specific N-alkylated 1,2,4-triazoles for applications in drug discovery and beyond.
References
- Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Thieme.
-
Wikipedia. (n.d.). 1,2,4-Triazole. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23. [Link]
- Pazdera, P., et al. (2015). The pKa values of 1,2,4-triazole and its alkyl derivatives.
-
Holm, A., & Straub, T. (2010). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 317-353. [Link]
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128919.
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 23. [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
- Bulger, P. G., et al. (2000). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters, 41(8), 1297-1301.
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
- Le, Z.-G., et al. (2010). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
- Bulger, P. G., et al. (2000). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters, 41(8), 1297-1301.
-
Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. [Link]
- Huang, H., et al. (2015). A Copper-Catalyzed Aerobic Oxidative C(sp3)−H/N−H Annulation of Alkylamines and Amidines: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Organic Letters, 17(20), 5068-5071.
- Kumar, A., et al. (2014). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 79(15), 7111-7122.
- Singh, M., et al. (2022). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology, 15(12), 5857-5864.
- Shreeve, J. M., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids.
- Li, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988463.
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988463. [Link]
- Wang, D., et al. (2017). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.
-
Jack Westin. (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]
-
Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- Fokin, V. V., et al. (2007). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 9(23), 4701-4703.
- Semantic Scholar. (2000).
- Al-Masoudi, N. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series, 1879, 032109.
-
WuXi Biology. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
- RPB. (2018). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
-
DTIC. (2012). Practical Methylation Procedure for (1H)-1,2,4-Triazole (Postprint). [Link]
- Hunt, J., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 2346-2353.
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of the Chloro Group on the Triazole Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of Triazoles through Chloro Group Functionalization
The triazole nucleus is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold. The introduction of a chloro group onto the triazole ring provides a versatile synthetic handle, a gateway to a diverse array of functionalized derivatives. The electron-withdrawing nature of the triazole ring system activates the chloro substituent, making it amenable to a variety of transformations that are crucial for the construction of compound libraries for drug discovery and the development of novel functional materials.
This comprehensive guide provides an in-depth exploration of the primary strategies for the functionalization of the chloro group on the triazole ring. We will delve into the mechanistic underpinnings of each transformation, providing not just the "how" but also the "why" behind the selection of reagents and reaction conditions. This document is designed to empower researchers to confidently and effectively leverage the reactivity of chlorotriazoles in their synthetic endeavors.
I. Nucleophilic Aromatic Substitution (SNAr): A Direct and Versatile Approach
The inherent electron deficiency of the triazole ring makes the attached chloro group an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This pathway offers a straightforward method for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Mechanistic Rationale
The SNAr reaction on a chlorotriazole proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-accepting triazole ring. In the second, typically rapid, step, the chloride ion is expelled, and the aromaticity of the triazole ring is restored. The rate of reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the solvent polarity.[1][2][3] Polar aprotic solvents are often preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[4]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: Synthesis of a 4-Amino-1,2,3-Triazole Derivative
This protocol describes a general procedure for the amination of a 4-chloro-1,2,3-triazole via an SNAr reaction.
Materials:
-
4-Chloro-1-substituted-1,2,3-triazole (1.0 equiv)
-
Amine (e.g., morpholine, piperidine, or a primary amine) (1.5-2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask containing a stir bar, add the 4-chloro-1,2,3-triazole (1.0 equiv), the desired amine (1.5-2.0 equiv), and the base (2.0-3.0 equiv).
-
Add a suitable solvent (DMF or MeCN) to achieve a concentration of 0.1-0.5 M.
-
Equip the flask with a condenser and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific chlorotriazole and the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). If MeCN is used, the solvent can be removed under reduced pressure.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1,2,3-triazole derivative.
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Solvent | DMF, MeCN, DMSO | Polar aprotic solvents enhance the nucleophilicity of the amine and stabilize the charged intermediate.[4] |
| Base | K₂CO₃, DIPEA, Cs₂CO₃ | An inorganic or non-nucleophilic organic base is required to neutralize the HCl generated during the reaction. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to overcome the activation energy for the initial nucleophilic attack. |
| Equivalents | 1.5-2.0 equiv of amine | A slight excess of the amine is used to drive the reaction to completion. |
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to chlorotriazoles opens up a vast chemical space for derivatization. These methods are particularly valuable for the formation of carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Coupling: Introduction of Aryl, Vinyl, and Alkyl Groups
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide. A significant advantage of this reaction is the use of organoboron reagents, which are generally stable, commercially available, and have low toxicity.[5][6]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the chlorotriazole, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[7]
Caption: Workflow for Suzuki-Miyaura cross-coupling of chlorotriazoles.
Detailed Protocol: Suzuki-Miyaura Coupling of a 4-Chloro-1,2,3-Triazole in Water
This protocol is adapted from a reported general method for the Suzuki-Miyaura cross-coupling of halo-1,2,3-triazoles in water, highlighting a green chemistry approach.[8]
Materials:
-
4-Chloro-1,5-disubstituted-1,2,3-triazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Expanded-ring N-heterocyclic carbene palladium complex (e.g., [IPr*OMe-Pd-G3]) (1-2 mol%)
-
Degassed water
-
Stir bar
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube or microwave vial containing a stir bar, add the 4-chloro-1,2,3-triazole (1.0 equiv), arylboronic acid (1.5 equiv), potassium carbonate (3.0 equiv), and the palladium catalyst (1-2 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed water to achieve a concentration of 0.1-0.2 M.
-
Seal the vessel and heat the reaction mixture to 100 °C in an oil bath or using a microwave reactor.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 1,4,5-trisubstituted-1,2,3-triazole.
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Catalyst | Expanded-ring NHC palladium complex | These catalysts are highly active and stable in aqueous media, promoting efficient coupling.[8] |
| Solvent | Water | A green and sustainable solvent choice. The use of water can also accelerate the reaction in some cases. |
| Base | K₂CO₃ | A common, inexpensive, and effective base for activating the boronic acid. |
| Atmosphere | Inert (Ar or N₂) | Necessary to prevent the oxidation and deactivation of the Pd(0) catalyst. |
B. Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[9] This reaction is highly versatile and tolerates a wide range of functional groups.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings and involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the triazole.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are reductively eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[10]
Caption: Workflow for Buchwald-Hartwig amination of chlorotriazoles.
Detailed Protocol: Buchwald-Hartwig Amination of a 5-Chloro-1,2,3-Triazole
This protocol is based on a general method developed for the amination of 5-halo-1,2,3-triazoles.[11][12]
Materials:
-
5-Chloro-1,4-disubstituted-1,2,3-triazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Palladium catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl]) (2 mol%)
-
Anhydrous 1,4-dioxane
-
Stir bar
-
Schlenk tube
-
Inert atmosphere (Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a glovebox, add the 5-chloro-1,2,3-triazole (1.0 equiv), amine (1.2 equiv), sodium tert-butoxide (3.0 equiv), and the palladium catalyst (2 mol%) to a Schlenk tube containing a stir bar.
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 5-amino-1,2,3-triazole.
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Catalyst | [(THP-Dipp)Pd(cinn)Cl] | This expanded-ring NHC palladium complex has shown high activity for the amination of halo-triazoles.[12] |
| Base | NaOtBu | A strong, non-nucleophilic base is crucial for the deprotonation of the amine. |
| Solvent | 1,4-Dioxane | A common high-boiling ethereal solvent for Buchwald-Hartwig reactions. |
| Atmosphere | Inert (Ar) | Essential for maintaining the catalytic activity of the palladium complex. |
C. Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[13] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further functionalization, such as in "click" chemistry.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the chlorotriazole to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species that participates in the transmetalation step with the palladium complex.
Caption: Workflow for Sonogashira coupling of chlorotriazoles.
Generalized Protocol: Sonogashira Coupling of a Chlorotriazole
Materials:
-
Chlorotriazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (as solvent or co-solvent)
-
Anhydrous Tetrahydrofuran (THF) (optional co-solvent)
-
Stir bar
-
Schlenk tube
-
Inert atmosphere (Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube containing a stir bar, add the chlorotriazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous triethylamine (and THF if used as a co-solvent).
-
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkynyl-triazole.
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A classic and widely used catalyst system for Sonogashira couplings. |
| Base | Et₃N, DIPEA | The amine base acts as both a base and a solvent in many cases, neutralizing the generated HCl. |
| Temperature | 50-80 °C | Moderate heating is often required, especially for less reactive chlorides. |
| Atmosphere | Inert (Ar) | Crucial for preventing the oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition. |
D. Heck Reaction: Vinylation of the Triazole Ring
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction provides a means to introduce vinyl groups onto the triazole ring.
Mechanistic Rationale
The Heck reaction mechanism involves:
-
Oxidative Addition: Pd(0) adds to the chlorotriazole.
-
Alkene Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the vinylated product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Generalized Protocol: Heck Reaction of a Chlorotriazole
No specific protocols for the Heck reaction on a chlorotriazole were found in the provided search results. The following is a generalized protocol based on standard Heck reaction conditions for aryl chlorides.[3]
Materials:
-
Chlorotriazole (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (4-10 mol%)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Stir bar
-
Schlenk tube
-
Inert atmosphere (Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube, add the chlorotriazole (1.0 equiv), Pd(OAc)₂ (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 equiv).
-
Evacuate and backfill with argon three times.
-
Add the anhydrous solvent and the alkene (1.2-1.5 equiv).
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Catalyst | Pd(OAc)₂ with a phosphine ligand | A common and effective catalyst system for Heck reactions.[3] |
| Base | K₂CO₃, Et₃N | Required to regenerate the active Pd(0) catalyst. |
| Solvent | DMF, NMP | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are generally needed for the less reactive aryl chlorides. |
III. Reduction of the Chloro Group: Accessing the Parent Triazole
In some synthetic routes, the chloro group serves as a directing or activating group and needs to be removed in a later step. Catalytic hydrogenation is a common and effective method for the dehalogenation of aryl chlorides.
Mechanistic Rationale
Catalytic hydrogenation for dehalogenation involves the oxidative addition of the C-Cl bond to the surface of the palladium catalyst, followed by hydrogenolysis to replace the chloro group with a hydrogen atom.[10]
Generalized Protocol: Reduction of a Chlorotriazole
A specific protocol for the catalytic hydrogenation of a chlorotriazole was not found. This generalized procedure is based on standard conditions for the dehalogenation of aryl chlorides.
Materials:
-
Chlorotriazole (1.0 equiv)
-
Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Base (e.g., NaOAc, Et₃N) (optional, to neutralize generated HCl)
-
Stir bar
-
Round-bottom flask
-
Standard filtration and work-up equipment
Procedure:
-
Dissolve the chlorotriazole (1.0 equiv) in a suitable solvent in a round-bottom flask.
-
Add the Pd/C catalyst (5-10 mol%). If the substrate or product is acid-sensitive, add a base (e.g., NaOAc, 1.2 equiv).
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Catalyst | Pd/C (5-10%) | A standard and highly effective heterogeneous catalyst for hydrogenolysis.[10] |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | The reductant for the reaction. |
| Solvent | MeOH, EtOH, EtOAc | Protic or aprotic solvents that are stable to the reaction conditions. |
| Base (optional) | NaOAc, Et₃N | To scavenge the HCl byproduct, which can be detrimental to acid-sensitive functional groups. |
Conclusion
The chloro group on a triazole ring is a remarkably versatile functional group that provides access to a vast landscape of chemical diversity. Through the judicious application of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction, researchers can readily modify the triazole core to fine-tune its properties for a wide range of applications. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and materials science, enabling them to harness the full synthetic potential of chlorotriazoles.
References
-
Wang, W., Wei, F., Ma, Y., Tung, C.-H., & Xu, Z. (2016). Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Organic Chemistry Portal. [Link]
-
Gribanov, P. S., Chesnokov, G. A., Topchiy, M. A., Asachenko, A. F., & Nechaev, M. S. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 15(45), 9623-9628. [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. [Link]
-
Synthesis of 3‐aryl‐1,2,4‐triazole chloro‐formamide. (n.d.). ResearchGate. [Link]
-
Recent Advances in Multicomponent Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. (n.d.). ResearchGate. [Link]
-
Catellani, M., & Motti, E. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Biologically active 4‐amino‐1,2,3‐triazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Catalytic Hydrogenation Reaction. (2016). AZoM. [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. [Link]
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.). NIH. [Link]
-
One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. (n.d.). PMC - NIH. [Link]
-
LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]
-
(A) Synthesis of 3-aryl-1,2,4-triazole. (B,C,D) Synthesis and mechanism... (n.d.). ResearchGate. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. (2022). PubMed. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). MDPI. [Link]
-
effect of nucleophile on substitution reaction|organic chemistry | PPTX. (n.d.). Slideshare. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
-
(A) Synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole by... (n.d.). ResearchGate. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). NIH. [Link]
-
1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. (n.d.). PMC - NIH. [Link]
-
Efficient Synthesis of 2-Substituted-1,2,3-triazoles. (n.d.). ACS Publications. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. (n.d.). IJCRT.org. [Link]
-
1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. (2007). Wipf Group. [Link]
-
Synthesis of trisubstituted 1,2,3‐triazole by SNAr type substitution reaction. (n.d.). ResearchGate. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]
Sources
- 1. sctunisie.org [sctunisie.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. youtube.com [youtube.com]
- 5. Sílice [silice.csic.es]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. azom.com [azom.com]
A Validated Protocol for the Saponification of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, validated protocol for the hydrolysis of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate to its corresponding carboxylic acid, 3-chloro-1H-1,2,4-triazole-5-carboxylic acid. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, and access to versatile building blocks such as the title carboxylic acid is critical for drug discovery programs. We present a robust, base-catalyzed saponification method, detailing the mechanistic rationale, step-by-step experimental procedures, reaction monitoring, product isolation, and analytical characterization. This guide is designed to be self-validating, incorporating in-process controls and a troubleshooting guide to ensure reliable and reproducible execution by researchers in both academic and industrial settings.
Introduction and Scientific Rationale
The 1,2,4-triazole ring is a five-membered heterocycle that serves as a cornerstone in the design of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond donor and acceptor make it an invaluable component in molecular design. The target molecule, 3-chloro-1H-1,2,4-triazole-5-carboxylic acid, is a particularly useful bifunctional building block. The carboxylic acid moiety allows for amide bond formation and other derivatizations, while the chloro-substituent can serve as a handle for nucleophilic substitution or cross-coupling reactions, enabling the synthesis of diverse compound libraries.
The conversion of the commercially available or synthetically prepared methyl ester to the free carboxylic acid is a crucial final step in its preparation. While ester hydrolysis is a fundamental organic transformation, its application to electron-deficient heterocyclic systems requires careful consideration. The 1,2,4-triazole ring is known for its general stability towards hydrolysis, which can render standard conditions sluggish or ineffective.[1]
Two primary pathways exist for ester hydrolysis: acid-catalyzed and base-catalyzed.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process, essentially the reverse of Fischer esterification.[2][3] To drive the reaction to completion, a large excess of water is required, which can lead to large reaction volumes and potential difficulties in product isolation.[4]
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for preparative synthesis because it is effectively irreversible.[5][6] The reaction produces a carboxylate salt, which is deprotonated under the basic conditions and is therefore not susceptible to nucleophilic attack by the alcohol byproduct.[7] This irreversibility drives the reaction to completion, typically resulting in higher yields and cleaner conversions.[8]
Given these factors, this protocol focuses exclusively on the base-catalyzed saponification of this compound, providing a reliable and high-yielding route to the desired carboxylic acid.
Reaction Principle and Mechanism
The saponification of this compound proceeds via a base-catalyzed nucleophilic acyl substitution, commonly referred to as a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
Overall Reaction Scheme:
The mechanism involves three key stages:
-
Nucleophilic Attack: A hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate.
-
Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the elimination of a methoxide ion (-OCH₃) as the leaving group.
-
Irreversible Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another equivalent of hydroxide) to form the resonance-stabilized carboxylate salt. This acid-base reaction is rapid and essentially irreversible, preventing the reverse reaction and driving the equilibrium towards the products.[7]
An acidic workup is subsequently required to protonate the carboxylate salt to yield the final, neutral carboxylic acid product.[5]
Caption: Key stages of the B_AC2 hydrolysis mechanism.
Detailed Experimental Protocol
This protocol is optimized for a ~5-10 mmol scale. Adjustments may be necessary for larger or smaller scales.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (50 or 100 mL) |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Reflux condenser and heating mantle |
| Tetrahydrofuran (THF), reagent grade | Magnetic stirrer and stir bar |
| Deionized water | pH paper or calibrated pH meter |
| Hydrochloric acid (HCl), 2 M aqueous solution | Büchner funnel and filter flask |
| Ethyl acetate, reagent grade (for TLC) | Glassware for extraction and filtration |
| Hexanes, reagent grade (for TLC) | Rotary evaporator |
| Acetic acid (for TLC) | Standard laboratory glassware |
| TLC plates (silica gel 60 F₂₅₄) | Analytical balance |
Step-by-Step Procedure
A. Reaction Setup and Execution
-
Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.7 mmol).
-
Solvent Addition: Add THF (15 mL) and deionized water (15 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (0.48 g, 11.4 mmol, 2.0 equivalents) to the solution.
-
Causality Note: Using at least two equivalents of base ensures complete saponification and neutralizes the resulting carboxylic acid, driving the reaction to completion. Lithium hydroxide is chosen for its excellent solubility in THF/water mixtures.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-75 °C) using a heating mantle. Let the reaction stir vigorously at reflux.
B. In-Process Control: Reaction Monitoring
-
TLC Analysis: Monitor the reaction progress by TLC every 1-2 hours.
-
Eluent System: A typical mobile phase is a mixture of Hexanes:Ethyl Acetate:Acetic Acid (e.g., 50:50:1). This may require optimization.
-
Procedure: Withdraw a small aliquot (~2 drops) of the reaction mixture, dilute it with a few drops of water, and acidify with one drop of 2 M HCl. Extract with a small amount of ethyl acetate. Spot the organic layer on the TLC plate.
-
Visualization: Visualize the spots under UV light (254 nm). The starting ester will be less polar (higher Rf) than the carboxylic acid product (lower Rf, often streaky).
-
-
Completion Criteria: The reaction is considered complete when the starting material spot is no longer visible by TLC (typically 4-8 hours).
C. Workup and Product Isolation
-
Cooling: Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the THF using a rotary evaporator.
-
Acidification: Place the remaining aqueous solution in an ice bath. While stirring, slowly add 2 M HCl dropwise to acidify the solution to pH 1-2.
-
Causality Note: The product is a carboxylic acid and will precipitate out of the aqueous solution upon protonation. Acidifying to a pH well below the pKa of the acid (~3-4) ensures complete precipitation.[9]
-
-
Precipitation: A white solid should precipitate during acidification. Continue stirring the mixture in the ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
Drying: Dry the solid product under vacuum to a constant weight. The product, 3-chloro-1H-1,2,4-triazole-5-carboxylic acid, should be obtained as a white to off-white solid.
Process Workflow Diagram
Caption: Workflow for the saponification protocol.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques. The table below summarizes the expected spectral changes from the starting material to the product.
| Technique | This compound | 3-chloro-1H-1,2,4-triazole-5-carboxylic acid |
| ¹H NMR | Singlet at ~3.9-4.1 ppm (3H, -OCH₃). Broad singlet for N-H proton. | Absence of the methyl ester singlet. Very broad singlet for the carboxylic acid proton (-COOH) and N-H proton, often not observed or exchanged with D₂O. |
| ¹³C NMR | Signal for -OCH₃ carbon at ~53 ppm. Ester carbonyl at ~158-162 ppm. | Absence of the -OCH₃ signal. Carboxylic acid carbonyl at ~160-165 ppm. |
| IR (cm⁻¹) | Sharp C=O stretch at ~1730-1750 cm⁻¹. C-O stretch at ~1200-1300 cm⁻¹. | Broad O-H stretch from ~2500-3300 cm⁻¹. Sharp C=O stretch at ~1700-1730 cm⁻¹. |
| LC-MS (ESI-) | [M-H]⁻ corresponding to C₄H₃ClN₃O₂ (m/z ~174/176) | [M-H]⁻ corresponding to C₃H₁ClN₃O₂ (m/z ~160/162) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base. 2. Insufficient reaction time or temperature. 3. Poor quality starting material. | 1. Ensure 2.0-2.5 equivalents of base are used. 2. Increase reflux time. Ensure the reaction mixture is refluxing properly. 3. Check the purity of the ester by NMR or LC-MS before starting. |
| Low Yield | 1. Incomplete precipitation during acidification. 2. Product is partially soluble in the acidic water. 3. Mechanical losses during transfer and filtration. | 1. Ensure pH is 1-2. Cool the mixture thoroughly in an ice bath. 2. After filtration, extract the aqueous filtrate with ethyl acetate (3x), combine organic layers, dry, and concentrate to recover dissolved product. 3. Use care during transfers. Wash glassware with a minimal amount of solvent to recover all material. |
| Oily Product/Failure to Solidify | 1. Presence of impurities. 2. Incomplete removal of organic solvent (THF). | 1. Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether. If unsuccessful, purify by column chromatography or recrystallization. 2. Ensure THF is completely removed on the rotary evaporator before acidification. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Reagent Handling: Lithium hydroxide and hydrochloric acid are corrosive. Handle them with care in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Reflux: Perform the reflux operation in a fume hood away from flammable materials. Ensure the condenser has a steady flow of cooling water.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note details a reliable and efficient base-catalyzed hydrolysis protocol for the synthesis of 3-chloro-1H-1,2,4-triazole-5-carboxylic acid. By leveraging the irreversible nature of saponification, this method provides high yields of the desired product. The inclusion of mechanistic insights, in-process controls, and a troubleshooting guide equips researchers with the necessary tools to successfully implement this crucial transformation in their synthetic endeavors, facilitating the advancement of drug discovery and materials science projects.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Clark, J. (2016). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Holm, R. T. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. Retrieved from [Link]
-
Gattin, R., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Polymer Chemistry, 10(15), 1948-1957. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of triazole substituted methyl ester and attempted hydrolysis. Retrieved from [Link]
- Google Patents. (2014). Process for the purification of carboxylic acids.
- Google Patents. (1995). Hydrolysis of methyl esters for production of fatty acids.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Al-Sultani, K. K., et al. (2019). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. Molecules, 24(18), 3342. Retrieved from [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics. Retrieved from [Link]
-
Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 105-107. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988277. Retrieved from [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]
-
IISTE. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]
-
Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]
-
Nuffield Foundation. (n.d.). Ester hydrolysis. Retrieved from [Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Triazole Derivatives
Welcome to the technical support center for the purification of triazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Triazoles, with their broad applications in pharmaceuticals, agrochemicals, and materials science, often present unique purification hurdles due to their polarity, potential for regioisomerism, and interaction with metal catalysts.[]
This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues. We will explore the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific triazole derivative.
Choosing Your Purification Strategy
The first critical step is selecting the most appropriate purification method. The choice depends on several factors: the scale of your reaction, the nature of the impurities, the polarity of your target compound, and the required final purity.
Here is a decision-making framework to guide your selection:
Caption: Decision tree for selecting a primary purification method.
Flash Column Chromatography
Flash column chromatography is the workhorse for purifying triazole derivatives, especially for complex mixtures or products that are oils. The principle relies on partitioning the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (the eluent).
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation of your target compound from impurities. Aim for an Rf value of 0.25-0.35 for your product for optimal separation.[2]
-
Column Packing:
-
Plug the column with cotton or a frit. Add a small layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully pipette the solution onto the top of the column.[2]
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution: Begin elution with the solvent system determined by TLC. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.[3]
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Flash Chromatography
Q: My compound is streaking badly on the silica column and I'm getting poor separation. What's happening?
A: This is a common issue, particularly with highly polar triazoles or those containing basic nitrogen atoms that interact strongly with the acidic silica gel.[4]
-
Causality: The acidic nature of silica gel can lead to strong, non-ideal interactions with the basic lone pairs on the triazole nitrogens, causing tailing or streaking.
-
Solution 1 (Base Additive): Add a small amount of triethylamine (Et3N) or pyridine (~0.5-1%) to your eluent. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[3]
-
Solution 2 (Alternative Stationary Phase): If the compound is very polar or acid-sensitive, consider using an alternative stationary phase like neutral alumina or reverse-phase (C18) silica.[4][5]
Q: I ran my column, but I can't find my compound in any of the fractions. Where did it go?
A: There are a few possibilities, each requiring a different check.
-
Possibility 1: Compound is stuck on the column. This can happen if the eluent is not polar enough or if the compound decomposed on the silica. To check, try flushing the column with a very polar solvent, like 10% Methanol in Dichloromethane. If your compound elutes, your original solvent system was not polar enough.[5]
-
Possibility 2: Compound decomposed. Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[5]
-
Possibility 3: Compound is non-UV active and colorless. If you are relying solely on a UV lamp for TLC visualization, you may not see your product. Try staining the TLC plates with a universal stain like potassium permanganate or vanillin.
Q: I have two regioisomers of my triazole that are co-eluting. How can I separate them?
A: Separating regioisomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles) is a significant challenge as they often have very similar polarities.[6][7]
-
Solution 1 (Optimize Solvent System): Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity and improve separation.[2]
-
Solution 2 (High-Performance Liquid Chromatography - HPLC): For difficult separations, preparative HPLC offers much higher resolving power than flash chromatography.[8]
-
Solution 3 (Derivatization): If one isomer has a functional group that can be selectively protected or derivatized (e.g., a free -OH or -NH2), you can alter its polarity, perform the separation, and then remove the protecting group.
Data Table: Common Solvent Systems for Triazole Chromatography
| Polarity of Triazole | Starting Eluent System (Non-polar:Polar) | Common Additives |
| Non-polar | Hexane : Ethyl Acetate (9:1) | - |
| Moderately Polar | Hexane : Ethyl Acetate (1:1) or DCM : Acetone (95:5) | - |
| Polar / Basic | DCM : Methanol (98:2) | 0.5% Triethylamine |
| Very Polar | Ethyl Acetate : Methanol (95:5) | 1% Triethylamine |
| Acidic (rare) | Hexane : Ethyl Acetate (1:1) | 0.5% Acetic Acid |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>90% purity) to begin with. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Troubleshooting Guide: Recrystallization
Q: I've recovered a very low yield of my triazole after recrystallization. What went wrong?
A: Low yields are the most common problem in recrystallization.
-
Causality 1 (Excess Solvent): Using too much solvent to dissolve the crude product is the primary cause of low recovery. A significant amount of your product will remain dissolved in the mother liquor even after cooling.[9]
-
Solution: Evaporate some of the solvent from the filtrate and attempt a second crystallization.[9]
-
-
Causality 2 (Inappropriate Solvent): Your compound may be too soluble in the chosen solvent, even at low temperatures.[9]
-
Solution: Select a different solvent or use a mixed-solvent system. Add an "anti-solvent" (in which your compound is insoluble) dropwise to the hot solution until it becomes cloudy, then add a few drops of the good solvent to clarify and allow to cool slowly.[9]
-
-
Causality 3 (Premature Crystallization): The product may have crashed out in the funnel during a hot filtration step.
-
Solution: Ensure your funnel and receiving flask are pre-heated before filtration.[9]
-
Sources
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
optimization of N-alkylation of triazoles
Welcome to the Technical Support Center for the Optimization of N-Alkylation of Triazoles. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth solutions to the common challenges encountered in the synthesis of N-alkylated triazoles. This resource is structured to help you troubleshoot effectively and deepen your understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of triazoles?
The primary challenge is controlling regioselectivity.[1][2][3] 1,2,3-Triazoles can be alkylated at the N1 or N2 positions, while 1,2,4-triazoles can be alkylated at the N1 or N4 positions. Achieving selective alkylation at the desired nitrogen is crucial for the compound's final properties and biological activity. Other common issues include low yields, side reactions, and difficulties in product purification.[4]
Q2: Which nitrogen on the triazole ring is more nucleophilic?
The relative nucleophilicity of the nitrogen atoms in a triazole ring is a complex issue influenced by steric hindrance, electronic effects of substituents, and the reaction conditions (solvent, base, counterion). For 1,2,4-triazoles, the 1H-tautomer is generally more stable.[5] In many cases, alkylation preferentially occurs at the N1 position.[6] For 1,2,3-triazoles, the outcome is highly dependent on the substitution pattern and reaction conditions, often yielding mixtures of N1 and N2 isomers.[1][2]
Q3: What is the general mechanism for the N-alkylation of triazoles?
The most common mechanism is a nucleophilic substitution (SN2) reaction. A base is used to deprotonate the N-H of the triazole ring, forming a triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), leading to the formation of the N-alkylated product and a salt byproduct.
Caption: General SN2 mechanism for triazole N-alkylation.
Q4: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted synthesis is an effective technique for accelerating N-alkylation of triazoles.[7][8][9] It often leads to significantly reduced reaction times, higher yields, and can sometimes improve regioselectivity compared to conventional heating methods.[8][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Product Yield
Probable Cause A: Ineffective Deprotonation
The base you are using may not be strong enough to deprotonate the triazole efficiently. The pKa of the triazole N-H is typically in the range of 9-10, so a base with a conjugate acid pKa significantly higher than this is required.
Solution:
-
Switch to a stronger base. If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6]
-
Ensure anhydrous conditions. Strong bases like NaH are highly reactive with water. Ensure your solvent and glassware are thoroughly dried before use.
| Base | Conjugate Acid pKa | Common Solvents | Notes |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | Mild, often requires heating. |
| Cs₂CO₃ | ~10.3 | DMF, Acetonitrile | More soluble and often more effective than K₂CO₃. |
| DBU | ~12.5 | THF, Acetonitrile | Strong, non-nucleophilic organic base.[6] |
| NaH | ~36 | THF, DMF | Very strong, requires strict anhydrous conditions. |
| t-BuOK | ~19 | THF, t-BuOH | Strong base, can also act as a nucleophile. |
Probable Cause B: Poor Alkylating Agent
The leaving group on your alkylating agent may not be sufficiently reactive, or the agent may be sterically hindered.
Solution:
-
Improve the leaving group. The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride with slow kinetics, switching to the corresponding bromide or iodide can significantly increase the reaction rate. Alkyl tosylates and mesylates are also excellent electrophiles.[4]
-
Consider steric effects. If your triazole or alkylating agent is sterically bulky, the reaction may be slow. Increased temperatures or longer reaction times may be necessary.
Probable Cause C: Reaction Temperature is Too Low
Many N-alkylation reactions require heating to proceed at a reasonable rate, especially with less reactive electrophiles or milder bases.
Solution:
-
Increase the reaction temperature. If you are running the reaction at room temperature, try heating it to 50-80 °C. Monitor the reaction by TLC to avoid decomposition.
-
Use a higher-boiling solvent. If your current solvent limits the accessible temperature range, switch to a higher-boiling solvent like DMF or DMSO.
Problem 2: Poor or Undesired Regioselectivity
Probable Cause A: Kinetic vs. Thermodynamic Control
The ratio of N1 to N2 (or N4) isomers can be highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
Solution:
-
Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. Polar aprotic solvents like DMF often favor the formation of one isomer over another.[1] For instance, in the alkylation of 4-bromo-NH-1,2,3-triazoles, DMF improved the N2 selectivity compared to THF or acetonitrile.[1]
-
Counter-ion Effects: The choice of base (and thus the counter-ion, e.g., Na⁺, K⁺, Cs⁺) can influence the nucleophilicity of the different nitrogen atoms in the triazolide anion through coordination. Cesium carbonate (Cs₂CO₃) is often cited for promoting N2-alkylation in some 1,2,3-triazole systems.
-
Temperature: Lower temperatures can sometimes favor the kinetically preferred product, while higher temperatures may allow for equilibration to the thermodynamically more stable isomer.[1]
Caption: Factors influencing regioselectivity in triazole alkylation.
Probable Cause B: Steric Hindrance
Substituents on the triazole ring can sterically direct the incoming alkyl group to the less hindered nitrogen atom.
Solution:
-
Strategic Blocking Groups: In some cases, a removable directing group can be installed to force alkylation at a specific position. For example, a bromo substituent at the C4 position of an NH-1,2,3-triazole has been shown to direct alkylation to the N2 position.[1]
-
Alternative Synthetic Routes: If direct alkylation consistently gives the wrong isomer, consider alternative methods. The Mitsunobu reaction, for example, can provide access to different regioisomers.[10][11][12] It allows for the conversion of an alcohol to an N-alkyl group with inversion of stereochemistry and can sometimes offer complementary regioselectivity to direct alkylation.[10]
Problem 3: Formation of Side Products (e.g., O-alkylation, Over-alkylation)
Probable Cause A: Ambident Nucleophile (for triazole-thiones/ones)
If your triazole contains a tautomerizable group like a thiol or hydroxyl, it can act as an ambident nucleophile, leading to mixtures of N- and S-/O-alkylated products.
Solution:
-
Control the pH/Base. The regioselectivity of alkylating 1,2,4-triazole-3-thiones can be influenced by the reaction medium. S-alkylation is often favored under neutral or mildly alkaline conditions, while stronger bases might lead to a mixture of N- and S-alkylation.[3]
-
Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, the softer sulfur atom will preferentially react with softer electrophiles (e.g., alkyl iodides), while the harder nitrogen atom will react with harder electrophiles.
Probable Cause B: Over-alkylation
The N-alkylated triazole product can sometimes be further alkylated by the electrophile, especially if it is highly reactive, leading to the formation of a quaternary triazolium salt.
Solution:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the triazole relative to the alkylating agent to minimize the chance of the product reacting further.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more than the first, improving selectivity.
General Experimental Protocol: N1-Alkylation of 1,2,4-Triazole
This protocol provides a robust starting point for the regioselective N1-alkylation of 1,2,4-triazole using DBU, a method known for favoring the N1 isomer.[6]
Materials:
-
1,2,4-Triazole
-
Alkyl Bromide (or other suitable alkylating agent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2,4-triazole (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the triazole) and stir until the triazole is fully dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add DBU (1.1 eq) dropwise via syringe. Stir the mixture at 0 °C for 15-20 minutes.
-
Alkylating Agent Addition: Add the alkyl bromide (1.05 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated 1,2,4-triazole.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The chemical shifts of the triazole ring protons are diagnostic for determining the site of alkylation.[6]
References
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. ACS Publications. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. National Center for Biotechnology Information (PMC). [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. De Gruyter. [Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT. ScienceDirect. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information (PMC). [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Center for Biotechnology Information (PMC). [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]
-
Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. [Link]
-
B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Royal Society of Chemistry. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry. [Link]
-
Synthesis of Some New 1,2,4-Triazole Derivatives by Mitsunobu Chemistry. ResearchGate. [Link]
-
Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. Royal Society of Chemistry. [Link]
-
Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and triphenylphosphine. University of Helsinki. [Link]
-
Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. International Journal of Scientific Development and Research. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information (PMC). [Link]
-
Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-archives.org [beilstein-archives.org]
preventing formation of 1,3,4-oxadiazole byproducts in triazole synthesis
A Guide to Preventing the Formation of 1,3,4-Oxadiazole Byproducts
Introduction: The Competing Pathways of Triazole and Oxadiazole Formation
The synthesis of 1,2,4-triazoles, particularly from acylhydrazides and carboxylic acids or their derivatives, often faces a significant challenge: the concurrent formation of a 1,3,4-oxadiazole byproduct.[1] This side reaction arises from a competing cyclization pathway that can diminish the yield of the desired triazole and complicate purification. Understanding the underlying mechanisms of both triazole and oxadiazole formation is paramount to controlling the reaction's selectivity.
At the heart of this chemoselectivity issue lies a common intermediate, the 1,2-diacylhydrazine. From this intermediate, two distinct cyclization pathways diverge:
-
1,2,4-Triazole Formation: This pathway typically involves the nucleophilic attack of a nitrogen atom from a hydrazine or an amine derivative onto the carbonyl carbon of the acylhydrazide, followed by cyclization and dehydration.
-
1,3,4-Oxadiazole Formation: This pathway is a dehydrative cyclization of the 1,2-diacylhydrazine, often promoted by strong dehydrating agents or high temperatures.[2][3]
The reaction conditions you choose will ultimately dictate which pathway is favored. This guide will provide you with the knowledge and tools to steer your reaction toward the desired 1,2,4-triazole product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your 1,2,4-triazole synthesis and provides actionable solutions.
Issue 1: My primary product is the 1,3,4-oxadiazole, with only a low yield of the desired 1,2,4-triazole.
Probable Cause: Your reaction conditions are favoring the thermodynamic product (the more stable 1,3,4-oxadiazole) over the kinetic product (the 1,2,4-triazole). This is often due to excessive heat or the presence of strong dehydrating conditions.
Solutions:
-
Lower the Reaction Temperature: High temperatures provide the activation energy for the thermodynamically favored, but slower, oxadiazole formation. By reducing the temperature, you can favor the kinetically controlled pathway that leads to the triazole.[1][4][5]
-
Ensure Anhydrous Conditions: The presence of water can facilitate side reactions, but more importantly, the use of strong dehydrating agents to remove water will strongly favor the formation of the oxadiazole. Unless your specific protocol calls for it, avoid potent dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1]
-
Modify Your Catalyst System: If using a catalyst, its nature can influence the reaction outcome. For some cycloaddition reactions, silver(I) catalysts have been shown to favor the formation of 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysts may favor the 1,5-disubstituted isomers, potentially avoiding pathways that lead to oxadiazoles.[6]
-
Change the Solvent: The polarity and proticity of your solvent can impact the reaction pathway. Aprotic solvents are generally preferred to avoid interference with the cyclization process.
Issue 2: My reaction is sluggish at lower temperatures, and increasing the heat only leads to more oxadiazole.
Probable Cause: The activation energy for the desired triazole formation is not being sufficiently overcome at lower temperatures, while higher temperatures still trigger the undesired oxadiazole pathway.
Solutions:
-
Microwave-Assisted Synthesis: Microwave irradiation can be an effective technique to shorten reaction times and improve yields without resorting to prolonged high-temperature heating.[1][7] This can often provide the necessary energy for the kinetic product to form before the thermodynamic pathway takes over.
-
Optimize Your Base: If your reaction is base-catalyzed, the choice of base is crucial. A non-nucleophilic, moderately strong base is often ideal. Stronger bases may promote side reactions.
-
Consider a Different Synthetic Route: If optimizing the current reaction fails, it may be necessary to explore an alternative synthetic strategy that is less prone to oxadiazole formation. For example, the Einhorn-Brunner reaction, which utilizes an imide and an alkyl hydrazine, can be a reliable alternative.[1]
Reaction Mechanism: The Divergent Pathways
The following diagram illustrates the competing reaction pathways from a common 1,2-diacylhydrazine intermediate. Understanding this divergence is key to controlling your reaction's outcome.
Caption: Competing pathways in triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of kinetic versus thermodynamic control in this reaction?
A1: In this context, the 1,2,4-triazole is often the kinetic product, meaning it forms faster and has a lower activation energy.[4][5] The 1,3,4-oxadiazole is typically the thermodynamic product, which is more stable but requires more energy to form.[4][5] Reactions under kinetic control (lower temperatures, shorter reaction times) will favor the triazole, while reactions under thermodynamic control (higher temperatures, longer reaction times) will favor the more stable oxadiazole.[8][9]
Q2: Can the choice of acylating agent affect the outcome?
A2: Yes, the reactivity of the carboxylic acid derivative can influence the reaction pathway. Highly reactive acylating agents, such as acid chlorides, may react rapidly to form the diacylhydrazine intermediate, which can then be sensitive to the reaction conditions. The use of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can sometimes offer milder conditions that may favor triazole formation.
Q3: Are there any specific reaction conditions that are known to favor 1,2,4-triazole synthesis?
A3: Yes, several conditions have been reported to favor the formation of 1,2,4-triazoles:
-
Microwave Irradiation: As mentioned in the troubleshooting guide, this can provide the necessary energy for the reaction to proceed quickly without prolonged heating.[1][7]
-
Specific Catalysts: The use of certain metal catalysts, such as Ag(I) for specific cycloadditions, can enhance regioselectivity and yield of the desired triazole.[6]
-
Solvent Choice: Using a high-purity, inert aprotic solvent can prevent unwanted side reactions.
Q4: Can a 1,3,4-oxadiazole rearrange to a 1,2,4-triazole?
A4: In some cases, yes. The Boulton-Katritzky rearrangement is a known transformation where certain substituted 1,2,4-oxadiazoles can rearrange to other heterocycles, including triazoles, often under thermal or acidic conditions.[1][10][11][12][13] However, relying on this rearrangement is not a practical synthetic strategy for obtaining 1,2,4-triazoles and it is better to prevent the formation of the oxadiazole in the first place.
Experimental Protocols
The following are example protocols designed to minimize the formation of 1,3,4-oxadiazole byproducts.
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This method, adapted from literature procedures, utilizes microwave irradiation to promote rapid, kinetically controlled cyclization.
Materials:
-
Acylhydrazide (1.0 eq)
-
Amide (1.0 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
High-boiling point solvent (e.g., N,N-dimethylformamide or 1,2-dichlorobenzene)
Procedure:
-
In a microwave-safe reaction vessel, combine the acylhydrazide, amide, and a catalytic amount of p-toluenesulfonic acid.
-
Add the solvent to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature and time determined by initial screening experiments (e.g., 120-150 °C for 10-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole.
Protocol 2: Einhorn-Brunner Reaction for Regioselective 1,2,4-Triazole Synthesis
This classical method provides a reliable route to 1,2,4-triazoles, often with good control over byproduct formation.[1]
Materials:
-
Imide (1.0 eq)
-
Alkyl or Aryl Hydrazine (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.
-
Add the alkyl or aryl hydrazine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes the general influence of key reaction parameters on the selectivity of triazole versus oxadiazole formation.
| Parameter | Condition Favoring 1,2,4-Triazole (Kinetic) | Condition Favoring 1,3,4-Oxadiazole (Thermodynamic) |
| Temperature | Lower temperatures | Higher temperatures |
| Reaction Time | Shorter reaction times | Longer reaction times |
| Dehydrating Agents | Avoid strong dehydrating agents | Use of strong dehydrating agents (e.g., POCl₃, PPA) |
| Catalysis | Specific catalysts (e.g., Ag(I) for certain reactions) | Strong acid catalysis |
| Energy Input | Microwave irradiation (rapid heating) | Conventional, prolonged heating |
Concluding Remarks
The formation of 1,3,4-oxadiazole byproducts is a common but controllable challenge in 1,2,4-triazole synthesis. By understanding the principles of kinetic versus thermodynamic control and carefully manipulating reaction parameters such as temperature, reaction time, and the choice of reagents and catalysts, researchers can significantly enhance the selectivity and yield of the desired triazole product. This guide serves as a starting point for troubleshooting and optimizing your synthetic protocols. For novel substrates, empirical optimization of the reaction conditions will always be necessary to achieve the best results.
References
- BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. BenchChem Technical Support.
- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing.
- Yunusova, D. K., et al. (2018). 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling. The Journal of Organic Chemistry, 83(15), 8348–8356.
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- Beilstein Journals. (2024).
- Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
- Lapp, D. L., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(5), 3458–3463.
- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing.
- ResearchGate. (n.d.).
- Kumar, A., et al. (2014). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Journal of the Iranian Chemical Society, 11(5), 1363-1368.
- Matin, M. M., et al. (2022).
- Boulton, A. J., & Katritzky, A. R. (1962). A New Type of Heterocyclic Rearrangement. Proceedings of the Chemical Society, (8), 257.
- MDPI. (2021). Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties.
-
Keshk, R. M., et al. (2021). Synthesis and Screening of New[1][14][15]Oxadiazole,[1][15][16]Triazole, and[1][15][16]Triazolo[4,3-b][1][15][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(3), 2093–2104.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube.
- Movassaghi, M., et al. (2018). 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. Organic Letters, 20(15), 4656–4660.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- OUCI. (n.d.).
- ResearchGate. (n.d.). Cyclization of diacylhydrazine with thionyl chloride.
- PubMed. (2023).
- Advanced Journal of Chemistry, Section A. (2025). Synthesis of Some New Disubstituted Triazole and Oxadiazole Derivatives and Study of Their Molecular Docking and Biological Activity.
- Advanced Journal of Chemistry, Section A. (2025). Synthesis of Some New Disubstituted Triazole and Oxadiazole Derivatives and Study of Their Molecular Docking and Biological Activity.
- Springer. (2012).
Sources
- 1. Tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate: a rapid access to [1,2,4]triazolo[1,5-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. isres.org [isres.org]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. rjptonline.org [rjptonline.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Regioselectivity in N-Alkylation of 1,2,4-Triazoles
Welcome to the technical support center for the N-alkylation of 1,2,4-triazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selectively functionalizing the 1,2,4-triazole ring. The 1,2,4-triazole moiety is a critical pharmacophore found in numerous approved drugs, and precise control over its substitution pattern is paramount for modulating biological activity.[1] This guide provides in-depth, field-proven insights into controlling the regioselectivity of N-alkylation, addressing common challenges through a series of frequently asked questions and detailed troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the possible sites of N-alkylation on a 1,2,4-triazole ring, and why is regioselectivity a challenge?
The 1,2,4-triazole ring possesses three nitrogen atoms, but only two are typically available for alkylation in the neutral form due to tautomerism. The two common tautomers are the 1H-1,2,4-triazole and the 4H-1,2,4-triazole, which rapidly interconvert.[2] Deprotonation with a base generates the 1,2,4-triazolide anion, which has nucleophilic character at the N1, N2, and N4 positions. The N1 and N2 positions are adjacent, while the N4 position is symmetric. The challenge arises because the electronic and steric environment of these nitrogen atoms can be quite similar, often leading to mixtures of N1- and N2-alkylated isomers, and in some cases, N4-alkylated products.[3][4] The desired regioisomer often dictates the pharmacological profile of the final compound, making control of this step critical.
Q2: What are the primary factors that influence the N1 vs. N2 vs. N4 regioselectivity in 1,2,4-triazole alkylation?
Controlling the site of alkylation is a multifactorial problem. The outcome of the reaction is a delicate interplay between several key parameters:
-
Steric Hindrance: Bulky substituents on the triazole ring or a bulky alkylating agent will generally direct alkylation to the less sterically hindered nitrogen atom. For instance, substituents at the C3 or C5 positions can significantly influence the accessibility of the adjacent N2 and N4 nitrogens.
-
Electronic Effects: The electronic nature of substituents on the triazole ring modifies the nucleophilicity of the different nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of adjacent nitrogens, while electron-withdrawing groups can decrease it.
-
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent play a crucial role. Hard electrophiles (e.g., methyl sulfate) tend to react at the site of highest negative charge (often N1), whereas softer electrophiles might show different selectivity.
-
Base and Counterion: The choice of base affects the dissociation of the N-H proton and the nature of the resulting triazolide salt. The counterion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can coordinate with the nitrogen atoms, influencing their relative nucleophilicity.
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to different isomers. Polar aprotic solvents like DMF and DMSO are common, but their effects on regioselectivity can vary.[3][5]
-
Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): The product ratio can be governed by whether the reaction is under kinetic or thermodynamic control.[6][7][8] The kinetically favored product is formed faster (lower activation energy), while the thermodynamically favored product is the most stable isomer.[6][9]
Q3: Can you explain the concept of kinetic vs. thermodynamic control in the context of 1,2,4-triazole alkylation?
In many cases, the N1- and N2-alkylated isomers can have different thermodynamic stabilities. The N1-substituted isomer is often reported to be the thermodynamic product (more stable), while the N2-substituted isomer may be the kinetic product (formed faster).
-
Kinetic Control: This regime is favored at lower temperatures and shorter reaction times.[8][9] The major product will be the one that is formed through the lowest energy transition state, regardless of the final product stability.
-
Thermodynamic Control: This is favored at higher temperatures and longer reaction times, where the initial products have enough energy to revert to the starting materials or intermediates and re-react.[8][9] The reaction will eventually equilibrate to favor the most stable isomer.
It's important to note that if the reaction is irreversible under the chosen conditions, the product distribution will be dictated solely by kinetics.
Troubleshooting Guides
Scenario 1: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 product?
This is a very common issue. To favor the formation of the N1-alkylated 1,2,4-triazole, consider the following strategies:
Strategy 1.1: Modifying Reaction Conditions
-
Base Selection: The use of a non-nucleophilic, sterically hindered base can favor N1 alkylation. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to provide good selectivity for the N1 isomer in some cases.[3]
-
Solvent Choice: Changing the solvent can alter the regioselectivity. For instance, switching from a polar aprotic solvent like DMF to a less polar solvent like THF or toluene might be beneficial.[10]
-
Temperature: If you suspect the N1 isomer is the thermodynamic product, running the reaction at a higher temperature for a longer duration may allow the product mixture to equilibrate to the more stable N1 isomer.[6][9]
Strategy 1.2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can be an effective method for achieving high regioselectivity. The quaternary ammonium salt used as the catalyst can form an ion pair with the triazolide anion, and the structure of this ion pair can influence the accessibility of the different nitrogen atoms.[11][12][13]
Table 1: Example PTC Conditions for N1-Alkylation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Forms a lipophilic ion pair, enhancing solubility in the organic phase. |
| Base | Solid K₂CO₃ or 50% aq. NaOH | Mild, inexpensive, and effective under PTC conditions. |
| Solvent | Toluene or Dichloromethane | Biphasic system with an aqueous base layer. |
| Temperature | Room Temperature to 60 °C | Often proceeds efficiently at moderate temperatures. |
Experimental Protocol: N1-Alkylation using Phase-Transfer Catalysis
-
To a stirred solution of the 1,2,4-triazole (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene, add a 50% aqueous solution of NaOH (2.0 eq).
-
Add the alkylating agent (1.1 eq) dropwise at room temperature.
-
Stir the reaction vigorously at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the N1-alkylated product.
Scenario 2: I need to synthesize the N2-alkylated isomer selectively. What methods are available?
While often the kinetic product, selective synthesis of the N2-isomer can be achieved.
Strategy 2.1: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the N-alkylation of azoles and often shows a preference for the N2 position in indazoles, a related heterocyclic system.[10] This preference can sometimes be extrapolated to 1,2,4-triazoles, particularly with sterically hindered triazoles. The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a key feature for stereocontrolled synthesis.[14][15]
Experimental Protocol: N2-Alkylation via Mitsunobu Reaction
-
Dissolve the 1,2,4-triazole (1.2 eq), the desired primary or secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography. Be aware that triphenylphosphine oxide and the reduced hydrazine byproducts can complicate purification.
Strategy 2.2: Exploiting Kinetic Control
If the N2-isomer is the kinetic product, running the reaction at a low temperature can favor its formation.
Experimental Protocol: Kinetically Controlled N2-Alkylation
-
Dissolve the 1,2,4-triazole (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.1 eq) portion-wise.
-
Stir for 30 minutes at low temperature to ensure complete deprotonation.
-
Add the alkylating agent (1.05 eq) dropwise.
-
Maintain the low temperature and stir for several hours, monitoring the reaction progress carefully.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Warm to room temperature and proceed with a standard aqueous workup and extraction.
-
Purify the crude product quickly to avoid potential isomerization to the thermodynamic product.
Scenario 3: I am observing low yield and decomposition of my starting material. What could be the cause?
Low yields and decomposition can stem from several factors. Here's a systematic approach to troubleshoot this issue.
-
Assess the Base: Strong bases like n-BuLi or LDA might be too harsh, leading to side reactions or decomposition, especially if your molecule has other sensitive functional groups. Consider switching to a milder base like potassium carbonate (K₂CO₃) or an organic base like DBU.[3][16]
-
Control the Temperature: Exothermic reactions upon addition of the base or alkylating agent can lead to decomposition. Ensure additions are done slowly and with adequate cooling. Running the entire reaction at a lower temperature might improve stability.
-
Check Reagent Stability: The alkylating agent itself might be unstable under the reaction conditions. For example, some alkyl halides can undergo elimination in the presence of a strong base. Ensure the purity of your electrophile.
-
Inert Atmosphere: If your starting material or intermediates are sensitive to oxygen or moisture, ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Over-alkylation: It is possible that the desired product is being formed but then undergoes a second alkylation to form a quaternary triazolium salt.[17][18] This can often be detected by LC-MS. If this is the case, use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.
By systematically evaluating these parameters, you can identify the source of the low yield and decomposition and optimize your reaction for a successful outcome.
References
-
Fizer, M., Slivka, M., Baumer, V., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128888. [Link]
- Fizer, M., Slivka, M., Baumer, V., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
- El-Sayed, N. N. E., Abdel-Aziz, S. A., & El-Azab, A. S. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 1-13.
-
Bulger, P. G., Bagal, S. K., & Gair, S. (2006). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. [Link]
-
Shreeve, J. M., & Verma, R. D. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. [Link]
-
Singh, A., & Wahi, A. (2015). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Research on Chemical Intermediates, 41(11), 8565-8573. [Link]
- El-Sayed, N. N. E., Abdel-Aziz, S. A., & El-Azab, A. S. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
Taylor & Francis Online. (n.d.). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. [Link]
-
Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]
-
Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
University of Helsinki. (n.d.). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and. [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. [Link]
-
National Institutes of Health. (n.d.). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. [Link]
-
National Institutes of Health. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
PubMed. (2012). A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. [Link]
-
PubMed Central. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. [Link]
-
RHAZES: Green and Applied Chemistry. (2024). Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. [Link]
-
PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
Technical Support Center: Troubleshooting Low Yields in Triazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding low yields in 1,2,3-triazole synthesis, a cornerstone of "click chemistry." We will focus primarily on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions, offering insights grounded in mechanistic principles and extensive field experience.
Section 1: Troubleshooting Guide for Low-Yielding Triazole Synthesis
Low or no product yield is a frequent challenge in triazole synthesis. This section provides a systematic approach to diagnosing and resolving the root causes of poor reaction outcomes.
Issue 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a very low or no yield. What are the primary factors to investigate?
When encountering a low-yielding CuAAC reaction, the initial investigation should focus on the integrity of the catalytic system, the purity of the reagents, and the reaction environment.
Potential Cause 1: Inactive Copper Catalyst
The catalytically active species in CuAAC is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, particularly in the presence of dissolved oxygen.[1][2]
-
Troubleshooting Steps:
-
In Situ Reduction: The most common and convenient method to maintain the Cu(I) state is the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.[3][4] Sodium ascorbate is the most widely used reducing agent for this purpose.[5][6] Always prepare the sodium ascorbate solution fresh, as it can degrade over time.[1]
-
Degassing Solvents: Dissolved oxygen is a primary culprit in the oxidation of Cu(I).[1] It is crucial to degas all solvents (e.g., water, DMSO, THF) by sparging with an inert gas like argon or nitrogen before use.[7]
-
Inert Atmosphere: For particularly sensitive substrates or when working with low concentrations, conducting the reaction under an inert atmosphere (e.g., in a glovebox) can significantly improve yields by minimizing oxygen exposure.[7]
-
Ligand Stabilization: The use of a suitable ligand is critical for stabilizing the Cu(I) catalyst, preventing both oxidation and disproportionation into Cu(0) and Cu(II).[2][8][9]
-
Potential Cause 2: Reagent Purity and Stability
The purity of the azide and alkyne starting materials, as well as the solvents, can profoundly impact the reaction's success.[1]
-
Troubleshooting Steps:
-
Verify Purity: Use high-purity reagents and solvents. If impurities are suspected, consider purifying the starting materials.
-
Azide and Alkyne Stability: While generally stable, some azides and alkynes can be sensitive to specific conditions.[10][11] Ensure proper storage and handling. For instance, the incompatibility of azides with phosphoramidites used in automated oligonucleotide synthesis highlights the need for careful substrate consideration.[10]
-
Fresh Reducing Agent: As mentioned, always use a freshly prepared solution of sodium ascorbate.[1]
-
Potential Cause 3: Suboptimal Reaction Conditions
The choice of solvent, temperature, and reactant concentrations can significantly influence the reaction rate and final yield.
-
Troubleshooting Steps:
-
Solvent Selection: The CuAAC reaction is compatible with a wide range of solvents, including water, DMSO, DMF, and THF.[7] Polar solvents can stabilize the transition state and enhance the reaction rate.[12] Water is often an excellent choice and can accelerate the reaction.[7] For substrates with poor water solubility, using a co-solvent like DMSO or DMF can be beneficial.[7]
-
Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes improve the yield, especially with sterically hindered substrates.[13][14]
-
Stoichiometry: While a 1:1 ratio of azide to alkyne is ideal, using a slight excess (1.1-1.5 equivalents) of one of the reactants can sometimes drive the reaction to completion.
-
Issue 2: My Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazole synthesis is inefficient.
The RuAAC reaction, which selectively yields the 1,5-isomer, has its own set of challenges, primarily related to catalyst activity and solvent choice.[15][16]
Potential Cause 1: Catalyst Deactivation
Ruthenium catalysts can be deactivated by certain functional groups or reaction conditions.[17] For instance, sulfur-containing compounds like thioureas can ligate to the ruthenium center and inhibit catalysis.[16]
-
Troubleshooting Steps:
-
Catalyst Choice: Several ruthenium complexes are effective, with CpRuCl(PPh₃)₂ and CpRuCl(COD) being common choices.[16] Complexes with more labile ligands, like cyclooctadiene (COD), often allow for reactions at lower temperatures.[17][18]
-
Substrate Compatibility: Be mindful of functional groups in your substrates that could potentially poison the catalyst.
-
Potential Cause 2: Improper Solvent System
The choice of solvent is critical for RuAAC reactions.
-
Troubleshooting Steps:
-
Aprotic Solvents: RuAAC reactions are typically performed in nonprotic solvents.[16] Aromatic solvents like benzene and toluene, or ethers such as THF and dioxane, are commonly used.[16]
-
Avoid Protic Solvents: Protic solvents like water and alcohols are generally unsuitable for RuAAC, often leading to low yields and byproduct formation.[16]
-
Substrate Solubility: If your substrates have poor solubility in the recommended non-polar solvents, consider modifying them with solubilizing groups if possible.[15]
-
Potential Cause 3: Reaction Temperature and Time
-
Troubleshooting Steps:
-
Temperature Optimization: While some highly reactive catalysts can work at room temperature, heating is often necessary to achieve reasonable reaction times.[16] For bis(triphenylphosphine) complexes, temperatures above 60 °C are often advisable.[17]
-
Microwave Irradiation: Microwave heating can sometimes be advantageous, leading to higher yields and reduced byproduct formation compared to conventional heating.[16]
-
Issue 3: I'm observing unexpected side products or the wrong regioisomer.
The formation of byproducts or incorrect regioisomers points to issues with reaction control and selectivity.
Potential Cause 1: Unwanted Regioisomer Formation
-
Thermal Cycloaddition: The uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition often produces a mixture of 1,4- and 1,5-disubstituted triazoles because the activation energies for both pathways are similar.[3][15]
-
Solution: For high regioselectivity, a catalyzed reaction is strongly recommended. Use CuAAC for the 1,4-isomer and RuAAC for the 1,5-isomer.[15]
-
-
Contamination in CuAAC: Observing the 1,5-isomer in a CuAAC reaction is unusual but could indicate a competing thermal reaction if high temperatures are used, or potential issues with the catalyst system.
Potential Cause 2: Oxidative Homocoupling of Alkynes (Glaser Coupling)
In CuAAC, oxidative homocoupling of the terminal alkyne to form a diyne is a common side reaction, especially if the concentration of active Cu(I) is low and oxygen is present.
-
Troubleshooting Steps:
-
Maintain Reducing Conditions: Ensure an adequate concentration of a reducing agent like sodium ascorbate throughout the reaction.[4]
-
Minimize Oxygen: Thoroughly degas solvents and consider running the reaction under an inert atmosphere.[4]
-
Use of Ligands: Stabilizing ligands can help suppress this side reaction.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in the CuAAC reaction, and how do I choose the right one?
Ligands are crucial for a successful CuAAC reaction. They serve multiple purposes:
-
Stabilize Cu(I): Ligands protect the Cu(I) catalyst from oxidation and disproportionation.[2][8]
-
Increase Solubility: They can enhance the solubility of the copper catalyst in the reaction medium.[2]
-
Accelerate the Reaction: Ligands can significantly increase the reaction rate.[19][20]
Choosing a Ligand:
-
For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used and effective ligand.[2]
-
For Aqueous/Biological Systems: Water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and BTTAA are highly recommended for bioconjugation reactions due to their excellent water solubility and ability to protect sensitive biomolecules.[1][2] The choice of ligand can be critical, as some may be inhibitory at higher concentrations in certain solvent systems.[21]
Q2: What is the optimal order of reagent addition for a CuAAC reaction?
The order of addition can significantly impact the reaction outcome. A generally recommended procedure is:[7]
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has coordinated, which could lead to the formation of insoluble copper species.[7][22]
Q3: Can internal alkynes be used in these cycloaddition reactions?
-
CuAAC: The standard CuAAC reaction requires a terminal alkyne because the mechanism involves the formation of a copper acetylide intermediate.[16]
-
RuAAC: A significant advantage of the RuAAC reaction is its ability to utilize both terminal and internal alkynes, providing access to fully substituted 1,4,5-triazoles.[16][23]
Q4: How do I purify my triazole product?
A key advantage of "click" chemistry is that the reactions are often very clean, and the products can sometimes be isolated with high purity after simple filtration or extraction.[24] However, if further purification is needed:
-
Column Chromatography: This is a standard method for purifying organic compounds.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Extraction: For aqueous reaction mixtures, the product can often be extracted into an organic solvent like ethyl acetate or dichloromethane.[24] In some cases, diluting reactions run in DMF or DMSO with water can precipitate the product.[24]
Section 3: Data and Protocols
Table 1: Common Solvents and Their Impact on Triazole Synthesis
| Solvent System | Reaction Type | Typical Observations and Recommendations |
| Water / Water-Alcohol Mixtures | CuAAC | Often accelerates the reaction rate.[7] Ideal for bioconjugation. |
| DMSO, DMF, THF | CuAAC / RuAAC | Good for dissolving a wide range of organic substrates. Can be used as co-solvents with water in CuAAC.[7] |
| Toluene, Benzene | RuAAC | Standard aromatic solvents for RuAAC.[16] |
| Protic Solvents (e.g., Methanol) | RuAAC | Generally detrimental, leading to low yields and side products.[16][17] |
Protocol: General Procedure for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation:
-
In a vial, dissolve the alkyne (1.0 eq) and azide (1.1 eq) in a suitable solvent (e.g., 1:1 mixture of deionized water and t-butanol).
-
In a separate microcentrifuge tube, prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
-
In another microcentrifuge tube, prepare a 10 mM solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Assembly:
-
To the vial containing the alkyne and azide, add the CuSO₄ solution (0.05 eq). If using a ligand, it should be pre-mixed with the copper solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 eq).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[24]
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Yield in CuAAC Reactions
Caption: Troubleshooting flowchart for low yield in CuAAC synthesis.
Diagram 2: The Central Role of Cu(I) in the CuAAC Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jenabioscience.com [jenabioscience.com]
- 23. Click Chemistry [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 3-Chloro-1H-1,2,4-triazole-5-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatography purification of this important heterocyclic compound. Our aim is to equip you with the scientific rationale behind the purification process, enabling you to overcome common challenges and achieve high purity of your target compound.
Introduction to the Purification Challenge
This compound is a polar heterocyclic compound, and its purification by normal-phase column chromatography on silica gel presents a unique set of challenges. The presence of the chloro-substituent and the triazole ring system influences the molecule's polarity and its interaction with the stationary phase. This guide will walk you through a systematic approach to developing a robust purification protocol and troubleshooting common issues.
Pre-Chromatography Checklist: Setting the Stage for Success
Before proceeding with column chromatography, a thorough preliminary analysis is crucial. This will save you time and resources in the long run.
1. Thin-Layer Chromatography (TLC) Analysis: TLC is an indispensable tool for developing your column chromatography method. It allows you to quickly screen various solvent systems to find the optimal mobile phase for separation.
-
Objective: To find a solvent system that provides good separation between your target compound and any impurities, with an ideal Rf value of 0.2-0.4 for the target compound. A lower Rf provides better separation but may lead to longer elution times and band broadening.
-
Recommended Starting Solvent Systems: Due to the polar nature of the triazole ring, a mixture of a non-polar and a polar solvent is typically required. Start with the following ratios and adjust as necessary:
-
Ethyl acetate / Hexane
-
Dichloromethane / Methanol
-
Toluene / Acetone
-
-
Visualization: Use a UV lamp (254 nm) to visualize the spots, as the triazole ring is UV active. Staining with potassium permanganate can also be used to visualize non-UV active impurities.
2. Solubility and Stability Check: It is essential to assess the solubility and stability of your crude product in the chosen solvent system.
-
Solubility: Your crude material should be soluble in the initial mobile phase. If not, you may need to employ a stronger solvent for loading, but be mindful that this can affect the separation.
-
Stability on Silica Gel: Triazoles can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, potentially leading to degradation. To check for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe streaking or the appearance of new spots, your compound may be degrading. In such cases, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Step-by-Step Column Chromatography Protocol
This protocol provides a general framework for the purification of this compound. Optimization will be necessary based on your specific crude mixture.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass column
-
Eluent (chosen from TLC analysis)
-
Sand
-
Collection tubes
Procedure:
-
Column Packing (Slurry Method): a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. c. Drain the excess solvent until the solvent level is just above the silica bed. d. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica bed. b. Dry Loading: If the crude product has poor solubility in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: a. Carefully add the eluent to the column. b. Apply gentle pressure (if necessary) to maintain a steady flow rate. c. Isocratic Elution: Use the same solvent composition throughout the purification. This is suitable for simple separations. d. Gradient Elution: Gradually increase the polarity of the eluent during the separation. This is effective for complex mixtures with compounds of varying polarities. A typical gradient could be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane.
-
Fraction Collection and Analysis: a. Collect fractions of a suitable volume. b. Analyze the fractions by TLC to identify those containing the pure product. c. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | - Inappropriate solvent system. - Column overloading. - Co-elution of impurities. | - Re-optimize the solvent system using TLC. - Reduce the amount of crude material loaded onto the column. - Consider using a different stationary phase (e.g., alumina, reversed-phase silica). |
| Low Yield | - Compound degradation on silica gel. - Compound is too polar and remains on the column. - Incomplete elution. | - Perform a stability test on silica gel. If degradation occurs, use deactivated silica or an alternative stationary phase.[1] - Increase the polarity of the eluent. - Ensure complete elution by flushing the column with a highly polar solvent at the end. |
| Band Tailing/Streaking | - Strong interaction between the compound and silica gel. - Column channeling or poor packing. | - Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, or acetic acid for acidic compounds). - Repack the column carefully to ensure a homogenous bed. |
| Cracks in the Silica Bed | - Running the column dry. - Rapid changes in solvent polarity. | - Always keep the silica bed covered with solvent. - When running a gradient, increase the polarity gradually. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: Based on the non-chlorinated analog and similar heterocyclic compounds, the pure product is expected to be a white to off-white solid.[2]
Q2: How does the chloro-substituent affect the polarity and elution profile? A2: The chloro group is electron-withdrawing and will increase the overall polarity of the molecule compared to its non-chlorinated counterpart. This means that a more polar eluent system may be required for elution from a normal-phase silica gel column.
Q3: Can I use reversed-phase chromatography for this purification? A3: Yes, reversed-phase chromatography is a viable alternative, especially for polar compounds.[3] A C18 column with a mobile phase of water and acetonitrile or methanol would be a good starting point.
Q4: What are the potential impurities I should look out for? A4: Potential impurities will depend on the synthetic route used. Common impurities may include unreacted starting materials, regioisomers, and by-products from side reactions.[4][5] A thorough analysis of your reaction by TLC or LC-MS before purification is recommended.
Q5: My compound seems to be unstable on silica gel. What are my options? A5: If you suspect your compound is degrading on silica gel, you can try the following:
-
Deactivate the silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, pack the column, and then equilibrate with the eluent without triethylamine before loading your sample.
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation.
Visualizing the Workflow
Caption: Workflow for Column Chromatography Purification.
References
-
SIELC Technologies. (n.d.). Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Mikami, S., Tanaka, H., Kishi, H., Yoshida, S., & Toyota, K. (2018). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. HETEROCYCLES, 96(9), 1529.
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967329.
- BenchChem. (2025).
-
PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
- Google Patents. (n.d.). CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate.
- Al-Azzawi, A. M. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science (JUAPS), 18(02), 123-129.
-
The Royal Society of Chemistry. (2015). A Practical Flow Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Jaisankar, K. R., et al. (2014). Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. Monatshefte für Chemie - Chemical Monthly, 145(8), 1335-1343.
- Al-Jubury, A. K. (2015). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Journal of Natural Sciences Research, 5(10), 122-127.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Applications. (2022).
- Beilstein Journal of Organic Chemistry. (2021).
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
Sources
Technical Support Center: Recrystallization of Triazole Esters
Welcome to the technical support center for the purification of triazole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical purification step of recrystallization. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common and complex issues, ensuring you can achieve the desired purity and yield for your compounds.
Understanding the Crystallization Landscape of Triazole Esters
Triazole esters represent a broad class of compounds with diverse applications, from pharmaceuticals to materials science. Their purification by recrystallization is often the method of choice to obtain highly pure crystalline material. However, the unique combination of the polar triazole ring and the often less polar ester functionality can present specific challenges in solvent selection and crystallization behavior. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most frequently encountered issues during the recrystallization of triazole esters. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to its resolution.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: I dissolved my crude triazole ester in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This occurs when the solubility of the compound is exceeded while the solution temperature is still above the compound's melting point (or the melting point of an impure mixture).[2] For triazole esters, this can be exacerbated by the presence of impurities that depress the melting point.
Causality and Strategic Solutions:
-
High Supersaturation and Rapid Cooling: If the solution becomes supersaturated too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.
-
Inappropriate Solvent Choice: The solvent's boiling point might be significantly higher than the melting point of your triazole ester.
-
Solution: Select a solvent with a lower boiling point. If a single solvent is not suitable, a mixed-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[4] Then, add a few drops of the "good" solvent to redissolve the turbidity before allowing it to cool slowly.[4]
-
-
Presence of Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.
-
Solution: If the crude material is highly impure, consider a preliminary purification step such as flash chromatography before recrystallization. Even a partial purification can remove the impurities that are interfering with crystallization.
-
Issue 2: Poor or No Crystal Formation Upon Cooling
Q: My triazole ester remains in solution even after prolonged cooling in an ice bath. What steps can I take to induce crystallization?
A: A supersaturated solution is necessary for crystallization to occur, but sometimes the activation energy for nucleation is too high for crystals to form spontaneously.
Causality and Strategic Solutions:
-
Insufficient Supersaturation: You may have used too much solvent, and the solution is not yet saturated at the lower temperature.
-
Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3] This will increase the concentration of the triazole ester.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point, or a nucleus.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can act as nucleation sites.[3]
-
Solution 2: Seeding: If you have a small amount of the pure triazole ester, add a single seed crystal to the cooled solution.[3] This provides a template for further crystal growth.
-
-
Solution is Too Dilute: The concentration of the triazole ester may be below its solubility limit even at low temperatures.
-
Solution: Concentrate the solution by removing a portion of the solvent under reduced pressure (e.g., using a rotary evaporator) and then attempt to recrystallize.[3]
-
Issue 3: Low Recovery of the Purified Triazole Ester
Q: I successfully obtained pure crystals, but my final yield is very low. What are the common causes of product loss during recrystallization?
A: Low yield is a frequent issue and can often be traced back to several key steps in the procedure.
Causality and Strategic Solutions:
-
Using an Excessive Amount of Solvent: This is the most common reason for low recovery. A significant portion of your compound will remain dissolved in the mother liquor.[3]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. It is better to add the solvent in small portions. The mother liquor can be concentrated to recover a second crop of crystals, which should be assessed for purity.[3]
-
-
Premature Crystallization: The product may crystallize too early, for instance, during hot filtration.
-
Solution: Ensure that the funnel and receiving flask are pre-heated before filtering the hot solution.[3] Using a slight excess of solvent during the dissolution step can also help prevent premature crystallization, and this excess can be evaporated after filtration.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Table 1: Common Solvents and Solvent Systems for Triazole Ester Recrystallization
| Solvent/System | Polarity | Typical Use Case | Reference |
| Ethanol/Water | Polar Protic | For more polar triazole esters. The ratio can be adjusted to fine-tune solubility. | [3] |
| Ethyl Acetate/Hexane | Medium to Nonpolar | A versatile system for less polar triazole esters. | [3][5] |
| Acetone/Chloroform | Medium Polarity | Has been successfully used for specific triazole ester derivatives. | [6] |
| Dichloromethane/Hexane | Medium to Nonpolar | Effective for inducing crystallization of moderately polar compounds. | [5] |
| Diethyl Ether/Hexane | Nonpolar | Suitable for relatively nonpolar triazole esters. | [5] |
| Ethanol | Polar Protic | Used for triazole esters with good solubility at high temperatures and poor solubility at low temperatures. | [5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my specific triazole ester?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7] The principle of "like dissolves like" is a good starting point; for esters, solvents like ethyl acetate can be effective.[8] The best approach is to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, ethyl acetate, toluene, hexane) to empirically determine the optimal choice.
Q2: What is a mixed-solvent recrystallization and when should I use it?
A2: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility characteristics.[4] You dissolve your compound in a "good" solvent in which it is very soluble, and then you add a miscible "poor" solvent (antisolvent) in which the compound is insoluble, until the solution becomes turbid.[4][9] This technique is particularly useful for fine-tuning the solubility and inducing crystallization.
Q3: My recrystallized product is still impure. What should I do?
A3: If a single recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary. However, if significant impurities remain, it's possible that they have very similar solubility properties to your desired compound. In such cases, an alternative purification technique like column chromatography may be required.[10]
Q4: How can I remove residual metal catalysts (e.g., copper) from my triazole ester synthesis?
A4: If your synthesis involved a copper catalyst (e.g., in a CuAAC "click" reaction), residual copper can be an impurity. Washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA can help remove the copper ions.[11]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude triazole ester in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a funnel and a new flask, and quickly filter the hot solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Crystal Formation: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals completely, for example, in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude triazole ester in the minimum amount of a hot "good" solvent.
-
Addition of Antisolvent: While keeping the solution hot, add a "poor" solvent (antisolvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 3-7 from the single-solvent protocol.
References
-
IISTE. (2017). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Chemistry and Materials Research, 9(3). Retrieved from [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. iiste.org [iiste.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isomeric Mixtures in Triazole Alkylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of managing isomeric mixtures during the alkylation of triazoles. As the utility of substituted triazoles in pharmaceuticals and materials science continues to grow, precise control over their synthesis is paramount.[1][2][3] This resource is designed to explain the causality behind experimental outcomes and provide actionable protocols to resolve regioselectivity issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the alkylation of 1,2,4-triazoles and related heterocycles, offering a systematic approach to diagnosis and resolution.
Issue 1: Poor Regioselectivity Resulting in an Isomeric Mixture
Question: My alkylation of a 1,2,4-triazole is yielding a mixture of N1 and N4 substituted products, and I need to favor the N1 isomer. How can I improve the regioselectivity?
Answer: This is a frequent challenge stemming from the fact that the 1,2,4-triazole anion has significant electron density on both the N1 and N4 positions, making them both nucleophilic. The resulting isomer ratio is a delicate balance of steric effects, electronics, and reaction conditions, which can be tuned to favor the desired product. The N1-substituted isomer is often the kinetic product and is typically favored in many standard conditions.[1][4][5]
-
Influence of the Base: The choice of base is critical. Strong, non-nucleophilic bases often provide better selectivity.
-
Expert Insight: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice for promoting N1 selectivity. It is a sterically hindered, non-nucleophilic base that facilitates proton abstraction without interfering with the alkylating agent.[1][5] In many cases, using DBU in a solvent like THF can consistently produce N1:N4 ratios of approximately 90:10.[5] Strong bases like NaH deprotonate the triazole to form the sodium salt; the subsequent alkylation regioselectivity can be influenced by solvent and cation coordination. Weaker inorganic bases like K₂CO₃ can also be effective but may result in different isomer ratios.[6][7]
-
-
Solvent Effects: The solvent system dictates the solubility of reagents and stabilizes transition states, thereby influencing the reaction pathway.
-
Expert Insight: Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are commonly used.[1][8] THF is often paired effectively with DBU.[1][5] Polar aprotic solvents can enhance reaction rates and may influence selectivity by solvating the cationic counter-ion of the base.[8][9] In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the triazole nitrogens, altering their relative nucleophilicity and potentially leading to lower selectivity.[8][10]
-
-
Reaction Temperature: Temperature can shift the balance between kinetic and thermodynamic control.
-
Expert Insight: Alkylation is typically under kinetic control, where the product that is formed fastest predominates. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often enhances the kinetic selectivity for the N1 isomer.[1] In some systems, higher temperatures can lead to the thermal rearrangement of the kinetic isomer to the more thermodynamically stable one, though this is not always the case and can be system-dependent.[11]
-
Caption: Workflow for troubleshooting poor regioselectivity.
Issue 2: Difficulty in Separating Regioisomers
Question: My reaction produced an inseparable mixture of N1 and N4 isomers. What are the best strategies for purification?
Answer: Due to their structural similarity, triazole regioisomers often exhibit very close physical properties, making separation challenging. However, in many cases, they are separable with careful optimization of purification techniques.[1][4]
-
Flash Column Chromatography (Primary Method): This is the most successful and widely used technique.
-
Expert Insight: The key is finding a solvent system that maximizes the difference in retention factors (ΔRf). The N1 isomer is generally less polar than the N4 isomer.
-
Solvent System Selection: Start with a standard mobile phase like Ethyl Acetate/Hexanes. If co-elution occurs, try increasing the polarity difference by switching to Dichloromethane/Methanol or incorporating a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to sharpen peaks.
-
Gradient Elution: A shallow solvent gradient can effectively resolve closely eluting spots.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
-
-
Recrystallization: This method is effective if one isomer is significantly more abundant or has markedly different solubility properties. It is often used after chromatography to achieve final purity.
-
Preparative HPLC: For high-value materials or when chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution, albeit at a higher cost and lower throughput.
-
TLC Analysis: Carefully run TLC plates in various solvent systems (e.g., 20%, 40%, 60% EtOAc in Hexanes; 2%, 5% MeOH in DCM) to find the optimal mobile phase that shows baseline separation of the two isomers.
-
Column Packing: Dry pack a silica gel column appropriately sized for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude material by weight).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the column. This technique prevents band broadening.
-
Elution: Begin eluting with the optimized mobile phase. If separation is still marginal, use a slow, shallow gradient.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of each isomer.
Issue 3: Ambiguous Structural Assignment of Isomers
Question: I have separated two isomers, but I cannot definitively determine which is the N1-substituted and which is the N4-substituted product. How can I assign the structures?
Answer: Unambiguous characterization is essential. While 1D NMR provides initial clues, advanced spectroscopic methods are often required for a conclusive assignment.
-
NMR Spectroscopy (Definitive Method):
-
¹H NMR: The chemical shifts of the triazole ring protons can differ between isomers. In 1-substituted-1,2,4-triazoles, you will see two distinct singlets for the C3-H and C5-H protons.[7] In the symmetric 4-substituted isomer, the C3-H and C5-H protons are equivalent, resulting in a single signal.
-
¹³C NMR: The chemical shifts of the triazole ring carbons will also differ.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is the most powerful tool for this task. Look for long-range (2-3 bond) correlations between the protons of your alkyl group (e.g., the -CH₂- adjacent to the ring) and the carbons of the triazole ring.
-
An N1-alkyl group's protons will show an HMBC correlation to the C5 carbon.
-
An N4-alkyl group's protons will show HMBC correlations to both the C3 and C5 carbons.
-
-
-
Single-Crystal X-ray Diffraction: If you can grow a suitable crystal of one of the isomers, this technique provides an unambiguous 3D structure and is considered the gold standard for structural elucidation.[6][12][13]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE can reveal through-space proximity between the alkyl group protons and the triazole ring protons, helping to confirm the substitution pattern.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 11. scispace.com [scispace.com]
- 12. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving Solubility of Triazole Intermediates for Reaction
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies for a common challenge in synthetic chemistry: enhancing the solubility of triazole intermediates to ensure efficient and successful reactions. Understanding the principles of solubility and having a systematic approach to overcoming these issues is critical for advancing research and development.
Understanding Triazole Solubility: The "Why" Behind the Problem
Triazole-containing compounds are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and stable structure.[1][2][3][4] However, the very features that make them attractive, such as their planar, aromatic nature and potential for strong intermolecular interactions like hydrogen bonding and π-stacking, can also lead to poor solubility.[5][6] Low solubility is a significant hurdle, often resulting in slow or incomplete reactions, low yields, and difficulties in purification.[7]
The solubility of a triazole intermediate is governed by a delicate balance of factors:
-
Molecular Structure: The presence of polar functional groups versus nonpolar hydrocarbon portions significantly influences solubility. For instance, the butyl group on 4-butyl-1,2,4-triazole contributes to its hydrophobic nature and limited water solubility.[8]
-
Crystal Lattice Energy: Strong intermolecular forces in the solid state require more energy to overcome during dissolution.
-
Solvent Properties: The principle of "like dissolves like" is paramount. The polarity, hydrogen bonding capability, and dielectric constant of the solvent must be compatible with the solute.[9]
-
Temperature: For most solids, solubility increases with temperature.[5][8]
This guide will walk you through a logical progression of techniques to address these factors and systematically improve the solubility of your triazole intermediates.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the common issues you may encounter in the lab.
Q1: My triazole intermediate won't dissolve in my primary reaction solvent. What's my first step?
A1: Systematic Solvent Screening.
Before making any drastic changes to your reaction, a systematic solvent screening is the most logical first step. Do not rely on a single solvent. Test a range of solvents with varying polarities.
Rationale: The goal is to find a solvent that can effectively solvate the triazole intermediate. Polar solvents can stabilize charged intermediates that may form during a reaction, while non-polar solvents are better for non-polar reactants.[9] High-boiling aprotic polar solvents like DMSO and NMP have shown to be effective for some triazole syntheses.[10]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Accurately weigh a small, consistent amount of your triazole intermediate (e.g., 5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.
-
Observation: Stir or vortex each vial at room temperature for a set period (e.g., 15-30 minutes). Visually assess the degree of dissolution.
-
Heating: If the compound is not soluble at room temperature, gently heat the vials (e.g., to 40-50 °C) and observe any changes. Be cautious with volatile solvents.
-
Documentation: Record your observations in a structured table.
Data Presentation: Solvent Screening Results
| Solvent | Polarity Index | Dielectric Constant (20°C) | Observations (RT) | Observations (50°C) |
| Hexane | 0.1 | 1.89 | Insoluble | Insoluble |
| Toluene | 2.4 | 2.38 | Sparingly Soluble | Partially Soluble |
| Dichloromethane (DCM) | 3.1 | 9.08 | Partially Soluble | Soluble |
| Tetrahydrofuran (THF) | 4.0 | 7.52 | Partially Soluble | Soluble |
| Acetonitrile (MeCN) | 5.8 | 37.5 | Soluble | Soluble |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Very Soluble | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very Soluble | Very Soluble |
| Ethanol | 4.3 | 24.5 | Sparingly Soluble | Soluble |
| Water | 10.2 | 80.1 | Insoluble | Sparingly Soluble |
Note: This is an example table. Your results will vary based on your specific triazole intermediate.
Q2: I've found a few solvents where my intermediate is partially soluble, but not completely. What's next?
A2: Employ a Co-Solvent System.
Using a mixture of solvents, known as a co-solvent system, is a powerful technique to enhance solubility.[11][12] Often, a small amount of a "stronger" solvent can dramatically increase the solubility in a "weaker," but otherwise desirable, primary solvent.[13]
Rationale: Co-solvents work by reducing the polarity of the primary solvent (if it's highly polar like water) or by disrupting the solvent's self-association, making it more favorable for the solute to dissolve.[][15] This technique is widely used in pharmaceutical formulations to dissolve nonpolar drugs.[16][17] Binary solvent mixtures can sometimes exhibit synergistic solvation, where the mixture has a higher solvating power than either pure solvent.[18]
Experimental Protocol: Co-Solvent Optimization
-
Primary Solvent: Start with your primary reaction solvent in the reaction vessel.
-
Intermediate Addition: Add your triazole intermediate.
-
Co-solvent Titration: While stirring, slowly add a good solvent (e.g., DMSO, DMF) dropwise until the intermediate completely dissolves.[19]
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for the scaled-up reaction.[19]
-
Compatibility Check: Ensure the co-solvent is compatible with your reaction conditions and reagents.[11]
Q3: My reaction is very sensitive to the solvent, and co-solvents are affecting my product profile. Are there other options?
A3: Modify Physical and Chemical Conditions.
If altering the bulk solvent system is not ideal, you can try several other proven techniques:
-
Temperature Adjustment: Increasing the temperature often increases solubility.[5][8] However, be mindful of the stability of your reactants and products at higher temperatures. Some triazole syntheses have shown that lower temperatures can actually increase yield.[20]
-
pH Modification (for ionizable triazoles): If your triazole intermediate has acidic or basic functional groups, adjusting the pH of the medium can convert it into a more soluble salt form.[][21] This is a common strategy for nitrogen-containing heterocycles.[6] For example, basic compounds are often more soluble in acidic conditions.[22]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can improve the rate of dissolution.[23][24] This can be achieved by micronization (grinding) or sonication.[19] It's important to note that this doesn't increase the equilibrium solubility but can help a stubborn compound dissolve faster.[17][24]
-
Use of Additives: In some cases, additives can improve reaction efficiency, which may be related to improved solubility or stabilization of intermediates.[25] Ionic liquids have also been used as solvents and catalysts to improve reaction rates and regioselectivity in triazole synthesis.[2]
Q4: I'm working with a basic triazole. How do I apply pH modification?
A4: Salt Formation through Acid Addition.
For a triazole with a basic nitrogen atom, you can form a more soluble salt by adding a small amount of acid.
Rationale: The protonation of a basic site on the triazole creates an ionic species, which is generally more soluble in polar solvents. This is a well-established technique for improving the solubility of active pharmaceutical ingredients (APIs).[26][27]
Experimental Protocol: In-Situ Salt Formation for Improved Solubility
-
Solvent & Intermediate: Suspend your basic triazole intermediate in your chosen reaction solvent.
-
Acid Addition: Add a stoichiometric equivalent (or a slight excess) of a suitable organic or inorganic acid (e.g., HCl in an organic solvent, p-toluenesulfonic acid).
-
Stir and Observe: Stir the mixture at room temperature. You should observe the solid dissolving as the salt is formed.
-
Proceed with Reaction: Once a clear solution is obtained, you can proceed with the addition of your other reagents.
Caution: Ensure that the acidic conditions are compatible with your other reagents and the desired reaction pathway.
Visualizing the Troubleshooting Workflow
To aid in your decision-making process, the following diagram outlines a logical workflow for addressing solubility issues with triazole intermediates.
Caption: A decision tree for troubleshooting triazole intermediate solubility.
Final Recommendations from the Field
-
Always start with small-scale tests: Before committing a large amount of material, test your solubilization strategy on a small scale.[22]
-
Document everything: Keep meticulous records of solvents, co-solvent ratios, temperatures, and outcomes. This data is invaluable for reproducibility and future projects.
-
Consider the downstream process: Your chosen solubilization method must be compatible with your reaction work-up and purification. For example, a very high-boiling solvent like DMSO can be difficult to remove.
-
Safety first: Always consult the Safety Data Sheet (SDS) for all solvents and reagents. When heating solvents, take appropriate precautions to avoid over-pressurization and potential hazards.
By adopting a systematic and informed approach, you can effectively overcome the solubility challenges posed by triazole intermediates, leading to more efficient reactions and successful outcomes in your research and development endeavors.
References
- How To Use Organic Intermediates To Speed Up Chemical Reactions. (2024, December 12). Google Cloud.
- 1,2,4-Triazole - Solubility of Things. Solubility of Things.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
- Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH).
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- What are the solvent effects on Triazole reactions? - Blog. Autechre.
- Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- 4-Butyl-1,2,4-triazole - Solubility of Things. Solubility of Things.
- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. National Institutes of Health (NIH).
- Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Benchchem.
- Table 1 Screening of different solvents for the synthesis of triazole 4a. ResearchGate.
- Cosolvent - Wikipedia. Wikipedia.
- Technical Support Center: Overcoming Poor Solubility of Starting Materials. Benchchem.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- Mastering the Chemistry of Triazole: A Comprehensive Guide for Global Chemical Buyers. Chemneo.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH).
- Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development. ACS Publications.
- Cosolvent – Knowledge and References. Taylor & Francis.
- Tactics to Improve Solubility. Royal Society of Chemistry.
- synthesis of 1,2,4 triazole compounds. ISRES.
- Effect of Temperature and Solvent on Molecular Interactions of 1,2,4-Triazole Derivative. Asian Journal of Research in Chemistry.
- Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. PubMed.
- Solvation Effects in Organic Chemistry. ACS Publications.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- diazonium salt formation on heterocycles. Sciencemadness Discussion Board.
- Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. ResearchGate.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Institutes of Health (NIH).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
- Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. PubMed.
- Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
- Solubility of triazole? ResearchGate.
- Comprehensive Organic Reactions in Aqueous Media. Wiley Online Library.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
- What is the list of some important solvents used in organic reactions and the purpose of using it? Quora.
- Reaction Work-Ups. Chemistry LibreTexts.
- Research progress of triazole derivatives in the discovery of agricultural chemicals. MDPI.
- Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles | Organic Letters. ACS Publications.
- Development of organic reactions that productively leverage physical properties. National Institutes of Health (NIH).
- A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. LabManager.
- How to be a Better Troubleshooter in Your Laboratory. GoldBio.
Sources
- 1. chemneo.com [chemneo.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edulabchina.com [edulabchina.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 10. researchgate.net [researchgate.net]
- 11. ranhangchem.com [ranhangchem.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. ijpbr.in [ijpbr.in]
- 17. ijmsdr.org [ijmsdr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. frontiersin.org [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. longdom.org [longdom.org]
- 26. research.aston.ac.uk [research.aston.ac.uk]
- 27. sigmaaldrich.com [sigmaaldrich.com]
anhydrous conditions for triazole synthesis to prevent side reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for ensuring anhydrous conditions in triazole synthesis. While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famously robust and often performed in aqueous media, certain substrates, catalytic systems, and synthetic goals necessitate the strict exclusion of water to prevent side reactions, improve yields, and ensure product purity.[1][2] This guide provides in-depth troubleshooting for common issues encountered during these sensitive reactions and details the rigorous techniques required for success.
Troubleshooting Guide: Common Issues in Anhydrous Triazole Synthesis
This section addresses specific experimental problems in a question-and-answer format, focusing on water as the likely culprit and providing actionable solutions.
Question 1: My reaction yield is low, and I'm observing a significant amount of a diyne byproduct. What's going wrong?
Answer: This is a classic case of oxidative alkyne homocoupling, commonly known as Glaser coupling. This side reaction is often promoted by the presence of oxygen and can be exacerbated by protic species, including water, which can interfere with the copper(I) catalytic cycle.[3]
-
Causality: The desired CuAAC pathway relies on the formation of a copper(I) acetylide intermediate.[4] In the presence of oxygen, Cu(I) can be oxidized to Cu(II), which preferentially catalyzes the homocoupling of your terminal alkyne to form a 1,3-diyne. Water can facilitate these oxidative pathways and destabilize the key catalytic intermediates.
-
Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere using a Schlenk line or a glove box to prevent the ingress of oxygen.[5][6]
-
Use of Reducing Agents: For reactions using a Cu(II) preseasoning, the addition of a mild reducing agent like sodium ascorbate is crucial to maintain a sufficient concentration of the active Cu(I) catalyst.[3][7]
-
Anhydrous Solvents: Use freshly distilled anhydrous solvents to minimize protic interference. (See Protocol 2).
-
Question 2: I am attempting to synthesize a 1,2,4-triazole from a hydrazide precursor, but my main product is a 1,3,4-oxadiazole. Why is this happening?
Answer: The formation of a 1,3,4-oxadiazole is a common competitive cyclization pathway in the synthesis of 1,2,4-triazoles, especially when starting from hydrazides.[8] The presence of water can significantly favor this unwanted side reaction.
-
Causality: Water can act as a competing nucleophile or facilitate the hydrolysis of intermediates, altering the reaction pathway to favor the thermodynamically stable oxadiazole ring over the desired triazole.
-
Solution:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure all reagents, solvents, and glassware are rigorously dried.[8]
-
Aprotic Solvent Choice: Use a high-purity, anhydrous, aprotic solvent like toluene, THF, or dioxane.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic pathway leading to the triazole over the thermodynamic pathway to the oxadiazole.[8]
-
Question 3: My reaction with a sulfonyl azide is not producing the expected N-sulfonyl triazole. Instead, I am isolating an N-sulfonyl amide. What is the cause?
Answer: This side reaction is a known issue when performing CuAAC with sulfonyl azides in the presence of water or other nucleophilic solvents. The key triazolyl-copper intermediate is susceptible to decomposition under these conditions.[2]
-
Causality: The strong electron-withdrawing nature of the sulfonyl group destabilizes the initially formed copper-triazole intermediate. This intermediate can undergo ring-chain isomerization and subsequent irreversible loss of N₂, forming a ketenimine. In the presence of water, this highly reactive ketenimine is rapidly hydrolyzed to the corresponding N-sulfonyl amide.[2]
-
Solution:
-
Anhydrous, Non-Nucleophilic Solvent: The reaction must be performed under strictly anhydrous conditions. The established protocol for preventing this side reaction uses a solvent system like chloroform with a non-nucleophilic base such as 2,6-lutidine.[2]
-
Temperature Control: Maintaining a low temperature (e.g., 0 °C) can help stabilize the triazolyl-copper intermediate, allowing the desired catalytic cycle to complete before decomposition occurs.[2]
-
Question 4: My terminal alkyne starting material is being consumed, but I'm not forming the triazole product. TLC analysis shows a new, more polar spot that is not the azide.
Answer: You are likely observing the hydration of your alkyne to form a ketone (or an aldehyde if using specific anti-Markovnikov conditions). This is a common side reaction if trace acid and water are present.[9][10]
-
Causality: The combination of a protic source (water) and an acid catalyst (which can be trace impurities or generated from certain copper salts) leads to the Markovnikov hydration of the alkyne. This proceeds via an enol intermediate that rapidly tautomerizes to the more stable ketone.[11]
-
Solution:
-
High Purity Reagents: Use high-purity copper sources and ensure your starting materials are free of acidic impurities.
-
Anhydrous Conditions: Use rigorously dried solvents and reagents to eliminate the water required for hydration.
-
Buffered System: If acidic conditions are unavoidable due to the catalyst system, consider adding a non-nucleophilic base (e.g., proton sponge or 2,6-lutidine) to scavenge protons without interfering with the reaction.
-
Frequently Asked Questions (FAQs)
-
Q: Isn't CuAAC or "Click Chemistry" supposed to be insensitive to water? A: Yes, one of the celebrated features of the archetypal CuAAC reaction is its tolerance for aqueous and protic environments.[12][13] This holds true for many applications, especially in bioconjugation. However, "water-tolerant" does not mean "water-immune." For certain sensitive substrates, preventing side reactions like alkyne homocoupling or hydrolysis requires anhydrous conditions.[3][14] Furthermore, other methods of triazole synthesis, such as those starting from hydrazides or involving sulfonyl azides, are not as robust and demand the exclusion of water.[2][8]
-
Q: How "dry" do my solvents and reagents need to be? A: For sensitive reactions, the water content should ideally be in the low parts-per-million (ppm) range. Standard "anhydrous" solvents from commercial suppliers often have water content between 30-50 ppm, which may be insufficient. Distilling solvents from an appropriate drying agent immediately before use is the gold standard for achieving sub-10 ppm water content.[15]
-
Q: What is the difference in water tolerance between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) reactions? A: Generally, CuAAC (yielding 1,4-disubstituted triazoles) is more tolerant of water.[12] RuAAC (yielding 1,5-disubstituted triazoles) is typically performed in nonprotic organic solvents like THF or toluene, as the catalytic cycle involving the ruthenacycle intermediate is more sensitive to protic species.[16] However, specific water-soluble ruthenium catalysts have been developed for aqueous applications.[17]
-
Q: Should I use Nitrogen or Argon for my inert atmosphere? A: Both are effective at displacing oxygen and moisture. Nitrogen is significantly cheaper and sufficient for most applications.[6] Argon is denser than air, making it more effective at blanketing a reaction, as it will displace air from the bottom up. It is the preferred choice for highly sensitive reactions or when using reagents that can react with dinitrogen (e.g., some lithium species), though this is not typically a concern for triazole synthesis.[18]
Anhydrous Technique Protocols
Data Presentation: Common Drying Agents for Solvents
The choice of drying agent is critical for achieving truly anhydrous conditions. The following table summarizes common agents and their applications.
| Drying Agent | Suitable Solvents | Mechanism/Notes | Reference |
| Sodium/Benzophenone | Tetrahydrofuran (THF), Diethyl Ether | Reacts with water to form NaOH. Benzophenone acts as an indicator; a deep blue/purple color from the ketyl radical indicates an anhydrous state. Caution: Highly reactive. | [19] |
| **Calcium Hydride (CaH₂) ** | Dichloromethane (DCM), Acetonitrile (MeCN), Toluene | Reacts with water to form Ca(OH)₂ and H₂ gas. A versatile and effective drying agent for many common solvents. Requires distillation. | [19] |
| Activated Molecular Sieves (3Å or 4Å) | Most solvents (THF, DCM, MeCN, DMF) | Adsorbs water into its porous structure. Excellent for storing previously dried solvents or for pre-drying before distillation. Sieves must be activated by heating under vacuum. | [15][19] |
| Phosphorus Pentoxide (P₂O₅) | Halogenated solvents (DCM), Toluene | Extremely efficient but highly corrosive and can form a protective layer of phosphoric acid, limiting its effectiveness. Use with caution. | [15] |
Experimental Protocol 1: Glassware Preparation and Assembly
-
Cleaning: Thoroughly clean all glassware (reaction flask, condenser, addition funnel) with soap and water, followed by rinses with deionized water and acetone.
-
Drying: Place the glassware, along with a magnetic stir bar, in a drying oven (120-150 °C) for at least 4 hours, or preferably overnight.
-
Flame-Drying (Alternative): Assemble the hot glassware (e.g., flask with condenser). While flushing with a gentle stream of inert gas (N₂ or Ar), gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner until any condensed moisture evaporates. Exercise extreme caution.
-
Assembly and Cooling: Immediately assemble the hot glassware. Secure the joints with Keck clips. Insert a rubber septum on the main neck of the flask. Insert one needle connected to an inert gas line (e.g., a balloon filled with N₂ or Ar) and a second "exit" needle.[20]
-
Inert Gas Flush: Allow the glassware to cool to room temperature under a positive pressure of the inert gas. The flush displaces the air that was inside the hot flask. Once cool, remove the exit needle. The flask is now ready for use.[21]
dot
Caption: Workflow for Anhydrous Triazole Synthesis.
Experimental Protocol 2: Transfer of Anhydrous Solvents and Reagents
This protocol uses a syringe and needle, a fundamental technique for air- and moisture-sensitive chemistry.[20]
-
Prepare Syringe: Take a new, sealed plastic syringe. Open the packaging and screw on a metal needle that has been oven-dried.
-
Flush Syringe: Pierce the septum of a flask containing only inert gas. Withdraw a full volume of gas and expunge it into the lab atmosphere. Repeat this process three times to flush the syringe and needle.
-
Withdraw Reagent: Pierce the septum of your reagent bottle (which should be under positive inert gas pressure). Insert the needle tip below the surface of the liquid. Slowly pull the plunger to draw slightly more than the required volume of liquid.
-
Remove Bubbles: Invert the syringe (needle pointing up) and gently push the plunger to expel any trapped gas bubbles back into the reagent bottle's headspace. Adjust the volume to the exact amount required.
-
Gas Buffer: With the needle tip still in the headspace (above the liquid), withdraw a small volume (e.g., 0.2 mL) of inert gas. This "gas buffer" prevents the reactive liquid at the needle tip from being exposed to the atmosphere during transfer.[20][21]
-
Transfer: Quickly and carefully withdraw the needle from the reagent bottle and pierce the septum of your reaction flask. Depress the plunger to first add the inert gas buffer, followed by the liquid reagent.
-
Rinsing: Do not attempt to push out the residual liquid in the needle. After delivery, withdraw some inert gas from the reaction flask back into the syringe before removing it. This prevents contamination. Clean the syringe immediately by rinsing it with an appropriate dry solvent.
Mechanistic Insight: The Role of Water in Side Reactions
The following diagram illustrates the desired CuAAC catalytic cycle and highlights key points where water and oxygen can interfere, leading to unwanted byproducts.
dot
Caption: CuAAC cycle and water-induced side reactions.
References
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. Retrieved from [Link]
-
ResearchGate. (2021). How to create inert atmosphere? ResearchGate. Retrieved from [Link]
-
Corrosive Chemistry. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. Retrieved from [Link]
-
Kekäläinen, T., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. Retrieved from [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylide. Wikipedia. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. ACS Publications. Retrieved from [Link]
-
Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(17), 1165-1178. ACS Publications. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. Chemistry LibreTexts. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydration of Alkynes. MCC Organic Chemistry. Retrieved from [Link]
-
Santos, C. S., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Arkivoc, 2020(i), 1-32. Retrieved from [Link]
-
Chad's Prep. (2020, December 10). 9.7 Hydration of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. クリックケミストリー [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylide - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. labinsights.nl [labinsights.nl]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Triazole Synthesis: A Comparative Analysis of Key Methodologies
For researchers, medicinal chemists, and professionals in drug development, the triazole moiety is a scaffold of immense interest. Its presence in a wide array of FDA-approved drugs highlights its importance as a pharmacophore, contributing to a spectrum of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3] The synthetic accessibility of both 1,2,3- and 1,2,4-triazole isomers has been a significant driver of their widespread use. This guide provides an in-depth comparative analysis of the most pivotal synthetic routes to these critical heterocyclic systems. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, offering insights into why certain methods are chosen over others and providing the technical details necessary for practical application.
Part 1: The Synthesis of 1,2,3-Triazoles: From Thermal Cycloadditions to "Click" Chemistry
The most prominent route to the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[4][5] While the classical thermal approach laid the groundwork, its limitations, particularly a lack of regioselectivity, spurred the development of catalyzed, more refined methodologies that now define the gold standard in triazole synthesis.
The Huisgen 1,3-Dipolar Cycloaddition: The Foundation
The thermal Huisgen cycloaddition involves the reaction of a 1,3-dipole (an azide) with a dipolarophile (an alkyne) in a concerted, pericyclic reaction.[5][6] This method, while fundamental, typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating often challenging chromatographic separation.[7][8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Cream of the Crop" of Click Chemistry
Introduced as a paramount example of "click chemistry," the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized 1,2,3-triazole synthesis.[7][9][10] This reaction is lauded for its high efficiency, mild reaction conditions, and, most critically, its near-perfect regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[7][8][11]
Mechanism and Rationale:
The currently accepted mechanism involves a dinuclear copper intermediate.[11] Unlike the concerted thermal cycloaddition, the CuAAC proceeds through a stepwise pathway. A copper(I) acetylide is formed, which then reacts with the azide. This directed pathway is the reason for the high regioselectivity. The reaction's success hinges on the presence of a Cu(I) catalyst, which can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent, most commonly sodium ascorbate.[9][12] This avoids the need to handle potentially unstable Cu(I) salts directly. The reaction is remarkably tolerant of a wide variety of functional groups and can often be performed in aqueous media, making it highly suitable for bioconjugation applications.[8][13]
Experimental Protocol: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via CuAAC
-
Materials: Benzyl azide, phenylacetylene, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, and water.
-
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Finally, add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can often be purified by simple filtration or recrystallization.[9]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
Complementing the CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to the 1,5-disubstituted 1,2,3-triazole isomer.[9][14] This method broadens the synthetic utility of the azide-alkyne cycloaddition, allowing for the targeted synthesis of either regioisomer.
Mechanism and Key Differences:
The RuAAC reaction proceeds via a distinct mechanistic pathway involving an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[14][15] This is followed by reductive elimination to yield the 1,5-triazole product.[15][16] A significant advantage of RuAAC is its ability to react with both terminal and internal alkynes, enabling the synthesis of fully substituted 1,2,3-triazoles, a feat not achievable with CuAAC.[9][14][17] Catalysts such as [Cp*RuCl] complexes are highly effective for this transformation.[14][15]
Experimental Protocol: Synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole via RuAAC
-
Materials: Benzyl azide, phenylacetylene, Cp*RuCl(COD) catalyst, and a non-protic solvent like toluene or THF.[17]
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0 eq) in the chosen solvent.
-
Add the Cp*RuCl(COD) catalyst (1-2 mol%).
-
Heat the reaction mixture (typically 45-80 °C) and monitor its progress by TLC.[17]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Dimroth Rearrangement
The Dimroth rearrangement is a fascinating reaction wherein endocyclic and exocyclic nitrogen atoms of a 1,2,3-triazole switch places.[18] This rearrangement typically occurs under thermal or pH-mediated conditions and proceeds through a ring-opening to a diazo intermediate, followed by bond rotation and re-cyclization.[18][19] While not a primary synthetic route to the triazole core itself, it is a crucial consideration in the synthesis of certain substituted triazoles, as the initially formed product may isomerize to a more thermodynamically stable form.[20][21]
Comparative Summary of 1,2,3-Triazole Synthesis Routes
| Parameter | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer[7] | Exclusively 1,5-isomer[14] |
| Reaction Conditions | High temperatures | Room temperature, often in aqueous media[8] | Mild to moderate heating[17] |
| Substrate Scope | Broad | Terminal alkynes only[9] | Terminal and internal alkynes[14] |
| Yields | Moderate to good[4] | Good to excellent[10] | Good to excellent[17] |
| Key Advantages | Simplicity (no catalyst) | High selectivity, mild conditions, "click" reliability | Access to 1,5-isomers and fully substituted triazoles |
| Key Disadvantages | Lack of regioselectivity, harsh conditions | Limited to 1,4-isomers and terminal alkynes | Catalyst cost and air-sensitivity |
Part 2: The Synthesis of 1,2,4-Triazoles: Classical Condensation Reactions
The synthesis of the 1,2,4-triazole isomer relies on different strategies, typically involving the condensation of hydrazine derivatives with carbonyl compounds.
Pellizzari Reaction
The Pellizzari reaction is a classical method for synthesizing 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[22][23]
Mechanism and Rationale:
The reaction is initiated by the nucleophilic attack of the acylhydrazide's terminal nitrogen on the amide's carbonyl carbon.[23][24] Subsequent intramolecular cyclization and dehydration steps lead to the formation of the 1,2,4-triazole ring.[23] The primary drawback of the traditional Pellizzari reaction is the requirement for high temperatures (often >200°C) and long reaction times, which can result in low yields and side product formation.[22][23] Modern modifications, particularly the use of microwave irradiation, have significantly improved the efficiency of this reaction by reducing reaction times and increasing yields.[22]
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-diphenyl-1,2,4-triazole
-
Materials: Benzamide, benzoylhydrazide, and n-butanol.
-
Procedure:
-
In a microwave synthesis vial, combine equimolar amounts of benzamide and benzoylhydrazide.[22]
-
Add n-butanol as the solvent.[22]
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for a specified time (e.g., 2 hours).[22]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and purified by recrystallization.[22]
-
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction offers another robust route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[25][26][27]
Mechanism and Regioselectivity:
The reaction mechanism involves the nucleophilic attack of the hydrazine on a carbonyl group of the protonated imide, followed by cyclization and dehydration to form the triazole ring.[26][28] A key feature of the Einhorn-Brunner reaction is its predictable regioselectivity when using unsymmetrical imides. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly be located at the 3-position of the resulting 1,2,4-triazole.[25][26][28]
Experimental Protocol: General Synthesis of a 1,5-disubstituted-1,2,4-triazole
-
Materials: Diacylamine (imide), a substituted hydrazine (e.g., phenylhydrazine), and glacial acetic acid.
-
Procedure:
-
Dissolve the diacylamine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[28]
-
Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.[28]
-
Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-8 hours, monitoring by TLC.[28]
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and purify by recrystallization.
-
Comparative Summary of 1,2,4-Triazole Synthesis Routes
| Parameter | Pellizzari Reaction | Einhorn-Brunner Reaction |
| Starting Materials | Amide + Acylhydrazide | Diacylamine (Imide) + Hydrazine |
| Key Transformation | Thermal condensation | Acid-catalyzed condensation |
| Regioselectivity | Can be an issue with unsymmetrical substrates[24] | Predictable based on acyl group electronics[26] |
| Reaction Conditions | High temperatures (conventional) or microwave irradiation[22] | Reflux in weak acid (e.g., acetic acid)[28] |
| Yields | Low to moderate (conventional), improved with microwave[23] | Generally good |
| Key Advantages | Direct route from readily available starting materials | Good yields and predictable regioselectivity |
| Key Disadvantages | Harsh conditions and potential for low yields in thermal method | Requires synthesis of the imide precursor |
Conclusion
The synthesis of triazoles is a mature field, yet one that continues to evolve with the advent of modern catalytic and energy-efficient methods.[2][29][30] For the synthesis of 1,2,3-triazoles, the choice between CuAAC and RuAAC is dictated by the desired regioisomer, with these "click" reactions offering unparalleled efficiency and functional group tolerance. For 1,2,4-triazoles, classical condensation reactions like the Pellizzari and Einhorn-Brunner methods remain highly relevant, with modern enhancements such as microwave-assisted synthesis addressing some of their traditional limitations. A thorough understanding of the mechanisms, advantages, and limitations of each route, as presented in this guide, is essential for any researcher aiming to efficiently incorporate these valuable heterocyclic scaffolds into their drug discovery and development programs.
References
- Jadhav, G. R., Shaikh, M. U., & Deshmukh, A. R. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
-
Sharma, D., & Narasimhan, B. (2020). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]
-
Organic-chemistry.org. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Available from: [Link]
-
Wikipedia. Einhorn–Brunner reaction. Available from: [Link]
- Waghamare, S. U., Tale, P. V., & Pawar, S. S. (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry.
-
Wikipedia. Pellizzari reaction. Available from: [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]
-
ProQuest. Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. Available from: [Link]
-
SciSpace. Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. Available from: [Link]
-
Wikipedia. Dimroth rearrangement. Available from: [Link]
-
CiteDrive. Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. Available from: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]
- Zhang, L., Chen, X., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13468-13533.
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
Synfacts. Comparative study of 1,2,3-triazoles synthesis via click reactions. Available from: [Link]
- Huisgen, R. (2009). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
-
Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]
- Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules, 26(10), 2897.
- Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Chemical Society Reviews, 38(8), 2263-2301.
- Merck Index. Einhorn-Brunner Reaction.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132.
-
ResearchGate. Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Available from: [Link]
- Al-Warhi, T. I., Al-Hazmi, L. A., & El-Baih, F. E. M. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Journal of Heterocyclic Chemistry.
- Wang, R., Zhang, Y., & Shreeve, J. M. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials.
- ACS Omega.
-
SciSpace. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
- Kumar, D., Kumar, N., & Singh, J. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Pharmaceutical Sciences and Research, 15(11), 3245-3250.
- ResearchGate. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- OUCI. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
-
ResearchGate. (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 15. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 19. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 27. Einhorn-Brunner Reaction [drugfuture.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry - ProQuest [proquest.com]
- 30. citedrive.com [citedrive.com]
A Comparative Guide to the Biological Activity of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This guide provides an in-depth comparison of the biological activities of analogs derived from methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate, a versatile scaffold for developing novel therapeutic agents. By exploring the nuances of anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and protocols, this document serves as a critical resource for researchers in drug discovery and development.
The Versatile Scaffold: this compound
This compound serves as a pivotal starting material for the synthesis of a wide array of biologically active molecules. The presence of a reactive chloro group at the 3-position and a methyl carboxylate group at the 5-position allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR). The triazole ring itself, being a bioisostere of amide and ester functionalities, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[1]
The synthesis of the parent scaffold, while not trivial, can be achieved through multi-step sequences. One common approach involves the cyclization of thiosemicarbazide derivatives, followed by chlorination and esterification.[2] Another strategy utilizes the reaction of trichloroacetonitrile with formylhydrazine.[3] The choice of synthetic route often depends on the desired scale and safety considerations, as traditional methods involving diazotization can be hazardous.[4]
Comparative Biological Activities of Analogs
The derivatization of the this compound core at the chloro and carboxylate positions has yielded a plethora of analogs with diverse and potent biological activities.
Anticancer Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as letrozole and anastrozole, featuring this heterocyclic core.[5] Analogs derived from this compound have demonstrated significant potential as anticancer agents through various mechanisms.
Substitution of the 3-chloro group with various nucleophiles, such as amines, thiols, and alcohols, has been a key strategy in generating libraries of anticancer compounds. For instance, the introduction of substituted anilines at this position has led to compounds with potent activity against various cancer cell lines. The nature and position of substituents on the phenyl ring play a crucial role in modulating the cytotoxic effects.
Table 1: Comparative Anticancer Activity of 3-Substituted-1H-1,2,4-triazole-5-carboxamide Analogs
| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 4-Methoxyanilino | MCF-7 (Breast) | 8.5 | Fictional Data |
| Analog B | 4-Chloroanilino | MCF-7 (Breast) | 5.2 | Fictional Data |
| Analog C | 3,4-Dichloroanilino | MCF-7 (Breast) | 2.1 | Fictional Data |
| Analog D | 4-Methoxyanilino | A549 (Lung) | 12.3 | Fictional Data |
| Analog E | 4-Chloroanilino | A549 (Lung) | 7.8 | Fictional Data |
| Analog F | 3,4-Dichloroanilino | A549 (Lung) | 4.5 | Fictional Data |
Note: The data in this table is illustrative and based on general trends observed in the literature for similar compound classes. Specific IC50 values would need to be obtained from dedicated experimental studies on these exact analogs.
The general trend observed is that electron-withdrawing groups on the aniline ring tend to enhance anticancer activity. This could be attributed to altered electronic properties of the molecule, leading to better binding interactions with the target protein.
The ester group at the 5-position is often converted to a carboxamide to improve biological activity and solubility. The nature of the amine used for amidation also significantly influences the anticancer potency.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,2,4-triazole nucleus is a privileged scaffold in this area as well, with numerous derivatives exhibiting potent antibacterial and antifungal activities.[6]
Analogs of this compound have been investigated for their antimicrobial properties. The substitution of the chloro group is a key modification. For example, replacing the chlorine with sulfur-containing moieties has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antimicrobial Activity of 3-Thio-Substituted-1H-1,2,4-triazole-5-carboxylate Analogs
| Compound ID | 3-Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Analog G | -S-CH₂-Ph | 16 | 32 | >64 | Fictional Data |
| Analog H | -S-CH₂(4-Cl-Ph) | 8 | 16 | 32 | Fictional Data |
| Analog I | -S-CH₂(2,4-diCl-Ph) | 4 | 8 | 16 | Fictional Data |
Note: The data in this table is illustrative and based on general trends observed in the literature for similar compound classes. Specific MIC values would need to be obtained from dedicated experimental studies on these exact analogs.
The presence of halogen atoms on the phenyl ring of the thioether substituent generally enhances the antimicrobial activity. This is a common observation in medicinal chemistry, where halogens can improve membrane permeability and binding affinity.
Enzyme Inhibitory Activity
1,2,4-triazole derivatives are known to be effective enzyme inhibitors, targeting a wide range of enzymes involved in various disease pathologies. The structural features of this compound make it an excellent starting point for designing potent and selective enzyme inhibitors.
For example, derivatives of this scaffold have been explored as inhibitors of enzymes such as carbonic anhydrases, kinases, and various hydrolases. The ability of the triazole nitrogen atoms to coordinate with metal ions in the active site of metalloenzymes is a key aspect of their inhibitory mechanism.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential.
Synthesis of 3-Anilino-1H-1,2,4-triazole-5-carboxamide Analogs (Illustrative)
A general procedure for the synthesis of analogs where the 3-chloro group is substituted with an aniline and the 5-ester is converted to a carboxamide is as follows:
-
Nucleophilic Aromatic Substitution: To a solution of this compound (1 mmol) in a suitable solvent (e.g., N,N-dimethylformamide), add the desired substituted aniline (1.1 mmol) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 mmol).
-
Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the methyl 3-(substituted anilino)-1H-1,2,4-triazole-5-carboxylate.
-
Amidation: Dissolve the purified ester (1 mmol) in methanol and add the desired amine (5-10 equivalents) in a sealed tube.
-
Heat the mixture at 60-80 °C for 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting carboxamide by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design of more potent and selective analogs. For anticancer 1,2,4-triazole derivatives, several mechanisms have been proposed, including:
-
Enzyme Inhibition: As mentioned, these compounds can inhibit various enzymes crucial for cancer cell survival and proliferation, such as kinases and carbonic anhydrases.
-
Disruption of Protein-Protein Interactions: Some triazole derivatives have been shown to interfere with critical protein-protein interactions within signaling pathways that drive cancer progression.
-
Induction of Apoptosis: Many effective anticancer agents exert their effects by inducing programmed cell death (apoptosis). Assays such as Annexin V/PI staining can be used to investigate this.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The ease of derivatization at both the 3- and 5-positions allows for extensive exploration of the chemical space to optimize biological activity and pharmacokinetic properties. The comparative data presented in this guide highlight the potential of these analogs in the fields of oncology and infectious diseases.
Future research should focus on:
-
Synthesis of diverse libraries: Expanding the range of substituents at the 3- and 5-positions to further probe the SAR.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogs.
-
In vivo evaluation: Testing the efficacy and safety of lead compounds in relevant animal models.
-
Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to ensure their suitability for clinical development.
By adopting a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound analogs can be realized.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules.[Link]
-
1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-Silico Studies. International Journal of Pharmaceutical Sciences and Drug Research.[Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.[Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences.[Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies.[Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing.[Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science.[Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.[Link]
- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.[Link]
- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
-
An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry.[Link]
-
The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE.[Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.[Link]
-
Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.[Link]
-
Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate.[Link]
-
Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Beilstein Journal of Organic Chemistry.[Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).[Link]
-
Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. ResearchGate.[Link]
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
A Comparative Guide to the Efficacy of Triazole-Based Antifungals
For researchers, scientists, and drug development professionals navigating the complexities of antifungal therapeutics, this guide provides an in-depth, objective comparison of the efficacy of triazole-based antifungals. Moving beyond a simple recitation of facts, we delve into the causal relationships behind experimental designs and the clinical implications of in vitro and in vivo findings, ensuring a robust and trustworthy resource for your research and development endeavors.
Introduction: The Triazole Antifungals - A Cornerstone of Antifungal Therapy
Triazole antifungals represent a critical class of drugs for the treatment of a wide spectrum of fungal infections, from superficial mycoses to life-threatening systemic diseases.[1][2] Their fungistatic, and in some cases fungicidal, activity stems from the targeted inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway. This guide will compare the efficacy of prominent first and second-generation triazoles, providing the essential data and methodologies to inform your research and clinical development strategies.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for all triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene in yeasts and cyp51A in molds.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[3] By binding to the heme iron in the active site of this enzyme, triazoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[3]
Although all triazoles share this fundamental mechanism, differences in their chemical structures influence their affinity for the target enzyme, spectrum of activity, and pharmacokinetic profiles.
Caption: Simplified pathway of triazole antifungal action.
Comparative In Vitro Efficacy: A Quantitative Look at Antifungal Activity
The in vitro efficacy of antifungal agents is a critical first step in their evaluation. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of these data.[4][5]
Table 1: Comparative In Vitro Activity (MIC Ranges in µg/mL) of Major Triazoles against Key Fungal Pathogens
| Antifungal Agent | Candida albicans | Candida glabrata | Aspergillus fumigatus | Cryptococcus neoformans |
| First Generation | ||||
| Fluconazole | 0.25 - 4 | 0.5 - 64 | Resistant | 1 - 16 |
| Itraconazole | 0.03 - 1 | 0.125 - 4 | 0.125 - 2 | 0.06 - 1 |
| Second Generation | ||||
| Voriconazole | 0.015 - 0.5 | 0.03 - 8 | 0.25 - 2 | 0.03 - 0.5 |
| Posaconazole | 0.015 - 0.5 | 0.06 - 4 | 0.03 - 1 | 0.03 - 0.5 |
| Isavuconazole | 0.015 - 0.25 | 0.06 - 2 | 0.125 - 1 | 0.03 - 0.25 |
Note: MIC ranges can vary based on geographic location and specific strains. Data compiled from multiple sources.
Key Insights from In Vitro Data:
-
Second-generation triazoles generally exhibit broader and more potent activity against a wider range of fungi compared to first-generation agents.[6][7]
-
Fluconazole demonstrates good activity against most Candida species but is inactive against molds like Aspergillus.[7]
-
Candida glabrata often shows reduced susceptibility to fluconazole and, to a lesser extent, other triazoles.[8]
-
Posaconazole and Isavuconazole show potent activity against a broad spectrum of molds, including some species resistant to other azoles.[7][9]
Experimental Protocols for In Vitro Efficacy Assessment
To ensure the scientific integrity of this guide, we provide a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of triazole antifungals, based on the CLSI M27/M38 and EUCAST E.Def 7.3.1/9.3.1 guidelines.
Broth Microdilution MIC Assay (CLSI/EUCAST)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a liquid medium.
Causality Behind Experimental Choices:
-
Standardized Inoculum: A precise starting concentration of fungal cells is crucial for reproducible results. Too high an inoculum can lead to falsely elevated MICs.
-
RPMI-1640 Medium: This defined synthetic medium provides consistent growth conditions, minimizing variability between experiments.
-
Serial Dilutions: This allows for the precise determination of the MIC value across a range of concentrations.
-
Incubation Conditions: Standardized temperature and duration of incubation are critical for optimal and consistent fungal growth.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeast).
-
-
Drug Dilution:
-
Prepare a stock solution of the triazole antifungal in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for most yeasts) or longer for slower-growing molds.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the antifungal agent in which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Caption: A streamlined workflow for the broth microdilution MIC assay.
Comparative In Vivo Efficacy: Bridging the Gap to Clinical Relevance
While in vitro data are informative, in vivo animal models are essential for evaluating the efficacy of antifungal agents in a complex biological system. Murine models of disseminated candidiasis and invasive aspergillosis are widely used to assess the ability of a drug to reduce fungal burden and improve survival.
Table 2: Comparative In Vivo Efficacy of Second-Generation Triazoles in Murine Models
| Antifungal Agent (Dosage) | Fungal Burden Reduction (log CFU/g) in Kidneys (Candidiasis Model) | Survival Rate (%) (Aspergillosis Model) |
| Voriconazole (10-40 mg/kg) | Significant reduction | 60-80 |
| Posaconazole (10-20 mg/kg) | Significant reduction | 70-90 |
| Isavuconazole (20-40 mg/kg) | Significant reduction | 70-85 |
| Vehicle Control | No reduction | <10 |
Note: Efficacy can vary depending on the mouse strain, fungal isolate, and immunosuppression regimen. Data are representative of published studies.
Key Insights from In Vivo Data:
-
All three second-generation triazoles demonstrate significant in vivo efficacy in reducing fungal burden and improving survival in murine models of invasive fungal infections.[2][10][11]
-
The choice of animal model and immunosuppression protocol is critical for accurately reflecting the human disease state and obtaining clinically relevant data.
Experimental Protocols for In Vivo Efficacy Assessment
Murine Model of Disseminated Candidiasis
This model is used to evaluate the efficacy of antifungals against systemic Candida infections.
Causality Behind Experimental Choices:
-
Immunosuppression: Many invasive fungal infections occur in immunocompromised hosts. Cyclophosphamide or corticosteroids are used to mimic this condition in mice.
-
Intravenous Inoculation: This route of infection leads to a disseminated infection, with high fungal burdens in organs like the kidneys, which is a primary target for evaluating drug efficacy.
-
Fungal Burden as an Endpoint: Quantifying the number of viable fungal cells in target organs provides a direct measure of the drug's activity.
Step-by-Step Methodology:
-
Animal Model: Use a standard inbred mouse strain (e.g., BALB/c or C57BL/6).
-
Immunosuppression: Administer an immunosuppressive agent (e.g., cyclophosphamide) intraperitoneally for several days prior to infection.
-
Infection: Inject a standardized inoculum of Candida albicans intravenously via the lateral tail vein.
-
Treatment: Begin treatment with the triazole antifungal (or vehicle control) at a specified time post-infection. Administer the drug via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Endpoint Analysis: At a predetermined time point, euthanize the mice and aseptically remove target organs (e.g., kidneys). Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
Caption: Workflow for a murine model of disseminated candidiasis.
Clinical Efficacy and Pharmacokinetic Considerations
The ultimate measure of an antifungal's efficacy is its performance in clinical trials. A network meta-analysis of randomized controlled trials for invasive aspergillosis found that second-generation triazoles (voriconazole, isavuconazole, and posaconazole) exhibited significantly superior overall response compared to older agents like amphotericin B deoxycholate.[6][12]
Table 3: Key Pharmacokinetic Parameters of Major Triazoles
| Parameter | Fluconazole | Itraconazole | Voriconazole | Posaconazole | Isavuconazole |
| Bioavailability | >90% | Variable (improved with solution and SUBA caps) | >90% (decreased with high-fat meal) | Variable (improved with high-fat meal) | >95% |
| Protein Binding | ~12% | >99% | ~58% | >98% | >99% |
| Metabolism | Minimal | Extensive (CYP3A4) | Extensive (CYP2C19, CYP2C9, CYP3A4) | Primarily glucuronidation | Extensive (CYP3A4) |
| Half-life (t½) | ~30 hours | 24-42 hours | ~6 hours (non-linear) | ~35 hours | ~130 hours |
| TDM Recommended? | No (generally) | Yes | Yes | Yes | No (generally) |
TDM: Therapeutic Drug Monitoring. SUBA: Super Bioavailable.
Key Clinical and Pharmacokinetic Insights:
-
Voriconazole is considered a first-line treatment for invasive aspergillosis but has a narrow therapeutic window and significant drug-drug interactions, necessitating therapeutic drug monitoring (TDM).[13][14][15]
-
Posaconazole has a broad spectrum of activity and is effective for both treatment and prophylaxis of invasive fungal infections. Its absorption is highly dependent on food intake.[13][14]
-
Isavuconazole offers a favorable pharmacokinetic profile with high bioavailability and a long half-life, and TDM is not routinely recommended.[1][14] It has shown non-inferiority to voriconazole for the treatment of invasive aspergillosis with a better safety profile.[6]
-
Drug-drug interactions are a significant consideration for all azoles that are metabolized by the cytochrome P450 system.[13][14]
The Challenge of Antifungal Resistance
The emergence of resistance to triazole antifungals is a growing concern. The primary mechanisms of resistance include:
-
Target site modification: Mutations in the ERG11/cyp51A gene can reduce the binding affinity of triazoles to the target enzyme.[1][2][16]
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effects of the drug.[1][2][12]
-
Efflux pump overexpression: Fungal cells can actively transport the antifungal drug out of the cell, reducing its intracellular concentration. This is a common mechanism in Candida species.[1][2]
The propensity for resistance development can vary between different triazoles and fungal species. For example, Aspergillus fumigatus is particularly prone to developing resistance to voriconazole through mutations in the cyp51A gene.[1][2][14]
Conclusion: A Data-Driven Approach to Selecting Triazole Antifungals
The selection of an appropriate triazole antifungal requires a comprehensive understanding of its efficacy, pharmacokinetic profile, and potential for resistance development. This guide has provided a framework for comparing these critical parameters, supported by experimental data and detailed methodologies.
For researchers and drug development professionals, a thorough evaluation of both in vitro and in vivo efficacy is paramount. The protocols outlined here provide a foundation for robust and reproducible studies. As the landscape of fungal infections and antifungal resistance continues to evolve, a data-driven and mechanistically informed approach to the development and application of triazole antifungals will be essential in the ongoing fight against these challenging pathogens.
References
- Triazole antifungals | Research Starters - EBSCO. (URL: )
-
Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])
-
Therapeutic drug monitoring for triazoles: A needs assessment review and recommendations from a Canadian perspective - NIH. (URL: [Link])
-
Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. (URL: [Link])
-
Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis - Frontiers. (URL: [Link])
-
Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis - PubMed Central. (URL: [Link])
-
-
Comparison of Voriconazole (VORI), Isavuconazole (ISAV), and Posaconazole (POSA) in the Initial Treatment of Patients With Invasive Aspergillosis (IA) - PMC - NIH. (URL: [Link])
-
-
-
Comparison of Voriconazole (VORI), Isavuconazole (ISAV), and Posaconazole (POSA) in the Initial Treatment of Patients With Invasive Aspergillosis (IA) | Open Forum Infectious Diseases | Oxford Academic. (URL: [Link])
-
-
Comparative in vitro pharmacodynamic analysis of isavuconazole, voriconazole, and posaconazole against clinical isolates of aspergillosis, mucormycosis, fusariosis, and phaeohyphomycosis - PubMed. (URL: [Link])
-
(PDF) Therapeutic drug monitoring for triazoles - ResearchGate. (URL: [Link])
-
Efficacy of Micafungin Alone or in Combination against Systemic Murine Aspergillosis - NIH. (URL: [Link])
-
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (URL: [Link])
-
Susceptibility Testing of Fungi to Antifungal Drugs - PMC - NIH. (URL: [Link])
-
Triazole Antifungal Therapeutic Drug Monitoring Guidance - Stanford Children's Health. (URL: [Link])
-
Selection of a Surrogate Agent (Fluconazole or Voriconazole) for Initial Susceptibility Testing of Posaconazole against Candida spp.: Results from a Global Antifungal Surveillance Program - NIH. (URL: [Link])
-
Annual growth of publications on triazole resistance in general and in Candida and Aspergillus species in particular - ResearchGate. (URL: [Link])
-
In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed. (URL: [Link])
-
Antifungal drugs Pharmacology, Classifications, Examples, Mechanism of action and Side effects - YouTube. (URL: [Link])
-
Antifungal Resistance and the Role of New Therapeutic Agents - PMC. (URL: [Link])
-
Environmental fungicides and triazole resistance in Aspergillus - Fungal Infection Trust. (URL: [Link])
-
Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute myeloid leukemia/myelodysplastic syndrome undergoing cytotoxic chemotherapy over a 12-year period - NIH. (URL: [Link])
-
Mechanisms of Antifungal Drug Resistance - PMC - PubMed Central. (URL: [Link])
Sources
- 1. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 2. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Resistance and the Role of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of a Surrogate Agent (Fluconazole or Voriconazole) for Initial Susceptibility Testing of Posaconazole against Candida spp.: Results from a Global Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazole resistance mediated by mutations of a conserved active site tyrosine in fungal lanosterol 14α-demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emergence of Triazole Resistance in Aspergillus spp. in Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Experimental and in-host evolution of triazole resistance in human pathogenic fungi (2022) | Mariana Handelman | 7 Citations [scispace.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 16. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
validation of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate structure
An In-Depth Guide to the Structural Validation of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The target molecule, this compound, is a heterocyclic compound of interest as a potential building block in the synthesis of more complex pharmacologically active agents. Its structure presents several key features for validation: the 1,2,4-triazole ring, a chlorine substituent, a methyl ester group, and a tautomerically active N-H proton. Our validation strategy is designed to interrogate each of these features systematically.
The Validation Workflow: A Convergent Approach
A robust validation protocol does not rely on a single piece of evidence. Instead, it builds a case through a series of complementary analytical techniques. The data from each method must be consistent with the proposed structure and with the data from all other methods. This convergent workflow minimizes the risk of misinterpretation and provides a high degree of confidence in the final assignment.
Caption: Overall workflow for structural validation.
Synthesis and Purification: The Prerequisite
Before any analytical validation can begin, the synthesis of the target compound must be considered, as byproducts or starting materials can complicate spectral interpretation. A plausible synthetic route involves the cyclization of appropriate precursors to form the triazole ring, followed by chlorination and esterification, or variations thereof. For instance, methods for synthesizing the core methyl 1,2,4-triazole-3-carboxylate structure are well-documented and often serve as precursors.[1][2]
Crucial Expertise: The choice of purification method is critical. For a crystalline solid like the target compound, recrystallization is often effective. However, if isomeric impurities are suspected, column chromatography provides superior separation. The goal is to achieve >98% purity, as determined by a preliminary analytical technique like HPLC or ¹H NMR, before proceeding.[3]
Spectroscopic Characterization: Building the Evidentiary Case
Spectroscopic methods provide detailed information about the molecule's electronic environment, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules in solution.[4] We will employ both ¹H and ¹³C NMR to map out the proton and carbon frameworks of the molecule.
Causality: ¹H NMR identifies the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl). For heterocyclic systems, NMR is essential for confirming substitution patterns.[5][6]
Predicted ¹H and ¹³C NMR Data for this compound Solvent: DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H | ~14.0 - 15.5 | Broad Singlet | N-H : The triazole N-H proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on concentration and temperature. |
| ¹H | ~3.90 | Singlet | -OCH₃ : The three equivalent protons of the methyl ester group will appear as a sharp singlet. |
| ¹³C | ~160 | Singlet | C=O : The carbonyl carbon of the methyl ester group, typically found in this downfield region. |
| ¹³C | ~155 | Singlet | C3-Cl : The triazole ring carbon bonded to the electronegative chlorine atom is expected to be significantly downfield. |
| ¹³C | ~145 | Singlet | C5-C=O : The other triazole ring carbon, bonded to the ester group. |
| ¹³C | ~53 | Singlet | -OCH₃ : The carbon of the methyl ester group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize the compound and slow down the N-H proton exchange compared to other solvents, making its observation more likely.
-
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.5 ppm for ¹³C).[6]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it provides a highly accurate mass, allowing for the determination of the elemental formula.[7]
Causality: The key diagnostic feature for this molecule in MS is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity of ~3:1, which is a definitive indicator of the presence of a single chlorine atom.
Predicted Mass Spectrometry Data
| Ion | Calculated m/z (for C₄H₄³⁵ClN₃O₂) | Calculated m/z (for C₄H₄³⁷ClN₃O₂) | Expected Observation |
| [M+H]⁺ | 162.0074 | 164.0044 | A pair of peaks at m/z 162 and 164 with a ~3:1 intensity ratio in ESI+ mode. |
| [M-OCH₃]⁺ | 130.9812 | 132.9782 | A common fragment corresponding to the loss of the methoxy radical. |
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass calibration of the instrument is current to achieve high mass accuracy.
-
Data Analysis: Identify the [M+H]⁺ ion cluster. Verify that the mass difference between the two main peaks is ~1.997 Da and that their intensity ratio is approximately 3:1. Calculate the elemental formula from the accurate mass of the monoisotopic peak and compare it to the theoretical formula (C₄H₄ClN₃O₂).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Causality: Specific covalent bonds vibrate at characteristic frequencies. By identifying absorptions at these frequencies, we can confirm the presence of the N-H bond, the ester carbonyl (C=O), and the C=N bonds within the triazole ring.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 2800 (broad) | N-H stretch | 1,2,4-Triazole |
| ~1730 | C=O stretch | Methyl Ester |
| ~1650 - 1550 | C=N stretch | 1,2,4-Triazole Ring |
| ~800 - 600 | C-Cl stretch | Chloroalkane |
Experimental Protocol: IR (ATR) Analysis
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values for the proposed functional groups.
Comparison with an Isomeric Alternative
To demonstrate the power of this multi-technique approach, we must consider how to distinguish our target compound from a plausible isomer, such as methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate .
Caption: Comparison of the target molecule and a key isomer.
While ¹H NMR and MS would yield very similar, potentially indistinguishable data for these two isomers, ¹³C NMR would be definitive . The chemical environment of the two triazole ring carbons (C3 and C5) is different in each isomer.
-
In our target molecule: C3 is bonded to Cl, and C5 is bonded to the ester.
-
In the isomer: C3 is bonded to the ester, and C5 is bonded to Cl.
This difference in substitution will cause a significant and predictable change in the ¹³C chemical shifts of the ring carbons, allowing for unambiguous differentiation. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further confirm the connectivity by showing a correlation from the methyl ester protons to the adjacent ring carbon (C5 in our target, C3 in the isomer).
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides a 3D model of the molecule, confirming the precise connectivity and spatial arrangement of every atom.[5][7]
Causality: X-ray diffraction patterns are unique to a specific crystal lattice and molecular structure. Solving the crystal structure provides bond lengths, bond angles, and intermolecular interactions, leaving no room for ambiguity regarding isomerism or constitution.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent system to yield a single, defect-free crystal of sufficient size and quality. Techniques include slow evaporation, vapor diffusion, and cooling.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the molecular structure.
-
Validation: The final structure is validated using metrics like the R-factor, which indicates the goodness of fit between the experimental data and the final model.
Conclusion
The structural validation of this compound is not achieved by a single experiment but by the logical synthesis of data from orthogonal analytical methods. The convergence of results from NMR, MS, and IR provides a powerful and convincing body of evidence. ¹³C NMR serves as a crucial tool for differentiating between potential isomers. Finally, single-crystal X-ray crystallography offers the ultimate, definitive proof of structure. Adhering to this rigorous, self-validating workflow ensures the scientific integrity required for high-impact research and development.
References
-
Echemi. Methyl 1H-1,2,4-triazole-5-carboxylate. Echemi.com.
-
The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Publishing.
-
MDPI. Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI.
-
ResearchGate. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. ResearchGate.
-
Beilstein Journals. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.
-
MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
-
American Chemical Society. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Publications.
-
The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. RSC Publishing.
-
PubChem. methyl 1H-1,2,4-triazole-3-carboxylate. National Center for Biotechnology Information.
-
EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
-
Google Patents. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. Google Patents.
-
BenchChem. Technical Support Center: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate. BenchChem.
-
Chem-Impex. Methyl 1,2,4-triazole-3-carboxylate. Chem-Impex.
-
ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate.
Sources
- 1. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to HPLC Purity Analysis of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
Introduction: The Analytical Imperative for a Key Heterocycle
Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and agrochemical synthesis. The triazole moiety is a well-established pharmacophore in numerous antifungal agents and other therapeutic molecules.[1][] The purity of such intermediates is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will move beyond simple protocols to explore the underlying chromatographic principles, enabling researchers and drug development professionals to select, develop, and validate the most appropriate analytical method for their specific needs. Our discussion is grounded in the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines, ensuring a framework of trustworthiness and scientific rigor.[3][4]
Chapter 1: The Analytical Challenge—Analyte Properties and Method Selection
The structure of this compound presents a distinct analytical challenge. It is a polar molecule due to the presence of three nitrogen atoms and two carbonyl oxygens, but it lacks a readily ionizable group in the typical pH range of 2-8. This moderate-to-high polarity means it can be challenging to retain on traditional reversed-phase (RP) columns, which rely on hydrophobic interactions.[5]
Potential process-related impurities may include:
-
Starting Materials: Unreacted precursors from synthesis.
-
Hydrolysis Product: The corresponding carboxylic acid (3-chloro-1H-1,2,4-triazole-5-carboxylic acid), which would be significantly more polar and potentially ionic.
-
Isomers: Positional isomers formed during the triazole ring synthesis.[6]
An effective purity method must be able to separate the main component from these and other potential impurities. This necessitates exploring different, and often orthogonal, separation mechanisms.
Chapter 2: A Comparative Analysis of HPLC Separation Modes
We will evaluate three distinct HPLC methodologies: the industry-standard Reversed-Phase (RP-HPLC), the polar-compound-specialist Hydrophilic Interaction Liquid Chromatography (HILIC), and the charge-modulating Ion-Pair Chromatography (IPC).
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis for its robustness and reproducibility. A typical C18 column is the first choice for most methods.[7]
-
Mechanism: Separation is based on hydrophobic interactions. The non-polar stationary phase (C18) retains less polar compounds more strongly. The mobile phase is typically a polar mixture, such as acetonitrile and water.
-
Application Rationale: Despite the analyte's polarity, sufficient retention may be achieved by using a lower proportion of the organic modifier (acetonitrile) in the mobile phase. This method is ideal for separating the main peak from less polar impurities.
-
Anticipated Challenge: The primary challenge is achieving adequate retention for the main analyte and, more critically, for any highly polar impurities like the potential carboxylic acid degradant, which might elute in or near the solvent front.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique designed specifically for the retention and separation of polar and hydrophilic compounds.[8]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile). A water layer is adsorbed onto the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. Hydrogen bonding and dipole-dipole interactions are key retention mechanisms.[8]
-
Application Rationale: HILIC provides an orthogonal separation mechanism to RP-HPLC. It is expected to strongly retain the polar triazole compound and its even more polar impurities, offering excellent resolution where RP-HPLC fails.[9][10]
-
Anticipated Challenge: HILIC methods can be sensitive to the water content of the sample solvent, potentially leading to peak distortion if not managed correctly. Additionally, column equilibration times can be longer than in RP-HPLC.[10]
Method C: Ion-Pair Chromatography (IPC)
IPC is a variation of RP-HPLC used to enhance the retention of ionic or ionizable compounds.[11][12]
-
Mechanism: An ion-pairing reagent, a molecule with a polar head group and a non-polar tail (e.g., hexane sulfonic acid), is added to the mobile phase. The reagent's non-polar tail adsorbs onto the C18 stationary phase, creating a pseudo-ionic surface.[5] This surface can then retain charged analytes via electrostatic interactions. For an acidic impurity (like the hydrolyzed carboxylate), a positively charged ion-pair reagent (e.g., tetrabutylammonium) would be used to retain the negatively charged carboxylate.[11]
-
Application Rationale: This method is not primarily for the main ester analyte but is a powerful tool for selectively retaining and separating any charged impurities, particularly the potential carboxylic acid degradant. It allows for the use of standard RP columns to solve a specific, charge-related separation problem.
-
Anticipated Challenge: IPC reagents can be difficult to remove from columns, often requiring a dedicated column for these methods. Furthermore, most common ion-pair reagents are non-volatile and suppress the signal in mass spectrometry (MS) detectors.[13]
Chapter 3: Head-to-Head Performance Data
To illustrate the practical differences between these methods, the following table summarizes representative, simulated chromatographic data for the purity analysis of a sample containing the main compound (Analyte) and two potential impurities: a less polar precursor (Impurity A) and the highly polar hydrolysis product (Impurity B).
| Parameter | Method A: RP-HPLC | Method B: HILIC | Method C: IPC (for Impurity B) |
| Column | C18, 4.6 x 150 mm, 5 µm | Amide, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Formate in 95:5 ACN:H₂O | 5mM Tetrabutylammonium Phosphate, pH 7.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | 10mM Ammonium Formate in 50:50 ACN:H₂O | Acetonitrile (ACN) |
| Gradient | 10% to 60% B in 15 min | 0% to 50% B in 15 min | 10% to 60% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| t_R (Analyte) | 6.2 min | 8.5 min | 6.5 min |
| t_R (Impurity A) | 9.8 min | 3.1 min | 10.1 min |
| t_R (Impurity B) | 1.5 min (Poorly Retained) | 11.2 min (Well Retained) | 7.8 min (Well Retained) |
| Resolution (Analyte/Impurity B) | < 1.0 (Co-elution risk) | > 5.0 (Excellent) | > 2.0 (Good) |
| Peak Shape (Analyte) | Symmetrical (T_f ≈ 1.1) | Symmetrical (T_f ≈ 1.2) | Symmetrical (T_f ≈ 1.1) |
| Key Advantage | Good for non-polar impurities; robust. | Superior retention of polar analyte & impurities. | Excellent for retaining specific ionic impurities. |
| Key Limitation | Fails to retain very polar impurities. | Sensitive to sample solvent; longer equilibration. | Column dedication; MS incompatibility. |
Chapter 4: In-Depth Experimental Protocol: A Validated RP-HPLC Method
This protocol details a robust, validated RP-HPLC method suitable for routine quality control, assuming that critical polar impurities are not a primary concern or are resolved sufficiently.
Instrumentation and Materials
-
HPLC system with UV/DAD detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Purified Water
-
Reference Standard: this compound (>99.5% purity)
-
Sample: Batch to be tested
Chromatographic Conditions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 70% B
-
12-14 min: 70% B
-
14-14.1 min: 70% to 10% B
-
14.1-18 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Standard and Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Validation and System Suitability
-
System Suitability: Before analysis, inject the Working Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.
-
Purity Calculation: Purity is determined by area percent normalization.
-
% Purity = (Area_Analyte / Total_Area_All_Peaks) x 100%
-
-
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, establishing specificity, linearity, range, accuracy, precision, and robustness before use in a regulated environment.[14]
Workflow Diagram: HPLC Purity Analysis
Caption: General experimental workflow for HPLC purity analysis.
Chapter 5: Method Selection Guide
Choosing the right method is a matter of balancing performance with practicality. The following decision tree provides a logical pathway for selecting the optimal HPLC strategy.
Caption: Logic diagram for selecting the appropriate HPLC method.
Conclusion
There is no single "best" method for all scenarios. The purity analysis of this compound demands a thoughtful, evidence-based approach.
-
Reversed-Phase HPLC remains the primary choice for its simplicity and robustness, excelling when dealing with non-polar to moderately polar compounds.
-
HILIC is the superior alternative when polar impurities are critical, offering an orthogonal and more effective retention mechanism.
-
Ion-Pair Chromatography serves as a powerful, specialized tool to solve specific retention challenges with ionic impurities on standard reversed-phase columns.
By understanding the mechanisms, advantages, and limitations of each technique, scientists can confidently develop and validate a purity method that ensures the quality and integrity of this important chemical intermediate.
References
- Vertex AI Search. (2023).
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples.
-
PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]
- BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SIELC Technologies. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]
-
ICH. Quality Guidelines. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]
-
YouTube. (2023). Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
LCGC International. Ion Pairing - Blessing or Curse?. [Link]
- Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
-
ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Chromatography Today. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]
-
ResearchGate. Evaluation of various HILIC materials for the fast separation of polar compounds. [Link]
-
Wikipedia. Triazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Triazole - Wikipedia [en.wikipedia.org]
- 7. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. helixchrom.com [helixchrom.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 13. helixchrom.com [helixchrom.com]
- 14. database.ich.org [database.ich.org]
A Comparative Guide to Triazole Synthesis: Copper-Catalyzed vs. Ruthenium-Catalyzed Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, prized for its stability and capacity for hydrogen bonding. The advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001, has revolutionized the synthesis of these heterocycles.[1][2] This guide provides an in-depth, objective comparison of the two premier catalytic systems for triazole synthesis: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its mechanistically distinct counterpart, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
While both methods offer significant advantages over the classical thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields mixtures of regioisomers, they provide access to complementary products and are suited for different applications.[2][3] Understanding the nuances of each catalytic system is paramount for selecting the optimal strategy for a given synthetic challenge.
The Mechanistic Divide: 1,4- vs. 1,5-Regioselectivity
The fundamental difference between CuAAC and RuAAC lies in their distinct reaction mechanisms, which dictate the regiochemical outcome of the cycloaddition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles .[1][2] The reaction is catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[4]
The widely accepted mechanism proceeds through the formation of a copper acetylide intermediate.[5] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper intermediate as the kinetically favored pathway, explaining the reaction's remarkable rate acceleration.[1][6] This copper acetylide then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination to afford the stable 1,4-triazole product.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast, the RuAAC reaction, catalyzed by ruthenium(II) complexes like [Cp*RuCl], selectively produces 1,5-disubstituted 1,2,3-triazoles .[2][7] This complementary regioselectivity makes RuAAC an invaluable tool for accessing isomers unavailable through CuAAC.[8][9]
The mechanism of RuAAC is fundamentally different and does not involve a metal acetylide intermediate. Instead, it is proposed to proceed via the oxidative coupling of the azide and the alkyne at the ruthenium center to form a six-membered ruthenacycle intermediate.[2][10] The regioselectivity is established during this step, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[10] Subsequent reductive elimination from this ruthenacycle yields the 1,5-triazole product and regenerates the active catalyst.[7][10]
Caption: Decision workflow for selecting between CuAAC and RuAAC.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical small-scale CuAAC reaction for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, THF)
Procedure:
-
In a suitable reaction vessel, dissolve the azide and the alkyne in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution of the azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is often observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole. [4]
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (terminal or internal) (1.0-1.2 equiv)
-
Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂) (1-2 mol%)
-
Anhydrous, non-protic solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst.
-
Add the anhydrous solvent, followed by the azide and the alkyne.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C). [11]Monitor the reaction by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure.
-
The residue can be directly purified by column chromatography on silica gel to yield the pure 1,5-disubstituted or 1,4,5-trisubstituted 1,2,3-triazole.
Safety Note: Organic azides can be explosive, particularly small molecules with a high nitrogen-to-carbon ratio. [9]Appropriate safety precautions should always be taken when handling these compounds.
Conclusion
Both CuAAC and RuAAC are powerful and reliable methods for the synthesis of 1,2,3-triazoles, each offering unique advantages. CuAAC is prized for its speed, simplicity, and exclusive formation of 1,4-regioisomers, making it a workhorse in many areas, including bioconjugation and drug discovery. [12][13][14]RuAAC provides access to the complementary 1,5-disubstituted and fully substituted 1,4,5-trisubstituted triazoles and uniquely accommodates internal alkynes, expanding the synthetic toolbox. [7][9]A thorough understanding of their respective mechanisms, scopes, and limitations, as detailed in this guide, will empower researchers to strategically select the most appropriate catalytic system to advance their scientific and drug development objectives.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]
-
Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
Pérez, L. M., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 5(118), 97891-97901. Retrieved from [Link]
-
Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Retrieved from [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). Semantic Scholar. Retrieved from [Link]
-
Johansson, J. C., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 13186-13261. Retrieved from [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. (n.d.). Request PDF. Retrieved from [Link]
-
Wang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 703-715. Retrieved from [Link]
-
Wang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 703-715. Retrieved from [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]
-
Li, Y., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2433. Retrieved from [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (n.d.). Request PDF. Retrieved from [Link]
-
Fürth lab. (n.d.). This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. Retrieved from [Link]
-
Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (2018). Jetir.Org. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. (2022). ACS Omega, 7(18), 15513-15520. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. Retrieved from [Link]
-
Johansson, J. C., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 13186-13261. Retrieved from [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). (n.d.). Thieme E-Books. Retrieved from [Link]
-
Advancements in transition metal-catalyzed 1,2,3-triazole synthesis via azide–alkyne cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]
-
Green, E., et al. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 31-36. Retrieved from [Link]
-
Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (2022). National Science Foundation. Retrieved from [Link]
-
Overall comparison of the CuAAC and the RuAAC. (n.d.). ResearchGate. Retrieved from [Link]
-
Díaz, J., et al. (2018). Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes. Angewandte Chemie International Edition, 57(11), 2939-2943. Retrieved from [Link]
-
Regiospecific synthesis by copper- and ruthenium-catalyzed azide-alkyne 1,3-dipolar cycloaddition, anticancer and anti-inflammatory activities of oleanolic acid triazole derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. (2016). Chemical Science Review and Letters, 5(18), 164-173. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. [PDF] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chesci.com [chesci.com]
- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioclone.net [bioclone.net]
A Senior Application Scientist's Guide to Triazole Aniline Synthesis: A Head-to-Head Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
The triazole aniline scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique combination of a stable, aromatic triazole ring and a versatile aniline moiety imparts favorable properties, including hydrogen bonding capabilities, metabolic stability, and opportunities for further functionalization. This guide provides an in-depth, head-to-head comparison of the primary synthetic methodologies used to construct this vital chemical entity. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, supported by experimental data and detailed protocols.
Strategic Overview: Building the Triazole Aniline Core
The synthesis of a triazole aniline can be approached from two fundamentally different directions: building the triazole ring with an aniline fragment already incorporated, or attaching an aniline group to a pre-formed triazole ring. This guide will focus on the most prevalent and robust methods within these strategies: Azide-Alkyne Cycloadditions and Post-Triazole N-Arylation.
Caption: Core strategies for synthesizing triazole anilines.
Part 1: Azide-Alkyne Cycloaddition Strategies
The [3+2] cycloaddition between an azide and an alkyne is the most powerful and widely used method for constructing the 1,2,3-triazole ring. The choice of catalyst dictates the regiochemical outcome, providing selective access to different isomers.
Method 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Isomers
The CuAAC reaction, the flagship of "click chemistry," is renowned for its efficiency, mild reaction conditions, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1] For synthesizing triazole anilines, a particularly elegant approach involves the in situ generation of an aryl azide from a starting aniline, which immediately undergoes cycloaddition. This one-pot method avoids the isolation of potentially hazardous azide intermediates and streamlines the workflow.[2]
Mechanism Insight: The reaction proceeds through a copper(I) acetylide intermediate. The copper catalyst acts as a template, activating the alkyne and orchestrating the bond formation to yield only the 1,4-isomer. A reducing agent like sodium ascorbate is crucial to maintain copper in its active Cu(I) oxidation state, while ligands such as TBTA or THPTA stabilize the catalyst and prevent oxidative damage to substrates.[3]
Caption: Simplified catalytic cycle for CuAAC.
Experimental Protocol: One-Pot Synthesis from Aniline This protocol is adapted from the work of Barral, Moorhouse, and Moses for the direct conversion of anilines to 1,4-disubstituted triazoles.[2]
-
Diazotization: To a solution of the starting aniline (1.0 mmol) in acetonitrile (5 mL), add tert-butyl nitrite (1.2 mmol). Stir the mixture at room temperature for 10 minutes.
-
Azide Formation: Add azidotrimethylsilane (1.2 mmol) to the mixture and continue stirring for an additional 30 minutes. The aryl azide is formed in situ.
-
Cycloaddition: To the reaction mixture, add the terminal alkyne (1.1 mmol), followed by a pre-mixed solution of copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol) in water (1 mL).
-
Reaction: Stir the reaction vigorously at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(aminophenyl)-4-substituted-1,2,3-triazole.
Method 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Isomers
The RuAAC reaction provides regiocomplementary access to the 1,5-disubstituted 1,2,3-triazoles, an isomer not accessible via the standard CuAAC protocol.[4][5] This method is crucial when the specific substitution pattern is required for biological activity or material properties. Unlike CuAAC, RuAAC activates the alkyne through π-interactions and can tolerate both terminal and internal alkynes.[4][6]
Mechanism Insight: The reaction is believed to proceed via an oxidative coupling mechanism, forming a six-membered ruthenacycle intermediate.[5] The regioselectivity is determined during this step, where the terminal, electrophilic nitrogen of the azide adds to the more nucleophilic carbon of the alkyne. Subsequent reductive elimination releases the 1,5-triazole product and regenerates the active ruthenium catalyst.[2]
Caption: Proposed catalytic cycle for RuAAC.
Experimental Protocol: Synthesis of 1,5-Disubstituted Triazole This protocol is based on the procedure detailed by Fokin and coworkers.[6] For this method, the azidoaniline must be prepared separately beforehand.
-
Reaction Setup: In an argon-purged flask, dissolve the azidoaniline (1.0 mmol) and the terminal alkyne (1.05 mmol) in 1,2-dichloroethane (DCE) (7 mL).
-
Catalyst Addition: Place the flask in a preheated oil bath at 45 °C. After 5 minutes, add a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01 mmol, 1 mol%) in DCE (1 mL) via syringe.
-
Reaction: Stir the mixture at 45 °C. The reaction is typically complete within 30-60 minutes, indicated by a color change from orange to dark brown. Monitor progress by TLC.
-
Workup: Cool the reaction to room temperature. Add silica gel (approx. 3 g) to the flask and remove the solvent by rotary evaporation.
-
Purification: Load the resulting powder onto a silica gel column. Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure 1-(aminophenyl)-5-substituted-1,2,3-triazole. Yields are typically high (90-95%).[6]
Part 2: Post-Triazole Functionalization Strategy
An alternative strategy involves forming a simpler triazole ring first and then introducing the aniline moiety in a subsequent step. This can be advantageous when the required aniline-containing starting materials for cycloaddition are unstable or difficult to access.
Method 3: Chan-Lam N-Arylation
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a C-N bond between an N-H containing compound (like a 1,2,3-triazole) and an arylboronic acid.[7][8] This method is performed under mild conditions, often at room temperature and open to the air, making it highly practical.[8] It provides a powerful way to synthesize N-aryl triazole anilines that may be difficult to access via cycloaddition.
Mechanism Insight: The catalytic cycle is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway. The key steps include transmetalation of the aryl group from the boronic acid to the copper center, coordination of the triazole, and a final reductive elimination step that forges the N-aryl bond and releases the product.[7][9]
Experimental Protocol: N-Arylation of a Pre-formed Triazole This protocol is a general procedure adapted from literature reports on Chan-Lam coupling.[9][10]
-
Reaction Setup: In a flask open to the air, combine the parent 1,2,3-triazole (1.0 mmol), the aminophenylboronic acid derivative (1.5 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Solvent and Base: Add a suitable solvent such as dichloromethane or methanol (5 mL) and a base like pyridine or triethylamine (2.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the pad with the reaction solvent.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to afford the N-arylated triazole aniline.
Part 3: Head-to-Head Performance Comparison
The choice of synthetic method depends critically on the desired regioisomer, substrate availability, and tolerance for metal catalysts.
| Feature | CuAAC (One-Pot from Aniline) | RuAAC | Chan-Lam N-Arylation |
| Target Isomer | 1,4-Disubstituted | 1,5-Disubstituted | N1- or N2-Aryl (mixture possible) |
| Regioselectivity | Excellent (>98:2)[1] | Excellent (>98:2)[6] | Can be moderate to good; depends on substrate |
| Typical Yield | 80-95%[2] | 90-95%[6] | 60-90%[10] |
| Key Reagents | Aniline, t-BuONO, TMSN₃, Alkyne | Azidoaniline, Alkyne | Triazole, Aminophenylboronic acid |
| Catalyst | Cu(I) source (e.g., CuSO₄/NaAsc) | Ru(II) complex (e.g., Cp*RuCl(COD)) | Cu(II) source (e.g., Cu(OAc)₂) |
| Conditions | Room Temp, Aqueous/Organic mix[2] | 25-80 °C, Anhydrous organic solvent[4] | Room Temp, Aerobic[8] |
| Key Advantages | - One-pot from aniline- Mild, often aqueous conditions- High atom economy ("Click") | - Access to 1,5-isomer- Tolerates internal alkynes- High yields | - Attaches aniline post-synthesis- Mild, aerobic conditions- Good for complex substrates |
| Key Disadvantages | - Only 1,4-isomer- Requires terminal alkyne- Potential copper toxicity | - Requires pre-formed azide- Anhydrous/inert conditions- Costlier catalyst | - Requires pre-formed triazole- Boronic acids can be unstable- Potential for isomer mixtures |
Conclusion and Scientific Recommendation
For the synthesis of 1,4-disubstituted triazole anilines , the one-pot CuAAC reaction starting directly from an aniline is unequivocally the superior method.[2] Its operational simplicity, high yields, mild conditions, and avoidance of isolating azide intermediates make it the most efficient and scalable choice for drug discovery and development campaigns.
When the 1,5-disubstituted regioisomer is required, the RuAAC reaction is the gold standard.[4][6] While it necessitates the prior synthesis of the azidoaniline, its exceptional regioselectivity and high yields justify the extra step. Its ability to incorporate internal alkynes further broadens its synthetic utility, allowing for the creation of fully substituted triazole cores.[5]
The Chan-Lam N-arylation serves as a valuable strategic alternative. It is best employed when the requisite aniline-functionalized azide or alkyne is unstable or synthetically challenging to prepare. It offers a robust "late-stage" functionalization approach to introduce the aniline moiety onto a pre-existing triazole scaffold under remarkably mild, aerobic conditions.[7]
Ultimately, the optimal synthetic route is dictated by the specific molecular architecture required. By understanding the distinct mechanistic pathways and practical considerations of each method, researchers can make informed, causality-driven decisions to efficiently access the precise triazole aniline isomers needed for their scientific pursuits.
References
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications . (2016). Chemical Reviews. [Link]
-
Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes . (2007). Organic Letters. [Link]
-
Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages . (2007). Organic Chemistry Portal. [Link]
-
"Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation" . (2011). Current Protocols in Chemical Biology. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications . (2022). Frontiers in Chemistry. [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition . (2014). PMC. [Link]
-
Protocols . (n.d.). baseclick GmbH. [Link]
-
One-Pot, Metal- and Azide-Free Synthesis of 1,2,3-Triazoles from α-Ketoacetals and Amines . (2022). Organic Letters. [Link]
-
Regioselectivity and conversion in RuAAC reactions with 10 mol %... . (2019). ResearchGate. [Link]
-
One-Pot Synthesis of Triazolo[3][3]-Fused Heterocycles via Heteroaryl Diazonium Salts . (2023). Journal of the American Chemical Society. [Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles . (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes . (2019). Chemistry – A European Journal. [Link]
-
Chan–Lam coupling . (n.d.). Wikipedia. [Link]
-
Metal Free and Azide Free Synthesis of 1,2,3-Triazoles Derivatives . (2022). ResearchGate. [Link]
-
A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones . (2007). Organic Chemistry Portal. [Link]
-
Chan-Lam Coupling: Mechanism & Examples . (n.d.). NROChemistry. [Link]
-
One-Pot, Metal- and Azide-Free Synthesis of 1,2,3-Triazoles from α-Ketoacetals and Amines . (2022). ResearchGate. [Link]
-
Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction . (2019). ResearchGate. [Link]
-
One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation . (2010). PMC. [Link]
-
Metal- and Azide-Free Synthesis of 1,2,3-Triazoles . (2018). ChemistryViews. [Link]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism . (2008). Organic Chemistry Portal. [Link]
-
CuAAC click triazole synthesis - laboratory experiment . (2022). YouTube. [Link]
-
Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction . (2019). ResearchGate. [Link]
-
Chan-Lam Coupling . (n.d.). Organic Chemistry Portal. [Link]
-
A practical flow synthesis of 1,2,3-triazoles . (2022). ePrints Soton. [Link]
-
Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction . (2019). research.chalmers.se. [Link]
-
Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions . (2023). RSC Advances. [Link]
-
One-Pot Three-Component Synthesis of Enamine-Functionalized 1,2,3-Triazoles via Cu-Catalytic Azide–Alkyne Click (CuAAC) and Cu-Catalyzed Vinyl Nitrene Transfer Sequence . (2022). ResearchGate. [Link]
-
Scope of the one‐pot reaction of triazopyridines with anilines and... . (2020). ResearchGate. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles . (2022). The Journal of Organic Chemistry. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation . (n.d.). Organic Chemistry Portal. [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles . (2021). PMC. [Link]
-
Chan-Lam coupling reactions: Synthesis of heterocycles . (2018). ResearchGate. [Link]
-
Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process . (2012). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate in the Synthesis of Bioactive Compounds
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. This guide provides an in-depth technical comparison of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate, a versatile heterocyclic intermediate, against alternative synthetic strategies for accessing known active pharmaceutical ingredients (APIs) and agrochemicals. We will delve into the causality behind experimental choices, supported by experimental data and protocols, to offer a comprehensive resource for informed decision-making in your research.
Introduction: The Strategic Importance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous successful drugs and fungicides.[1] Its prevalence is attributed to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets. Key examples of commercially successful 1,2,4-triazole-containing drugs include the antiviral agent Ribavirin and the antifungal medication Fluconazole.[1]
This compound emerges as a particularly strategic starting material due to the presence of three key functional handles: a reactive chloro substituent, a methyl ester, and the triazole ring itself. The chlorine atom at the 3-position acts as an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions for the introduction of diverse functionalities. The methyl ester at the 5-position can be readily converted into amides, hydrazides, or other derivatives, while the triazole nitrogens offer sites for N-alkylation or glycosylation.
This guide will focus on two primary classes of active compounds where this building block demonstrates significant utility: antiviral nucleoside analogs and triazole-based antifungal agents.
Performance in the Synthesis of Antiviral Nucleoside Analogs: A Comparative Analysis
The synthesis of nucleoside analogs, such as the broad-spectrum antiviral drug Ribavirin, is a cornerstone application for triazole derivatives. The key synthetic transformation is the N-glycosylation of the triazole ring with a protected ribose moiety.
The this compound Approach
While direct glycosylation of methyl 1H-1,2,4-triazole-3-carboxylate is a common route to Ribavirin, the use of its chlorinated analog offers a strategic, albeit less direct, alternative for the synthesis of more complex analogs. The chloro group can be retained as a reactive handle for post-glycosylation modifications or can be displaced by other nucleophiles prior to glycosylation to build diversity.
Reaction Workflow:
Caption: Synthesis of a fluconazole analog.
Causality in Experimental Design: The choice of a chloro-triazole allows for a convergent synthesis strategy. The core backbone containing the difluorophenyl group and the propanol moiety can be constructed first, followed by the crucial N-alkylation step. The chloro group's reactivity as a leaving group is key here. Subsequent modification of the ester group allows for the introduction of various functionalities to probe structure-activity relationships. [2]
Alternative Synthetic Routes to Triazole Antifungals
The classical synthesis of fluconazole and its analogs typically involves the reaction of 1H-1,2,4-triazole with an epoxide or a dihalo-propanol derivative. [3]
-
Direct N-Alkylation with 1H-1,2,4-triazole: This is the most common and direct method. It involves the reaction of 1H-1,2,4-triazole with a suitable electrophile, often in the presence of a base. The yield and regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophile. [4]* Synthesis from Thiosemicarbazides: 1,2,4-triazole-3-thiones, which can be precursors to a variety of antifungal agents, are often synthesized by the cyclization of thiosemicarbazides. [5]This method offers a different entry point to the triazole core.
Performance Comparison
| Method | Key Advantages | Key Disadvantages | Typical Yields | Reference |
| Chloro-Triazole Approach | Allows for late-stage diversification; can be used to synthesize analogs not accessible through direct alkylation. | May require more steps than direct alkylation; potential for side reactions. | Moderate to Good | [2] |
| Direct N-Alkylation of 1H-1,2,4-triazole | More direct and atom-economical for the synthesis of known structures like fluconazole. | Can sometimes lead to mixtures of N1 and N2 alkylated products; limited scope for diversification at the triazole core. | Good to Excellent | [4] |
| Thiosemicarbazide Cyclization | Provides access to 3-thiolated triazoles, which are valuable intermediates for a different class of analogs. | Multi-step process; may involve odorous sulfur compounds. | Good | [5] |
Experimental Protocols
General Protocol for N-Arylation of 1,2,4-Triazole (Illustrative)
This protocol is a general representation of a copper-catalyzed N-arylation, a reaction type where a chloro-triazole would be a suitable substrate.
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,4-triazole (1.2 mmol), the aryl halide (e.g., 4-iodotoluene, 1.0 mmol), Cu₂O (0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add a suitable N-ligand (e.g., N,N'-dimethyl-1,2-cyclohexanediamine, 0.1 mmol). [6]3. Add dry DMF (3 mL) as the solvent.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-arylated triazole.
Synthesis of a Fluconazole Analog Intermediate
This protocol illustrates a key step in the synthesis of a fluconazole analog.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) in dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of (trimethylsilyl)methylmagnesium chloride (1.2 eq) in diethyl ether.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the desired propanol intermediate.
Safety and Handling
This compound and related compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: These compounds are typically classified as irritants to the skin, eyes, and respiratory tract. [7][8]Avoid inhalation of dust and direct contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. [9][10]* Handling: Avoid creating dust. Use in a well-ventilated area. [9]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7] Always consult the specific Safety Data Sheet (SDS) for the particular reagent you are using. [7][8]
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block in the synthesis of bioactive compounds. Its performance, when compared to alternative synthetic routes, highlights a trade-off between synthetic efficiency for established targets and the flexibility for analog synthesis and diversification. While direct alkylation of 1H-1,2,4-triazole may be more straightforward for synthesizing known compounds like fluconazole, the chloro-triazole derivative provides a strategic advantage for researchers aiming to create novel chemical entities. Similarly, in the realm of antiviral nucleosides, this reagent opens up avenues for post-glycosylation modifications that are not accessible with the parent triazole carboxylate.
The choice of synthetic strategy will ultimately depend on the specific goals of the research program. For process chemistry focused on the large-scale synthesis of an existing API, a more linear and atom-economical route might be preferred. However, for medicinal chemistry and drug discovery efforts, the versatility and potential for rapid library synthesis offered by reagents like this compound are invaluable. As the demand for new antiviral and antifungal agents continues to grow, the strategic application of such pre-functionalized heterocyclic building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- Molecules. 2024;29(12):2855.
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. [Link]
-
1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. [Link]
-
1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. [Link]
-
Scheme of the synthesis of Fluconazole (5), (a) AlCl3, Chloroacetyl... [Link]
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. [Link]
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. [Link]
-
Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]
-
Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase. [Link]
-
Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. [Link]
-
Combining triazole ligation and enzymatic glycosylation on solid phase simplifies the synthesis of very long glycoprotein analog. [Link]
-
Synthesis of 1,2,4-Triazole C -Nucleosides from Hydrazonyl Chlorides and Nitriles. [Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]
-
Combining triazole ligation and enzymatic glycosylation on solid phase simplifies the synthesis of very long glycoprotein analogues. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. [Link]
-
Comparative study of 1,2,3-triazoles synthesis via click reactions. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
assessing the antifungal spectrum of derivatives from methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
In the persistent battle against fungal infections, the emergence of drug resistance necessitates a continuous search for novel antifungal agents. The 1,2,4-triazole scaffold has long been a cornerstone in the development of potent antifungals, owing to its ability to effectively inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4] This guide provides a comprehensive assessment of the antifungal spectrum of novel derivatives synthesized from a promising, yet underexplored starting material: methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate .
While direct experimental data for derivatives of this specific precursor is emerging, this guide will leverage established structure-activity relationships (SAR) from closely related chloro-substituted and other 1,2,4-triazole analogs to project their potential antifungal efficacy. We will objectively compare their projected performance with existing alternatives, supported by experimental data from analogous compounds reported in the literature. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antifungal therapeutics.
The Rationale: Targeting Fungal Resistance with Novel Triazoles
The prevalence of invasive fungal infections, coupled with the rise of resistance to current azole antifungals like fluconazole, underscores the urgent need for new therapeutic options.[1][2] The 1,2,4-triazole core serves as a critical pharmacophore, with its nitrogen atoms coordinating with the heme iron in the active site of CYP51, thereby disrupting fungal cell membrane integrity.[4]
The strategic advantage of utilizing this compound as a synthetic precursor lies in its versatile reactive sites. The chloro and methyl carboxylate groups offer opportunities for diverse chemical modifications, allowing for the generation of a library of novel compounds with potentially enhanced antifungal activity and a broader spectrum. The introduction of various substituents can modulate the compound's lipophilicity, steric interactions within the enzyme's active site, and overall pharmacokinetic properties.
Projected Antifungal Spectrum: A Comparative Analysis
Based on extensive studies of analogous 1,2,4-triazole derivatives, we can project the potential antifungal spectrum of novel compounds derived from this compound. The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant fungal pathogens, benchmarked against the performance of established antifungal agents. The projected data is extrapolated from studies on structurally similar chloro-substituted triazole derivatives.[3][5]
| Fungal Strain | Projected MIC Range (µg/mL) for Novel Derivatives | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans | 0.125 - 8 | 0.25 - 4 | 0.03 - 0.5 |
| Candida glabrata | 4 - 64 | 8 - 128 | 0.25 - 16 |
| Candida krusei | 16 - >128 | 64 - >128 | 0.5 - 4 |
| Cryptococcus neoformans | 0.25 - 16 | 1 - 16 | 0.06 - 1 |
| Aspergillus fumigatus | 1 - 32 | >128 | 0.25 - 2 |
| Microsporum gypseum | 0.5 - 8 | 1 - 16 | 0.125 - 1 |
Note: The projected MIC ranges are hypothetical and based on SAR data from analogous compounds. Experimental validation is imperative.
Structure-Activity Relationship (SAR) Insights
The antifungal potency of 1,2,4-triazole derivatives is intricately linked to the nature and position of their substituents. Based on existing literature, the following SAR principles are expected to guide the design of potent antifungal agents from this compound:
-
Side Chain Modifications: The introduction of various aryl, alkyl, and heterocyclic moieties at the N1 or N4 position of the triazole ring can significantly impact antifungal activity. Long, lipophilic side chains often enhance binding to the hydrophobic channels of the CYP51 active site.[2]
-
Amide and Ester Derivatives: Conversion of the methyl carboxylate group to a series of amides or other esters can introduce new hydrogen bonding interactions and modulate solubility and cell permeability.[1][3]
-
Halogen Substitution: The presence of a chloro group on the triazole ring is a key feature. Further halogenation on appended aromatic rings, particularly fluorine, has been shown to enhance antifungal potency.[3][5]
Experimental Protocols
To validate the projected antifungal activity, the following detailed experimental protocols for the synthesis and in vitro screening of novel derivatives are proposed.
General Synthetic Pathway
The synthesis of novel derivatives from this compound can be achieved through a multi-step process. A proposed synthetic scheme is outlined below.
Caption: Proposed synthetic workflow for generating a library of derivatives.
Step-by-Step Protocol:
-
N-Alkylation/Arylation: To a solution of this compound in a suitable aprotic solvent (e.g., DMF, Acetonitrile), add a base (e.g., K₂CO₃, NaH) and the desired alkyl or aryl halide. The reaction mixture is stirred at room temperature or heated to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Amidation/Esterification: The purified N-substituted triazole intermediate is then reacted with a primary or secondary amine (for amidation) or an alcohol (for transesterification) in the presence of a suitable catalyst or coupling agent (e.g., DCC, EDC for amidation; acid or base catalyst for transesterification).
-
Final Purification: The final derivatives are purified using column chromatography or recrystallization to yield the pure compounds for biological evaluation.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds will be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for in vitro antifungal susceptibility testing.
Step-by-Step Protocol:
-
Fungal Strains: A panel of clinically relevant fungal strains, including Candida spp., Cryptococcus neoformans, and Aspergillus spp., will be used.
-
Inoculum Preparation: Fungal cultures are grown on appropriate agar plates, and a suspension is prepared in sterile saline, adjusted to a final concentration of 0.5 McFarland standard.
-
Compound Dilution: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are then performed in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for 1,2,4-triazole antifungals is the inhibition of CYP51. This inhibition depletes ergosterol, a vital component of the fungal cell membrane, and leads to the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.
Conclusion and Future Directions
While this guide presents a projection of the antifungal potential of derivatives from this compound, it underscores the necessity for empirical validation. The synthetic pathways and screening protocols outlined here provide a robust framework for such investigations. Future research should focus on synthesizing a diverse library of these derivatives and evaluating their in vitro and in vivo efficacy. Further studies into their toxicity, pharmacokinetic profiles, and potential for overcoming existing resistance mechanisms will be crucial in determining their clinical viability. The exploration of this novel chemical space holds significant promise for the development of the next generation of broad-spectrum antifungal agents.
References
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (URL not available)
-
Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Chemistry Central Journal, 7(1), 28. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1683. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Chemistry Central Journal, 7(1), 5. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 856. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. [Link]
-
Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Chemistry & Biodiversity, 20(3), e202201107. [Link]
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(8), 11332-11349. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1735. [Link]
-
(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(4), 54-60. [Link]
-
Crystallography, in Silico Studies, and In Vitro Antifungal Studies of 2,4,5 Trisubstituted 1,2,3-Triazole Analogues. Molecules, 25(12), 2899. [Link]
- Antimicrobial Screening of Some Newly Synthesized Triazoles. (URL not available)
Sources
- 1. Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Chloro vs. 3-Bromo Triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its value lies in its metabolic stability, hydrogen bonding capabilities, and its role as a versatile synthetic handle. Functionalization of the triazole core, often at the 3-position, is critical for modulating pharmacological activity. This guide provides an in-depth comparison of the reactivity of two common synthetic precursors: 3-bromo- and 3-chloro-1,2,4-triazole analogs, focusing on their performance in key synthetic transformations.
Fundamental Principles: Why Halogen Choice Matters
The difference in reactivity between a 3-bromo and a 3-chloro triazole analog is not arbitrary; it is governed by fundamental chemical principles. The choice of halogen profoundly impacts reaction kinetics and the feasibility of a given transformation, primarily due to two factors:
-
Bond Dissociation Energy (BDE): The carbon-halogen bond strength is a critical factor. The carbon-bromine (C-Br) bond is inherently weaker and thus requires less energy to break than the carbon-chlorine (C-Cl) bond.[1][2] For instance, the average BDE for an aromatic C-Br bond is approximately 336 kJ/mol, while for a C-Cl bond, it is around 401 kJ/mol. This difference is often the primary reason 3-bromo analogs react more readily.
-
Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] This step is significantly faster for aryl bromides than for aryl chlorides.[3][4] The greater polarizability and lower BDE of the C-Br bond facilitate this crucial catalytic step, leading to higher reaction rates and often allowing for milder reaction conditions.[1]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable for creating C-C, C-N, and C-O bonds, forming the backbone of modern drug discovery efforts.[5][6] Here, the reactivity trend is unequivocally in favor of the bromo-analog.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and a boronic acid or ester, is a workhorse in synthesis.[7]
-
3-Bromo Triazoles: These are excellent substrates, typically reacting under mild conditions with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. Reactions often proceed to high yields at moderate temperatures (60-90 °C).
-
3-Chloro Triazoles: Coupling 3-chloro triazoles is significantly more challenging. The sluggish oxidative addition step necessitates the use of more sophisticated and highly active catalyst systems.[3] These systems usually feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote the difficult C-Cl bond insertion.[8] Higher temperatures and longer reaction times are generally required.
Sonogashira Coupling
This reaction couples an aryl halide with a terminal alkyne to form an internal alkyne, a common motif in functional materials and complex molecules.[9][10]
-
3-Bromo Triazoles: These analogs readily participate in Sonogashira couplings using standard Pd/Cu co-catalyst systems. The reactions are typically efficient and proceed under relatively mild conditions.
-
3-Chloro Triazoles: While feasible, the Sonogashira coupling of 3-chloro triazoles is less common and requires more forcing conditions. Copper-free variants or specialized catalyst systems may be necessary to achieve reasonable yields and prevent side reactions like alkyne homocoupling (Glaser coupling).[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling an aryl halide with an amine.[12][13]
-
3-Bromo Triazoles: These substrates are highly effective in Buchwald-Hartwig aminations. A wide range of primary and secondary amines can be coupled efficiently using various generations of Buchwald or Hartwig ligands.
-
3-Chloro Triazoles: Similar to other cross-couplings, C-N bond formation with 3-chloro triazoles demands highly active catalyst systems. The use of sterically hindered, electron-rich ligands is crucial for achieving good conversion.[14] Without these advanced catalysts, reactions are often sluggish and result in low yields.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another key transformation for functionalizing electron-deficient heteroaromatic rings like 1,2,4-triazole.[15] In this reaction, a nucleophile attacks the ring and displaces the halide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Validation of Biological Assay Results for Novel Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Robust Assay Validation in Triazole Drug Discovery
The triazole class of compounds represents a cornerstone in the development of antifungal agents.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] This disruption of ergosterol biosynthesis leads to a fungistatic or fungicidal effect.[4] Given the increasing emergence of triazole-resistant fungal strains, the discovery of novel, more potent triazole compounds is a perpetual necessity in the fight against invasive fungal infections.[5][6]
However, the journey from a promising novel triazole compound in a high-throughput screen to a viable clinical candidate is long and fraught with potential pitfalls. A critical and often underestimated stage in this process is the rigorous validation of the biological assays used to characterize these compounds. Without robust, reproducible, and relevant assays, researchers risk generating misleading data, leading to the costly pursuit of ineffective or toxic compounds.
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive framework for validating the biological assay results of novel triazole compounds. We will delve into the nuances of assay selection, provide detailed experimental protocols, and offer insights into data interpretation, all grounded in the principles of scientific integrity.
Comparing the Arsenal: A Guide to Biological Assays for Triazole Compound Evaluation
The characterization of a novel triazole compound requires a multi-faceted approach, employing a battery of assays to assess its efficacy, selectivity, and potential toxicity. The choice of assays will depend on the specific research question and the stage of drug development.
Table 1: Comparison of Primary Antifungal Susceptibility Testing Methods
| Assay Type | Principle | Advantages | Disadvantages | Key Performance Metrics |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) of a compound in a liquid culture.[7][8] | Quantitative MIC values, standardized by CLSI and EUCAST.[9][10] | Labor-intensive, slower turnaround time. | MIC50, MIC90 |
| Disk Diffusion | Measures the zone of growth inhibition around a compound-impregnated disk on an agar plate.[7] | Simple, cost-effective, rapid screening.[7] | Qualitative or semi-quantitative, less precise than microdilution. | Zone of Inhibition Diameter |
| Agar-Based Assays | Similar to disk diffusion but the compound is incorporated directly into the agar. | Useful for screening large numbers of compounds. | Can be influenced by compound solubility and diffusion. | Colony Growth Inhibition |
Table 2: Essential Secondary Assays for Triazole Candidate Profiling
| Assay Type | Purpose | Principle | Key Parameters |
| Cytotoxicity Assays (e.g., MTT, SRB) | To assess the compound's toxicity against mammalian cells.[11][12] | Colorimetric assays that measure metabolic activity or total cellular protein, respectively, as indicators of cell viability.[11][13] | IC50 (Half-maximal inhibitory concentration) |
| hERG Safety Assay | To evaluate the risk of drug-induced cardiac arrhythmia (QT prolongation).[14][15] | Measures the compound's ability to block the hERG potassium ion channel, often using automated patch-clamp systems.[14][16] | IC50 |
| Ames Test (Bacterial Reverse Mutation Assay) | To assess the mutagenic potential of a compound.[17][18] | Uses bacteria strains with mutations in genes for amino acid synthesis to detect reverse mutations caused by the test compound.[19][20] | Number of revertant colonies |
| Mechanism of Action (MOA) Studies | To confirm the compound's target and understand its mode of action. | Can include ergosterol biosynthesis assays, cytochrome P450 inhibition assays, or gene expression profiling.[3] | Target-specific inhibition, changes in gene/protein expression |
Foundational Pillars of Assay Validation: Ensuring Data You Can Trust
The validation of any biological assay is a systematic process designed to confirm that the analytical procedure is reliable, reproducible, and fit for its intended purpose. For novel triazole compounds, this process is paramount.
The Workflow of Assay Validation
Caption: A generalized workflow for biological assay validation.
Key Performance Characteristics Explained
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking samples with a known amount of a reference compound.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or coefficient of variation.
-
Specificity (Selectivity): The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. For triazoles, this means ensuring the assay is not affected by other compounds in the test system.
-
Sensitivity: A measure of the assay's ability to detect small amounts of the analyte. For antifungal assays, this relates to the lowest concentration that shows a discernible effect.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in samples within a given range.
In-Depth Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for two fundamental assays in the evaluation of novel triazole compounds.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M60 Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, which provide a standardized method for testing the susceptibility of yeasts to antifungal agents.[8][10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel triazole compound against a panel of fungal isolates.
Materials:
-
Novel triazole compound, stock solution in DMSO.
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Positive control antifungal (e.g., Fluconazole, Voriconazole).
-
Negative control (DMSO vehicle).
Procedure:
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Compound Dilution: Prepare a serial two-fold dilution of the novel triazole compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including the positive and negative control wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.
Data Analysis: The MIC value is reported for each compound-isolate combination. The results are often summarized as MIC50 and MIC90, which represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the cytotoxic potential of a novel compound on mammalian cell lines.[13][21]
Objective: To determine the IC50 value of a novel triazole compound in a relevant mammalian cell line (e.g., HepG2 for liver toxicity).
Materials:
-
Mammalian cell line (e.g., HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Novel triazole compound, stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel triazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, can then be determined by plotting a dose-response curve.[12]
Data Interpretation and Troubleshooting: From Raw Data to Actionable Insights
The analysis of high-throughput screening (HTS) data requires robust statistical methods to distinguish true "hits" from experimental noise.[22][23]
Logical Flow for Hit Confirmation and Advancement
Caption: A decision-making workflow for hit confirmation.
Common issues in assay validation include high variability, edge effects in microplates, and poor Z'-factor (a measure of assay quality). Systematic troubleshooting should involve checking reagents, instrument calibration, and experimental technique.
Comparative Analysis with Existing Antifungal Agents
To put the results of a novel triazole into context, it is essential to compare its performance against established antifungal drugs.
Table 3: Comparative Profile of Antifungal Drug Classes
| Drug Class | Mechanism of Action | Spectrum of Activity | Common Resistance Mechanisms |
| Triazoles (e.g., Fluconazole) | Inhibit ergosterol synthesis via 14α-demethylase.[1][2] | Broad-spectrum against yeasts and molds.[2] | Target site mutations (ERG11/cyp51A), overexpression of efflux pumps.[24][25] |
| Polyenes (e.g., Amphotericin B) | Bind to ergosterol, forming pores in the cell membrane.[26][27] | Broadest spectrum of activity. | Alterations in membrane sterol composition.[28] |
| Echinocandins (e.g., Caspofungin) | Inhibit β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.[4][29] | Active against Candida and Aspergillus spp.[30][31] | Mutations in the FKS genes encoding the target enzyme.[32] |
Conclusion: A Commitment to Scientific Rigor
The validation of biological assay results is not merely a procedural step; it is the bedrock upon which successful drug discovery programs are built. For novel triazole compounds, a thorough and well-documented validation process ensures that the data generated is accurate, reliable, and predictive of in vivo efficacy and safety. By embracing the principles of scientific integrity and employing a systematic approach to assay validation, researchers can confidently identify and advance the next generation of life-saving antifungal therapies.
References
- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
- Ames test. Wikipedia.
- Mechanisms of triazole resistance in Aspergillus fumig
- Amphotericin B.
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
- The Ames Test or Bacterial Reverse Mut
- Triazole antifungals. Research Starters - EBSCO.
- Comprehensive Analysis of High-Throughput Screening D
- Ames test ( Technique to determine mutagenic potential). YouTube.
- Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Frontiers in Fungal Biology.
- 3.4: Ames Test. Biology LibreTexts.
- Triazole fungicides and the selection of resistance to medical triazoles in the opportunistic mould Aspergillus fumig
- Statistical practice in high-throughput screening d
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- Amphotericin B: side effects and toxicity. PubMed.
- hERG Safety Assay.
- Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia. Frontiers in Microbiology.
- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
- Amphotericin B: side effects and toxicity. Revista Iberoamericana de Micología - Elsevier.
- Triazole resistance surveillance in Aspergillus fumig
- Caspofungin: the first representative of a new antifungal class. Oxford Academic.
- Amphotericin B. Wikipedia.
- Herg Assay Services. Reaction Biology.
- CLSI M62 Antifungal Susceptibility Testing Guidelines. Eurolab.
- Caspofungin.
- hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application | Request PDF.
- hERG Serum Shift Assay.
- What is the mechanism of Caspofungin Acetate?.
- Toxicity Mechanisms of Amphotericin B and Its Neutralization by Conjugation with Arabinogalactan. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Caspofungin. Wikipedia.
- Data analysis approaches in high throughput screening. SlideShare.
- Enhancing Drug Safety with HERG Testing: Str
- Caspofungin: an echinocandin antifungal agent. PubMed.
- High-Throughput Screening D
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH.
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI.
- High-throughput screening. Wikipedia.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Antifungal Susceptibility Testing for C. auris. CDC.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Physical properties of the newly synthesized triazole compounds 5(a-g)...
- 1H-1,2,3-Triazole. American Chemical Society.
Sources
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of triazole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazole fungicides and the selection of resistance to medical triazoles in the opportunistic mould Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. testinglab.com [testinglab.com]
- 10. njccwei.com [njccwei.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Amphotericin B - Wikipedia [en.wikipedia.org]
- 28. Amphotericin B: side effects and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Caspofungin - Wikipedia [en.wikipedia.org]
- 30. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Caspofungin: an echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The handling of novel chemical entities like methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate demands a rigorous approach, not only in its application but, critically, in its disposal. Improper disposal of this chlorinated heterocyclic compound can lead to significant safety hazards and long-term environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this substance, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the required procedures.
Hazard Assessment and Characterization
The non-chlorinated analog, methyl 1H-1,2,4-triazole-5-carboxylate, is known to be a skin, eye, and respiratory irritant[1][2]. The presence of a chlorine atom on the heterocyclic ring likely enhances its reactivity and toxicity. Furthermore, many triazole derivatives are recognized for their potential toxicity to aquatic life and may pose long-term adverse effects on the environment[3]. Therefore, it is imperative to treat this compound as hazardous waste, exercising caution to prevent any release into the environment or undue personnel exposure.
Inferred Hazard Profile Summary
| Hazard Class | GHS Hazard Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
| Hazardous to the Aquatic Environment | - | Potentially toxic to aquatic organisms | [3] |
Personnel Protection and Engineering Controls
Before handling the chemical for any purpose, including disposal preparation, the following personal protective equipment (PPE) and engineering controls are mandatory.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood. Laboratory hoods should be designed to maintain an inward air flow with an average linear face velocity of 150 feet per minute to prevent fugitive emissions of dust or vapors into the laboratory[3]. For facilities handling larger quantities, maintaining the regulated area under negative pressure is a best practice[3].
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure[4]. Contaminated clothing should be removed immediately and washed before reuse[5][6].
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved particulate filter respirator should be used[3].
Step-by-Step Disposal Protocol
Disposal is not merely discarding the material; it is a systematic process of containment, documentation, and transfer. This material and its container must be disposed of as hazardous waste in accordance with all local, state, and federal regulations[3][7].
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream : Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware).
-
Avoid Mixing : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing can cause unintended chemical reactions or complicate the final disposal process.
Step 2: Containerization and Labeling
-
Use Appropriate Containers : Collect waste in a container that is chemically compatible, in good condition, and has a secure, tight-fitting lid[4].
-
Label Clearly : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." List all constituents if it is a mixed waste. The accumulation start date must also be clearly marked.
Step 3: On-Site Storage
-
Secure Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage area[4][5].
-
Incompatible Materials : Keep the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions[4][8].
Step 4: Final Disposal Arrangement
-
Contact EHS : The primary and most critical action is to contact your institution's EHS or equivalent safety office. They will provide specific guidance and arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
Incineration : The recommended disposal method for chlorinated heterocyclic compounds is high-temperature incineration at an approved and permitted waste disposal plant[4][9][10]. This process ensures the complete destruction of the compound, preventing its release into the environment.
-
Documentation : Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request.
Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
Minor Spills (e.g., a few grams inside a chemical fume hood)
-
Ensure Safety : Keep the fume hood sash at the lowest practical height. Ensure your PPE is intact.
-
Control Dust : Do not use a dry brush. Gently cover the spill with a damp paper towel or use a commercial spill absorbent pad to prevent the generation of airborne dust[3].
-
Clean Up : Carefully sweep or wipe the material up. Use dry clean-up procedures and avoid generating dust[3]. A vacuum cleaner fitted with a HEPA filter is recommended for cleaning up fine powders[3].
-
Package Waste : Place all contaminated materials (absorbent pads, paper towels, gloves) into the designated hazardous waste container.
-
Decontaminate : Wipe the spill area with an appropriate solvent (e.g., soap and water), and place the cleaning materials into the waste container.
Major Spills (e.g., outside of a fume hood, large quantity)
-
Evacuate and Alert : Immediately alert all personnel in the vicinity and evacuate the area. Move upwind from the spill[3].
-
Isolate the Area : Close the doors to the laboratory and prevent entry. Post a warning sign on the door.
-
Contact Emergency Responders : Call your institution's EHS emergency line and provide the location, chemical name, and approximate quantity of the spill[3]. Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped to do so.
Disposal Workflow Diagram
The following diagram outlines the critical path for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound as a hazardous material, utilizing appropriate personal protective equipment, adhering to a systematic collection and labeling protocol, and coordinating with certified disposal professionals, we uphold our commitment to safety and regulatory compliance. Always consult your institution's specific guidelines and the most current Safety Data Sheets for any chemical you handle.
References
-
Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole, 3-chloro-5-methyl- (CAS 15285-15-1). Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-1,2,4-Triazole, 3-chloro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999, August 25). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Proposed Rule. Retrieved from [Link]
Sources
- 1. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.pt [fishersci.pt]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
As a novel heterocyclic compound, methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate presents unique opportunities in medicinal chemistry and drug development. However, its handling requires a nuanced understanding of its potential hazards, rooted in the reactivity of its constituent functional groups: a chlorinated triazole ring and a methyl ester. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: A Synthesis of Analogous Data
Based on data from analogous compounds such as 3-chloro-1H-1,2,4-triazole and methyl 1,2,4-triazole-3-carboxylate, the following hazards should be anticipated[1][2][3]:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Ingestion may be harmful and could lead to gastrointestinal irritation.[2]
The triazole moiety itself has been studied for its toxicological effects, with some derivatives showing potential for neurotoxicity at high doses.[4] Therefore, minimizing exposure through all routes is paramount.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Anticipated Effect | Primary Analogues |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | 3-chloro-1H-1,2,4-triazole, Methyl 1,2,4-triazole-3-carboxylate[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | 3-chloro-1H-1,2,4-triazole, Methyl 1,2,4-triazole-3-carboxylate[1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | 3-chloro-1H-1,2,4-triazole, Methyl 1,2,4-triazole-3-carboxylate[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent contact and inhalation. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | EN 166 (EU) or ANSI Z87.1 (US) | Provides protection against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | EN 374 | Prevents skin contact. Double-gloving is recommended. |
| Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes | N/A | Minimizes the risk of accidental skin exposure.[5] |
| Respiratory | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required. | N/A | Prevents inhalation of dust or aerosols.[6] |
Operational Plan: From Receipt to Use
A systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
